Diflubenzuron
Description
This compound is a benzoylurea insecticide that is urea in which a hydrogen attached to one of the nitrogens is replaced by a 4-chlorophenyl group, and a hydrogen attached to the other nitrogen is replaced bgy a 2,6-difluorobenzoyl group. It has a role as an insect sterilant. It is a benzoylurea insecticide and a member of monochlorobenzenes. It is functionally related to a 1,3-difluorobenzene.
Insecticide, interfering with chitin deposition by oral absorption. This compound is used on soya beans, citrus, tea, vegetables and mushrooms. Also used as an insecticide in feed for poultry and pigs and as a controlled release bolus in cattle this compound belongs to the family of N-Phenylureas. These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of an urea group.
An insect growth regulator which interferes with the formation of the insect cuticle. It is effective in the control of mosquitoes and flies.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYTWIFVNKMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O2 | |
| Record name | DIFLUBENZURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18113 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024049 | |
| Record name | Diflubenzuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diflubenzuron appears as colorless to yellow crystals. Used as a selective insecticide., White to yellowish-brown solid; [Merck Index] Colorless solid; [HSDB]; [MSDSonline], Solid | |
| Record name | DIFLUBENZURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18113 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diflubenzuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diflubenzuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 257 °C at 300 mm Hg | |
| Record name | DIFLUBENZURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.08 mg/L at 25 °C. pH 7, In water, approximately 0.2 ppm at 20 °C, In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10, In water, 0.089 mg/L at 20 °C in deionized water, For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page. | |
| Record name | DIFLUBENZURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.57 at 20 °C | |
| Record name | DIFLUBENZURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9X10-10 mm Hg at 25 °C /gas saturation method/ | |
| Record name | DIFLUBENZURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
35367-38-5 | |
| Record name | DIFLUBENZURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18113 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diflubenzuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35367-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflubenzuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diflubenzuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUBENZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76U6ZSI8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIFLUBENZURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diflubenzuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C, Off-white to yellow crystals; Melting point: 210-230 °C, with decomposition /technical diflubenzuron/, 230 - 232 °C | |
| Record name | DIFLUBENZURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diflubenzuron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diflubenzuron's Enigmatic Grip: An In-depth Technical Guide to its Mechanism of Action on Chitin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflubenzuron, a member of the benzoylurea class of insecticides, stands as a cornerstone in the management of various insect pests. Its efficacy lies in its targeted disruption of a fundamental biological process in arthropods: the synthesis of chitin.[1][2][3][4] Chitin, a long-chain polymer of N-acetylglucosamine, is the primary structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[2] By interfering with chitin production, this compound compromises the integrity of the cuticle, leading to abortive molting, particularly in larval stages, and ovicidal effects. This targeted mode of action, absent in vertebrates, renders it a selective and valuable tool in integrated pest management programs. This technical guide provides a comprehensive exploration of the core mechanism of this compound's action on chitin synthesis, delving into the biochemical pathways, quantitative effects, and the experimental methodologies pivotal to its study.
The Core Mechanism: An Indirect Inhibition of Chitin Synthesis
The primary mode of action of this compound is the inhibition of chitin synthesis, which disrupts the formation of the insect's cuticle. While the end result is a clear reduction in chitin content, the precise molecular mechanism has been a subject of extensive research and debate. The prevailing evidence suggests that this compound does not directly inhibit the catalytic activity of chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine. Instead, it is thought to act on a post-catalytic step, potentially interfering with the translocation of the growing chitin chain across the cell membrane or the assembly of chitin microfibrils.
Several key observations support this indirect mechanism:
-
Lack of Direct Enzymatic Inhibition in Cell-Free Systems: Many studies have shown that this compound has little to no direct inhibitory effect on chitin synthase activity in cell-free extracts from various insect species.
-
Upregulation of Chitin Synthase Gene Expression: Paradoxically, treatment with this compound often leads to an increase in the mRNA levels of the chitin synthase 1 gene (CHS1). This suggests a compensatory feedback mechanism in response to the disruption of chitin formation downstream of gene expression.
-
Accumulation of UDP-N-acetylglucosamine (UDP-GlcNAc): The substrate for chitin synthase, UDP-GlcNAc, has been observed to accumulate in insects treated with this compound, indicating a blockage in its utilization for chitin polymerization.
The precise molecular target of this compound within the chitin synthesis machinery remains an active area of investigation. One hypothesis suggests that it may interact with a protein involved in the transport or assembly of chitin chains.
Hormonal Regulation of Chitin Synthesis
The process of molting and, consequently, chitin synthesis is tightly regulated by insect hormones, primarily ecdysone and juvenile hormone. Ecdysone, the molting hormone, triggers the cascade of events leading to the shedding of the old cuticle and the synthesis of a new one. The expression of genes involved in the chitin biosynthesis pathway is known to be regulated by ecdysone. Juvenile hormone, on the other hand, modulates the nature of the molt, determining whether the insect molts to another larval instar or metamorphoses into a pupa or adult. Understanding this hormonal interplay is crucial for comprehending the developmental stages most susceptible to this compound's effects.
// Nodes for substrates and products Trehalose [label="Trehalose", fillcolor="#4285F4"]; Glucose [label="Glucose", fillcolor="#4285F4"]; G6P [label="Glucose-6-P", fillcolor="#4285F4"]; F6P [label="Fructose-6-P", fillcolor="#4285F4"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#4285F4"]; GlcNAc6P [label="N-acetylglucosamine-6-P", fillcolor="#4285F4"]; GlcNAc1P [label="N-acetylglucosamine-1-P", fillcolor="#4285F4"]; UDPGlcNAc [label="UDP-N-acetylglucosamine", fillcolor="#FBBC05"]; Chitin [label="Chitin", fillcolor="#34A853"];
// Nodes for enzymes TRE [label="Trehalase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HK [label="Hexokinase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GPI [label="Glucose-6-P\nisomerase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GFAT [label="Glutamine:fructose-6-P\namidotransferase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GNA [label="Glucosamine-6-P\nN-acetyltransferase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PGM [label="Phosphoacetylglucosamine\nmutase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; UAP [label="UDP-N-acetylglucosamine\npyrophosphorylase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CHS [label="Chitin Synthase (CHS1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Node for this compound DFB [label="this compound", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing the pathway Trehalose -> TRE -> Glucose; Glucose -> HK -> G6P; G6P -> GPI -> F6P; F6P -> GFAT -> GlcN6P; GlcN6P -> GNA -> GlcNAc6P; GlcNAc6P -> PGM -> GlcNAc1P; GlcNAc1P -> UAP -> UDPGlcNAc; UDPGlcNAc -> CHS -> Chitin;
// Edge representing the inhibition DFB -> CHS [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits post-catalytic step\n(translocation/assembly)"]; } END_DOT
// Hormones Ecdysone [label="Ecdysone (20E)", fillcolor="#FBBC05"]; JH [label="Juvenile Hormone (JH)", fillcolor="#FBBC05"];
// Receptors EcR_USP [label="EcR/USP Complex", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Genes Chitin_Pathway_Genes [label="Chitin Biosynthesis\nPathway Genes\n(e.g., CHS1)", fillcolor="#4285F4"];
// Process Chitin_Synthesis [label="Chitin Synthesis &\nCuticle Formation", fillcolor="#34A853"];
// Relationships Ecdysone -> EcR_USP [label="binds to"]; EcR_USP -> Chitin_Pathway_Genes [label="activates transcription"]; JH -> EcR_USP [label="modulates activity", arrowhead=tee, style=dashed]; Chitin_Pathway_Genes -> Chitin_Synthesis [label="leads to"]; } END_DOT
Quantitative Data on this compound's Effects
The following table summarizes quantitative data regarding the biological effects of this compound on various insect species. It is important to note that direct IC50 values for chitin synthase inhibition are often not reported or show weak activity, supporting the indirect mechanism of action.
| Species | Life Stage | Parameter | Value | Reference(s) |
| Anopheles gambiae | Larvae | In vitro CHS activity | Slight inhibition at 2.5 µmol/L | |
| Anopheles quadrimaculatus | Larvae | Chitin Content Reduction | 76% reduction at 500 µg/L | |
| Tetranychus cinnabarinus | Eggs | LC50 | 15.825 mg/L | |
| Tetranychus cinnabarinus | Larvae | LC50 | 16.373 mg/L | |
| Diaphorina citri | 5th Instar Nymphs | LC50 | 140.9 mg/L | |
| Aphis glycines | Nymphs | Mortality | Significantly higher at 50 ppm | |
| Culex pipiens (Susceptible) | Larvae | LD50 | 0.005 mg/L | |
| Culex pipiens (Resistant) | Larvae | LD50 | 45.04 mg/L |
Experimental Protocols
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Crude enzyme extract from insect tissue
-
Reaction Buffer (50 mM Tris-HCl, pH 7.0)
-
Substrate Mix: UDP-N-acetylglucosamine (UDP-GlcNAc) and N-acetylglucosamine (GlcNAc) in reaction buffer
-
This compound stock solution (in a suitable solvent, e.g., acetone)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Homogenize insect tissue (e.g., larval integument) in ice-cold extraction buffer. Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.
-
Assay Setup: To each well of the WGA-coated plate, add the reaction buffer, this compound (at various concentrations) or solvent control, and the crude enzyme extract.
-
Reaction Initiation: Add the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).
-
Washing: Wash the plate thoroughly with distilled water to remove unbound reagents.
-
Detection:
-
Add WGA-HRP solution to each well and incubate.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of chitin synthase activity at each this compound concentration and determine the IC50 value if applicable.
Quantification of Chitin Content
This protocol provides a method for quantifying chitin in insect tissues.
Materials:
-
Insect tissue
-
Potassium hydroxide (KOH) solution
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize and dry the insect tissue.
-
Deproteinization and Deacetylation: Treat the sample with a strong base (e.g., KOH) at a high temperature to remove proteins and deacetylate chitin to chitosan.
-
Nitrous Acid Treatment: Treat the resulting chitosan with nitrous acid to depolymerize it into 2,5-anhydromannose.
-
Colorimetric Reaction: React the 2,5-anhydromannose with DMAB reagent to produce a colored product.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 585 nm) using a spectrophotometer.
-
Quantification: Determine the chitin content by comparing the absorbance to a standard curve prepared with known concentrations of glucosamine.
Transmission Electron Microscopy (TEM) of Insect Cuticle
This protocol outlines the general steps for preparing insect cuticle for ultrastructural analysis by TEM to observe the effects of this compound.
Materials:
-
Insect larvae (control and this compound-treated)
-
Fixative solution (e.g., glutaraldehyde and paraformaldehyde in buffer)
-
Osmium tetroxide (OsO₄)
-
Ethanol series for dehydration
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Procedure:
-
Fixation: Dissect small pieces of the integument from control and treated larvae and immediately immerse them in the primary fixative for several hours at 4°C.
-
Post-fixation: Wash the samples in buffer and post-fix with osmium tetroxide to preserve lipids and enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltration: Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.
-
Embedding: Embed the samples in pure epoxy resin in molds and polymerize at an elevated temperature.
-
Sectioning: Cut ultrathin sections (60-90 nm) of the embedded tissue using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
-
Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructure of the cuticle, paying close attention to the organization of the procuticle and the presence of lamellae.
// Stages start [label="Start: Hypothesis\n(Compound inhibits chitin synthesis)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; in_vivo [label="In Vivo Bioassays\n(e.g., Larval feeding)", fillcolor="#4285F4"]; in_vitro [label="In Vitro Assays", fillcolor="#4285F4"]; molecular [label="Molecular Analysis", fillcolor="#4285F4"]; ultrastructural [label="Ultrastructural Analysis", fillcolor="#4285F4"]; end [label="Conclusion:\nElucidation of Mechanism", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Sub-tasks lc50 [label="Determine LC50/\nMortality", fillcolor="#FFFFFF", fontcolor="#202124"]; chitin_content [label="Measure Chitin Content", fillcolor="#FFFFFF", fontcolor="#202124"]; chs_activity [label="Chitin Synthase\nActivity Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; udpglcnac [label="UDP-GlcNAc\nAccumulation Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; gene_expression [label="Gene Expression Analysis\n(qPCR of CHS1)", fillcolor="#FFFFFF", fontcolor="#202124"]; tem [label="Transmission Electron\nMicroscopy (TEM)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> in_vivo; start -> in_vitro; start -> molecular; start -> ultrastructural;
in_vivo -> lc50; in_vivo -> chitin_content;
in_vitro -> chs_activity; in_vitro -> udpglcnac;
molecular -> gene_expression; ultrastructural -> tem;
{lc50, chitin_content, chs_activity, udpglcnac, gene_expression, tem} -> end; } END_DOT
Conclusion
This compound remains a potent and selective insecticide due to its unique mode of action on chitin synthesis. While the precise molecular target is still under investigation, the evidence strongly points towards an indirect mechanism that disrupts the later stages of chitin fibril formation rather than direct enzymatic inhibition of chitin synthase. This in-depth guide has provided a comprehensive overview of the current understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, a thorough comprehension of these intricacies is paramount for the development of novel, more effective, and environmentally benign insect control agents that target this essential and highly specific biochemical pathway. Further research focusing on the identification of the specific protein target of this compound and the downstream cellular consequences of chitin synthesis disruption will undoubtedly pave the way for the next generation of insect growth regulators.
References
Chemical and physical properties of Diflubenzuron
An In-depth Technical Guide to the Chemical and Physical Properties of Diflubenzuron
Introduction
This compound, a member of the benzoylurea class of insecticides, serves as a potent insect growth regulator (IGR).[1][2][3] Its primary mechanism of action involves the inhibition of chitin synthesis, a critical component of the insect exoskeleton.[3][4] This disruption of the molting process makes it particularly effective against the larval stages of various insect pests. This document provides a comprehensive overview of the chemical and physical properties of this compound, details common experimental protocols for its analysis, and visualizes key pathways and processes. It is intended for researchers, scientists, and professionals involved in drug development and pest management.
Chemical Identity and Properties
This compound is a synthetic compound produced by the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. It is a white to yellowish crystalline solid that is odorless.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide | |
| CAS Name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | |
| CAS Number | 35367-38-5 | |
| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | |
| Molecular Weight | 310.68 g/mol | |
| Common Trade Names | Dimilin, Micromite, Vigilante, Adept |
Physical and Chemical Properties
This compound is characterized by its low solubility in water and low volatility. It is stable in acidic to neutral conditions but hydrolyzes in alkaline environments.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Physical State | White to yellowish, odorless crystalline solid | |
| Melting Point | 230-232 °C (>99% pure); 210-230 °C (technical grade) | |
| Boiling Point | Decomposes before boiling | |
| Vapor Pressure | 9 x 10⁻¹⁰ mm Hg at 25 °C; 0.00012 mPa at 25 °C | |
| Specific Gravity | 1.56 | |
| n-Octanol/Water Partition Coefficient (log Kₒw) | 3.70 - 3.9 | |
| Henry's Law Constant | 1.19 x 10⁻¹¹ atm·m³/mol at 25 °C |
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | 0.08 - 0.2 mg/L | 20-25 °C | |
| Acetone | 6.5 g/L | 20 °C | |
| Dimethyl Sulfoxide (DMSO) | ~120 g/L (~10-12 g/100g ) | 20 °C | |
| Dimethylformamide (DMF) | ~120 g/L | 20 °C | |
| N-methylpyrrolidone | 200 g/L | 20 °C | |
| Methanol | 0.9 g/L | Not Specified |
Table 4: Stability Profile of this compound
| Condition | Stability Details | Reference |
| pH Stability | Relatively stable in acidic and neutral media (pH 2-7). Hydrolyzes in alkaline conditions (pH > 9). | |
| Aqueous Decomposition (20°C, 21 days, dark) | 4% decomposition at pH 5.8; 8% at pH 7; 26% at pH 9. | |
| Photostability | The solid form is stable in sunlight. It is light-sensitive when in solution. | |
| Thermal Stability | Decomposes at < 0.5% after 1 day at 100 °C and after 7 days at 50 °C. |
Mechanism of Action: Chitin Synthesis Inhibition
This compound acts as a stomach and contact poison. Its primary mode of action is the inhibition of chitin production, which is essential for the formation of the insect's exoskeleton. This interference with the cuticle formation process prevents larvae from molting correctly, leading to their death.
Caption: Mechanism of action of this compound leading to larval death.
Experimental Protocols
Synthesis of this compound
The commercial synthesis of this compound is typically achieved through the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate in an organic solvent medium like xylene. The product is then isolated from the reaction mixture via filtration, washed, and dried. Purity of the final product can be assessed using methods like HPLC.
Caption: Synthesis pathway of this compound from its primary reactants.
Analytical Methodology for Residue Determination
The determination of this compound residues in various matrices such as crops, soil, and water is predominantly carried out using high-performance liquid chromatography (HPLC) and gas chromatography (GC).
General Protocol using HPLC:
-
Extraction: The sample (e.g., homogenized crop material, soil) is extracted with an organic solvent, most commonly acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction and sample preparation technique.
-
Clean-up/Purification: The crude extract undergoes a clean-up step to remove interfering co-extracted substances. This is often achieved using dispersive solid-phase extraction (dSPE) with adsorbents like primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats and proteins.
-
Analysis: The purified and concentrated extract is injected into an HPLC system.
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A mixture of acetonitrile and water is common.
-
Detection: Detection is achieved using a UV detector or a diode-array detector (DAD).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve constructed from analytical standards of known concentrations.
References
The Genesis and Synthesis of a Potent Insect Growth Regulator: A Technical Guide to Diflubenzuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflubenzuron, a cornerstone of integrated pest management programs, represents a significant departure from conventional neurotoxic insecticides. Its discovery marked a pivotal moment in the development of insect growth regulators, offering a more targeted and environmentally considerate approach to pest control. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and visual representations of its synthesis pathway and mode of action to support researchers and professionals in the field.
Discovery and Development
The journey to this compound's discovery was serendipitous. In the early 1970s, researchers at Philips-Duphar B.V. were investigating novel derivatives of the herbicide dichlobenil. During this exploration, a compound designated DU19111, chemically identified as 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, was synthesized. While it exhibited no herbicidal activity, it displayed intriguing insecticidal properties, paving the way for the development of the benzoylphenylurea class of insecticides[1]. This discovery led to further research and the eventual synthesis of this compound, a compound that selectively inhibits chitin synthesis in insects, a mechanism distinct from the neurotoxic action of many contemporary pesticides[2][3].
Physicochemical and Toxicological Profile
This compound is a white to yellowish-brown crystalline solid[4]. Its low solubility in water and apolar organic solvents, coupled with its stability in acidic and neutral media, contributes to its persistence in specific applications[4]. A summary of its key properties is presented below.
| Property | Value |
| IUPAC Name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide |
| CAS Number | 35367-38-5 |
| Molecular Formula | C₁₄H₉ClF₂N₂O₂ |
| Molar Mass | 310.68 g/mol |
| Melting Point | 210-230 °C (technical grade, with decomposition) |
| Water Solubility | 0.08 mg/L |
| Solubility in Solvents | DMSO: 12 g/100 g; Acetone: 0.615 g/100 g; Methanol: 0.09 g/100 g |
| Vapor Pressure | <0.033 mPa @ 50 °C |
| Oral LD₅₀ (Rat) | >4640 mg/kg |
| Dermal LD₅₀ (Rat) | >10,000 mg/kg |
Synthesis of this compound
The commercial synthesis of this compound is primarily achieved through the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. The following sections detail the experimental protocols for both a general laboratory-scale synthesis and a more intricate industrial production method.
General Synthesis Pathway
The fundamental chemical reaction for the synthesis of this compound is outlined below.
Caption: General synthesis pathway of this compound.
Experimental Protocols
Objective: To synthesize this compound from 2,6-difluorobenzamide and 4-chlorophenyl isocyanate.
Materials:
-
2,6-difluorobenzamide (157g)
-
4-chlorophenyl isocyanate (148.7g)
-
Xylene (aromatic hydrocarbon solvent) (576Kg)
-
Reaction vessel with reflux condenser, stirrer, and heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reaction vessel with 576 kg of xylene and 157 kg of 2,6-difluorobenzamide.
-
Heat the mixture to 140°C and maintain reflux for 4 hours.
-
Cool the reaction mixture to 40°C.
-
Slowly add 148.7 kg of 4-chlorophenyl isocyanate to the mixture.
-
After the addition is complete, heat the mixture to 140°C and maintain for 5 hours.
-
Cool the reaction mixture to 60°C to allow for crystallization of the product.
-
Filter the resulting solid, wash with water, and dry in an oven for 8 hours to yield the this compound product.
-
The xylene solvent can be recovered by distillation for reuse.
Objective: To prepare this compound using a multi-step industrial process involving the synthesis of an isocyanate intermediate.
Materials:
-
p-Chloroaniline
-
Phosgene
-
Aromatic compound solvent (e.g., xylene)
-
Dimethylformamide (catalyst)
-
Triethylenediamine (catalyst promoter)
-
2,6-difluorobenzamide
-
Nitrogen gas
-
Reaction vessel with exhaust treatment system, stirrer, condenser, vent pipe, and thermometer
Procedure: Step 1: Synthesis of 4-chlorophenyl isocyanate
-
Add an appropriate amount of the aromatic compound solvent to the reactor and cool to between -15°C and -30°C.
-
Introduce phosgene into the cooled solvent over a period of 0.5 to 2.0 hours.
-
Stop the cooling and add a catalytic amount of dimethylformamide.
-
While continuing to introduce phosgene, slowly add a solution of p-chloroaniline in the aromatic compound solvent. The temperature should be allowed to rise to 20°C and the addition completed over 0.5 to 2.0 hours at a temperature between 20°C and 50°C.
-
Maintain the reaction mixture at 20-50°C for 0.4-1.0 hour after the addition is complete, then stop the phosgene flow.
-
Add a solution of triethylenediamine in the aromatic compound solvent.
-
Slowly heat the mixture to 90-100°C and maintain for 2.0 to 4.0 hours.
-
Purge the reactor with nitrogen gas to remove any residual phosgene and hydrogen chloride gas.
-
Cool the mixture to 30-60°C and filter to remove any insoluble materials.
-
Partially remove the solvent under vacuum to obtain a solution of 4-chlorophenyl isocyanate in the aromatic compound solvent.
Step 2: Synthesis of this compound
-
In a separate reactor, add the aromatic compound solvent and 2,6-difluorobenzamide with stirring.
-
Heat this mixture to 110-140°C.
-
Slowly add the 4-chlorophenyl isocyanate solution from Step 1 over a period of 0.5 to 3.0 hours.
-
Maintain the reaction temperature at 110-140°C for 4.0 to 8.0 hours after the addition is complete.
-
Cool the mixture to below 10°C to induce crystallization.
-
Filter the solid product, wash with a small amount of the aromatic compound solvent, and dry to obtain this compound.
This process, utilizing dimethylformamide as a catalyst and triethylenediamine as a promoter, can achieve a total yield of over 91% with a purity of the active compound exceeding 99%.
Mechanism of Action
This compound's insecticidal activity stems from its ability to inhibit chitin synthesis, a process vital for the formation of an insect's exoskeleton. This mode of action is highly specific to arthropods and does not affect vertebrates. The inhibition of chitin synthesis disrupts the molting process in larvae, leading to the formation of a malformed cuticle and ultimately, death.
Caption: Mechanism of action of this compound.
Conclusion
The discovery of this compound was a landmark in insecticide development, introducing a novel mode of action with enhanced selectivity and a more favorable environmental profile compared to many traditional insecticides. The synthesis of this compound, achievable through scalable and efficient chemical processes, has enabled its widespread use in agriculture and public health. A thorough understanding of its synthesis and mechanism of action is crucial for the continued development of effective and sustainable pest management strategies. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important insect growth regulator.
References
Diflubenzuron: A Technical Guide to its Role as an Insect Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflubenzuron is a benzoylurea-class insecticide that acts as a potent insect growth regulator (IGR). Unlike traditional neurotoxic insecticides, this compound disrupts the normal growth and development of insects by interfering with the synthesis of chitin, a crucial component of their exoskeletons.[1] This targeted mode of action makes it particularly effective against the larval stages of a wide range of insect pests, including species in the orders Lepidoptera, Coleoptera, and Diptera.[1] It also exhibits ovicidal properties, preventing the successful hatching of insect eggs.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound's primary mode of action is the inhibition of chitin synthesis, a process vital for the formation of the insect cuticle.[1] The cuticle provides structural support, protection, and prevents desiccation. During the molting process, insects shed their old cuticle and form a new, larger one. This compound disrupts this process, leading to a malformed and fragile cuticle that cannot withstand the pressures of molting or support the insect's body, ultimately resulting in death.[1]
The specific molecular target of this compound is the enzyme chitin synthase (CHS), which polymerizes N-acetylglucosamine (GlcNAc) into chitin chains. While the precise inhibitory mechanism is still under investigation, it is understood that this compound does not directly inhibit the catalytic activity of the enzyme in cell-free systems. Instead, it is thought to interfere with the proper transport or conformational changes of the CHS enzyme within the cell membrane, thereby preventing the correct deposition of chitin microfibrils.
Interestingly, exposure to this compound has been shown to cause an upregulation of the chitin synthase 1 (CHS1) gene in some insect species. This suggests a compensatory response by the insect to the disruption of chitin synthesis.
This compound's effects are not limited to direct inhibition of chitin synthesis. Studies have shown that it can also interfere with the hormonal regulation of molting. Specifically, it has been observed to alter the titers of ecdysteroids, the primary molting hormones in insects. During the larval-pupal transformation in Tenebrio molitor, this compound treatment significantly reduced and delayed the second ecdysteroid peak, which is crucial for successful metamorphosis. This indicates a complex interplay between the direct inhibition of chitin synthesis and the disruption of the endocrine signaling that governs insect development.
Signaling Pathway of this compound's Action
Quantitative Data on Efficacy
The efficacy of this compound varies depending on the insect species, life stage, and method of application. The following tables summarize key quantitative data from various studies.
Table 1: Lethal Concentration (LC50) Values of this compound for Various Insect Species
| Insect Order | Species | Life Stage | LC50 | Reference |
| Lepidoptera | Spodoptera litura | 3rd Instar Larva | 90.048 ppm (topical) | |
| Lepidoptera | Spodoptera litura | 5th Instar Larva | 177.500 ppm (topical) | |
| Lepidoptera | Laspeyresia pomonella (Codling Moth) | 0-2.5 day old eggs | 1.1 ppm (topical) | |
| Lepidoptera | Laspeyresia pomonella (Codling Moth) | 3 day old eggs | 17.2 ppm (topical) | |
| Diptera | Haematobia irritans | Immature stages | 25.521 ppb | |
| Diptera | Chironomus sp. | Larva | 0.019 g/L | |
| Hemiptera | Buenoa sp. | Larva | 2.77 x 10-3 g/L |
Table 2: Sublethal Effects of this compound on Insects
| Species | Concentration | Effect | Reference |
| Culex quinquefasciatus | 0.0002 mg/L (EI25) | Reduced longevity, fecundity, and fertility. | |
| Aedes aegypti | 3 ppb | Reduced longevity, no effect on fecundity or fertility. |
Table 3: Ecotoxicological Data for this compound
| Organism | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | LC50 | 1.5 ppb | |
| Bluegill Sunfish | 96-hour LC50 | 660 mg/L | |
| Rainbow Trout | 96-hour LC50 | 240 mg/L | |
| Bobwhite Quail | 8-day dietary LC50 | >4640 ppm | |
| Mallard Duck | 8-day dietary LC50 | >4640 ppm |
Experimental Protocols
Standardized bioassays are essential for evaluating the efficacy of insect growth regulators like this compound. Below are detailed methodologies for key experiments.
Larvicidal Bioassay (WHO Guidelines)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.
Objective: To determine the lethal concentration (LC) of this compound required to cause mortality in insect larvae.
Materials:
-
This compound stock solution of known concentration.
-
Solvent for stock solution (e.g., ethanol or acetone).
-
Distilled or deionized water.
-
Glass beakers or disposable cups (250-500 ml).
-
Pipettes and graduated cylinders.
-
Late 3rd or early 4th instar larvae of the target insect species (e.g., Aedes aegypti).
-
Larval rearing medium and food.
-
Incubator or controlled environment chamber (25-28°C).
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution to create a range of at least five concentrations. A control group with only the solvent and water should also be prepared.
-
Experimental Setup: Add a fixed volume of water (e.g., 100 ml) to each beaker or cup. Add the appropriate amount of the this compound dilution to each container to achieve the desired final concentrations.
-
Introduction of Larvae: Introduce a known number of larvae (e.g., 20-25) into each container, including the control.
-
Incubation: Place the containers in an incubator or controlled environment at a constant temperature and photoperiod (e.g., 12:12 L:D).
-
Observation: Record larval mortality at 24, 48, and 72 hours post-treatment. For IGRs, observations should continue until adult emergence is complete in the control group to assess emergence inhibition (EI).
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LC50 and LC90 values using probit analysis.
Ovicidal Bioassay for Codling Moth (Cydia pomonella)
This protocol is based on studies evaluating the ovicidal activity of this compound on codling moth eggs.
Objective: To determine the lethal dose (LD) of this compound required to prevent egg hatch.
Materials:
-
This compound stock solution.
-
Surfactant (e.g., Tween 20).
-
Apples or foliage for oviposition.
-
Adult codling moths.
-
Micro-applicator or sprayer.
-
Stereomicroscope.
-
Controlled environment chamber.
Procedure:
-
Egg Collection: Allow adult codling moths to oviposit on apples or foliage for a specific period to obtain eggs of a known age.
-
Treatment Application: Prepare dilutions of this compound with a surfactant. Apply a precise volume of each dilution directly to the eggs using a micro-applicator or sprayer. A control group should be treated with the solvent and surfactant only.
-
Incubation: Place the treated apples or foliage in a controlled environment chamber.
-
Observation: Monitor the eggs daily under a stereomicroscope and record the number of hatched and unhatched eggs.
-
Data Analysis: Calculate the percentage of egg hatch for each concentration and the control. Determine the LD50 value using probit analysis.
Experimental Workflow for Assessing this compound's Impact
Conclusion
This compound remains a valuable tool in integrated pest management programs due to its specific mode of action, which minimizes its impact on non-target organisms that do not produce chitin. Its effectiveness as a larvicide and ovicide makes it suitable for controlling a wide array of damaging insect pests. A thorough understanding of its mechanism of action, quantitative efficacy, and the appropriate experimental methodologies for its evaluation is crucial for its responsible and effective use in both agricultural and public health sectors. Further research into the precise molecular interactions between this compound and chitin synthase, as well as its interplay with insect hormonal systems, will continue to refine our understanding of this important insect growth regulator and may pave the way for the development of new, even more selective pest control agents.
References
The Metabolic Journey of Diflubenzuron in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflubenzuron, a potent benzoylurea insecticide, disrupts the chitin synthesis process in insects, leading to mortality during molting. The efficacy of this compound can be significantly influenced by the metabolic pathways within the target insect species. This technical guide provides an in-depth exploration of the metabolic fate of this compound in insects. It covers the primary detoxification routes, presents quantitative data on metabolite formation in select species, details the experimental protocols for metabolic studies, and discusses the role of metabolism in the development of insecticide resistance.
Introduction
This compound (DFB) is a highly effective insect growth regulator that targets the formation of chitin, an essential component of the insect exoskeleton.[1] Its mode of action involves the inhibition of chitin synthase, which leads to the failure of the molting process and subsequent death of the insect larvae.[1] Understanding the metabolic pathways of this compound in insects is crucial for several reasons. Firstly, the rate and nature of metabolism can determine the insecticide's persistence and bioavailability within the insect. Secondly, enhanced metabolism is a primary mechanism through which insects develop resistance to insecticides. A thorough knowledge of these metabolic processes can aid in the development of more effective and sustainable pest management strategies, including the design of novel insecticides that are less susceptible to metabolic degradation.
Core Metabolic Pathways of this compound
The metabolism of this compound in insects primarily proceeds through three main types of reactions: hydroxylation , cleavage of the urea bridge , and conjugation . These reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation) detoxification processes.
-
Phase I Metabolism:
-
Hydroxylation: This is a common initial step in the detoxification of this compound, primarily mediated by the cytochrome P450 monooxygenase system. Hydroxylation can occur on either of the aromatic rings, leading to the formation of hydroxylated this compound derivatives. For instance, in the housefly, Musca domestica, hydroxylation occurs at the 2-position of the aniline ring.[2]
-
Urea Bridge Cleavage: The urea bridge connecting the two phenyl rings of this compound can be cleaved, resulting in the formation of two main metabolites: 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA) .
-
-
Phase II Metabolism:
-
Conjugation: Following Phase I reactions, the functionalized metabolites, as well as the parent compound, can undergo conjugation with endogenous molecules. This process increases their water solubility and facilitates their excretion from the insect's body. In the housefly and the boll weevil, conjugation is a major metabolic pathway for this compound.[2][3] The conjugates are typically polar compounds that are readily excreted.
-
Below is a diagram illustrating the primary metabolic pathways of this compound in insects.
Quantitative Analysis of this compound Metabolism
The extent of this compound metabolism varies among insect species. Studies using radiolabeled this compound (¹⁴C-DFB) have provided quantitative insights into its metabolic fate.
Table 1: Metabolism of Injected ¹⁴C-Diflubenzuron in the Housefly (Musca domestica) 72 Hours Post-Treatment
| Fraction | Component | % of Total Injected Radioactivity |
| Treated Flies | Unchanged this compound | 74.0% |
| This compound Conjugate | 4.4% | |
| Excreta | This compound Conjugates | 16.5% |
| Total Accounted | 94.9% |
Table 2: Metabolism of Injected ¹⁴C-Diflubenzuron in the Boll Weevil (Anthonomus grandis grandis) 4 Days Post-Treatment
| Fraction | Component | % of Total Injected Radioactivity |
| Treated Weevils | Unchanged this compound | 57.3% |
| Conjugates | 0.4% | |
| Excreta | Unchanged this compound | ~2.0% |
| 2,6-difluorobenzamide | ~2.0% | |
| Conjugates | ~18.7% | |
| Total Accounted | ~80.4% |
Experimental Protocols for Metabolic Studies
The study of this compound metabolism in insects typically involves the use of radiolabeled compounds and chromatographic techniques to separate and quantify the parent compound and its metabolites.
General Experimental Workflow
The following diagram outlines a typical workflow for a this compound metabolism study in insects.
Detailed Methodology
1. Insect Treatment:
-
Insect Rearing: Maintain a healthy colony of the target insect species under controlled laboratory conditions (temperature, humidity, and photoperiod).
-
Radiolabeled Compound: Synthesize or procure ¹⁴C-diflubenzuron of high radiochemical purity.
-
Application: Apply a known amount of ¹⁴C-diflubenzuron to individual insects. Common methods include:
-
Topical Application: Apply a small droplet of the radiolabeled compound in a suitable solvent (e.g., acetone) to the insect's cuticle.
-
Injection: Inject a precise volume of the ¹⁴C-diflubenzuron solution into the insect's hemocoel.
-
Dietary Administration: Incorporate the radiolabeled compound into the insect's diet.
-
-
Incubation: House the treated insects individually in vials and collect excreta at specified time intervals.
2. Sample Preparation:
-
Separation: Separate the treated insects from their excreta.
-
Homogenization: Homogenize the insect tissues and excreta separately in a suitable solvent (e.g., acetonitrile, methanol).
-
Extraction: Perform liquid-liquid or solid-phase extraction to partition the parent compound and its metabolites from the biological matrix. The choice of solvent will depend on the polarity of the target analytes.
-
Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).
3. Analysis:
-
Chromatography:
-
Thin-Layer Chromatography (TLC): A preliminary separation technique to resolve metabolites based on their polarity. The separated spots can be visualized by autoradiography and scraped for quantification by liquid scintillation counting (LSC).
-
High-Performance Liquid Chromatography (HPLC): A more robust and quantitative method for separating this compound and its metabolites.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detection:
-
UV Detector: Monitors the absorbance at a specific wavelength (e.g., 254 nm).
-
Radiometric Detector: Measures the radioactivity of the eluting compounds.
-
Mass Spectrometry (MS/MS): Provides structural information for metabolite identification and highly sensitive quantification.
-
-
-
-
Quantification: Determine the amount of radioactivity in each separated peak to calculate the percentage of the parent compound and each metabolite.
-
Metabolite Identification: Compare the retention times of the unknown metabolites with those of authentic standards. For unknown metabolites, structural elucidation can be performed using techniques like LC-MS/MS.
Role of Metabolism in Insecticide Resistance
Enhanced metabolism is a significant mechanism of insecticide resistance in many insect species. Overexpression of detoxification enzymes, particularly cytochrome P450s, can lead to a more rapid breakdown of this compound, preventing it from reaching its target site.
The logical relationship between increased metabolism and resistance is illustrated in the diagram below.
References
Unveiling the Double-Edged Sword: A Toxicological Profile of Diflubenzuron on Non-Target Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diflubenzuron, a benzoylphenylurea insecticide, is widely utilized for the control of a variety of insect pests in forestry, agriculture, and public health. Its specific mode of action, the inhibition of chitin synthesis, makes it highly effective against molting insects. However, concerns regarding its impact on non-target organisms that also possess chitinous structures or are otherwise susceptible to its effects necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicity of this compound to a range of non-target organisms, presenting quantitative data, detailing experimental protocols, and visualizing key pathways and processes.
Mechanism of Action
This compound acts as an insect growth regulator by interfering with the synthesis of chitin, a crucial component of the arthropod exoskeleton.[1] This inhibition disrupts the molting process, leading to the death of the insect larva or pupa.[2] While this targeted action is effective against pests, it also poses a risk to other arthropods, including beneficial insects and aquatic crustaceans.[3]
Caption: Mechanism of action of this compound, illustrating the inhibition of chitin synthetase and subsequent disruption of the molting process in insects.
Mammalian Toxicity
This compound generally exhibits low acute toxicity to mammals. The primary toxic effects observed in mammals following oral, dermal, and inhalation exposures are associated with the hematopoietic system, specifically the formation of methemoglobin and sulfhemoglobin, which impairs the oxygen-carrying capacity of the blood.
Table 1: Acute and Chronic Toxicity of this compound in Mammals
| Species | Test Type | Route | Value | Reference |
| Rat | Acute Oral LD50 | Oral | >5,000 mg/kg | |
| Rabbit | Acute Dermal LD50 | Dermal | >2,000 mg/kg | |
| Rat | Acute Inhalation LC50 | Inhalation | >2.49 mg/L | |
| Dog | 52-week Feeding Study (Chronic) | Oral | NOAEL: 2 mg/kg/day | |
| Mouse | Chronic Study | Oral | NOAEL: 2.4 mg/kg/day | |
| Rat | 2-year Chronic/Carcinogenicity | Oral | NOAEL: 8 mg/kg bw/day |
Experimental Protocol: 52-Week Chronic Oral Toxicity Study in Dogs (Example)
A standardized protocol for a 52-week chronic oral toxicity study in dogs, such as the one that established the NOAEL for this compound, typically involves the following steps:
-
Animal Selection: Healthy, young adult beagle dogs are selected and acclimated to the laboratory environment.
-
Dose Administration: this compound is administered daily in the diet at various dose levels (e.g., 0, 2, 10, and 50 mg/kg body weight/day). A control group receives the diet without the test substance.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and food consumption. Body weight is recorded weekly.
-
Hematology and Clinical Chemistry: Blood and urine samples are collected at regular intervals (e.g., pre-test, 3, 6, and 12 months) to analyze hematological parameters (including methemoglobin and sulfhemoglobin) and clinical chemistry markers for organ function.
-
Pathology: At the end of the 52-week period, all animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The data are statistically analyzed to determine any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.
Caption: A generalized experimental workflow for a chronic oral toxicity study in mammals.
Avian Toxicity
This compound is considered practically non-toxic to birds on an acute oral basis. However, some studies have indicated potential reproductive effects at higher dietary concentrations. The primary concern for avian species is often indirect, stemming from a reduction in their insect food source.
Table 2: Avian Toxicity of this compound
| Species | Test Type | Value | Reference |
| Bobwhite quail | 8-day dietary LC50 | >4640 ppm | |
| Mallard duck | 8-day dietary LC50 | >4640 ppm | |
| Red-winged blackbird | Acute Oral LD50 | 3,762 mg/kg | |
| Bobwhite quail | Reproduction NOAEC | 500 mg/kg diet | |
| Growing chickens | Dietary Study | 2.5 ppm depressed testosterone levels |
Aquatic Toxicity
The toxicity of this compound to aquatic organisms varies significantly among different taxa. While it is practically non-toxic to fish, it is highly toxic to aquatic invertebrates, particularly crustaceans and the larval stages of aquatic insects, due to its chitin synthesis-inhibiting mode of action.
Table 3: Aquatic Toxicity of this compound
| Species | Test Type | Value | Reference |
| Fish | |||
| Bluegill sunfish | 96-hour LC50 | 660 mg/L | |
| Rainbow trout | 96-hour LC50 | 240 mg/L | |
| Channel catfish | 96-hour LC50 | 180 mg/L | |
| Smallmouth bass | LC50 | 10 mg/L | |
| Aquatic Invertebrates | |||
| Daphnia magna (Water flea) | 48-hour EC50 | 0.0078 mg/L | |
| Daphnia magna (Water flea) | LC50 | 1.5 ppb | |
| Blue crab | Reproduction LC50 | 0.5 ppb | |
| Oyster larvae | EC50 | 130 mg/L | |
| Tadpole (Rana brevipoda porosa) | 48-hour LC50 | 100,000 µg/L |
Toxicity to Beneficial Insects
This compound is generally considered non-toxic to adult bees. However, some studies have shown detrimental effects on brood development when larvae are exposed to the compound. The risk to other beneficial insects, particularly predatory and parasitic species that undergo molting, is a significant concern.
Table 4: Toxicity of this compound to Honey Bees (Apis mellifera)
| Life Stage | Test Type | Value | Reference |
| Adult | Oral and Contact LD50 | >30 µ g/bee | |
| Larvae | Acute Exposure (in diet) | 1.6 mg/L and higher doses increased mortality | |
| Larvae | Chronic Exposure (in diet) | 0.8, 1.3, or 2 mg/L significantly lowered survival |
Environmental Fate and Transport
The environmental persistence of this compound is influenced by factors such as soil type, pH, and microbial activity. It is generally non-persistent in soil and water, with biodegradation being a major route of dissipation. However, it is stable on leaf surfaces.
-
Soil: this compound has a low persistence in soil, with a half-life of 3 to 4 days due to rapid microbial degradation. It has very low mobility in soil.
-
Water: In water, its degradation is pH-dependent, being more rapid in alkaline conditions (half-life of 1 day) and slower in acidic conditions (half-life of 16+ days). Under field conditions, it degrades rapidly.
-
Photolysis: It is relatively stable to light, with a soil photolysis half-life of 144 days.
References
Diflubenzuron: A Technical Guide to its Mode of Action as a Stomach and Contact Poison
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflubenzuron, a member of the benzoylurea class of insecticides, serves as a potent insect growth regulator (IGR) with both stomach and contact modes of action. Its primary mechanism involves the inhibition of chitin synthesis, a crucial component of the insect exoskeleton. This disruption of the molting process is particularly effective against larval stages, leading to mortality. This technical guide provides an in-depth analysis of this compound's mode of action, supported by quantitative toxicological data, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved.
Introduction
This compound is a highly specific insecticide that targets the physiological processes unique to arthropods, making it a valuable tool in integrated pest management (IPM) programs.[1] Unlike neurotoxic insecticides, its mode of action is centered on the disruption of chitin biosynthesis, which is essential for the formation of the insect's cuticle.[2][3] This targeted approach results in a favorable toxicological profile for non-target organisms that do not synthesize chitin, such as mammals and birds.[4][5] This document will explore the dual activity of this compound as both a stomach and a contact poison, providing the technical details necessary for research and development professionals.
Mode of Action: Stomach and Contact Poison
This compound's efficacy stems from its ability to interfere with the formation of the insect cuticle, primarily by inhibiting the enzyme chitin synthase. This action is lethal to immature insect stages that undergo molting.
Stomach Poison
When ingested, this compound is absorbed through the insect's midgut. The primary route of intoxication is through the consumption of treated foliage or other food sources. Once absorbed, it systemically inhibits chitin synthesis, leading to an inability to form a new, functional exoskeleton during molting. The result is a malformed, fragile cuticle that cannot withstand the pressures of ecdysis or provide adequate structural support, ultimately causing larval death.
Contact Poison
This compound also exhibits toxicity upon direct contact with the insect cuticle. While generally less potent than its stomach poison activity, contact exposure can still lead to the absorption of the active ingredient and subsequent inhibition of chitin synthesis. This is particularly relevant for larval stages that may crawl over treated surfaces. Additionally, this compound can have ovicidal effects through direct contact with eggs or through transfer from treated female adults to the eggs.
Biochemical Pathway: Inhibition of Chitin Synthesis
The core of this compound's mode of action is the disruption of the chitin biosynthesis pathway. Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the insect procuticle. Its synthesis is catalyzed by the enzyme chitin synthase. This compound is believed to block the polymerization step of N-acetylglucosamine, thus preventing the formation of the chitin microfibrils that provide strength and rigidity to the exoskeleton.
Caption: Inhibition of the chitin biosynthesis pathway by this compound.
Quantitative Toxicological Data
The efficacy of this compound varies depending on the insect species, life stage, and route of exposure. The following tables summarize key toxicological data.
Table 1: Stomach Poison Toxicity of this compound against Various Insect Larvae
| Insect Species | Life Stage | Assay Method | LC50 (ppm or mg/L) | Reference |
| Spodoptera frugiperda | Neonate | Diet Incorporation | 0.03 | |
| Helicoverpa zea | Neonate | Diet Incorporation | 0.02 | |
| Aedes aegypti | 3rd Instar | Water Treatment | 0.0019 | |
| Culex quinquefasciatus | 3rd-4th Instar | Water Treatment | 0.0002 (EI25) | |
| Chironomus sp. | Larva | Water Treatment | 0.019 (g/L) | |
| Buenoa sp. | Nymph | Water Treatment | 0.00277 (g/L) |
Table 2: Contact and Topical Toxicity of this compound
| Insect Species | Life Stage | Assay Method | LD50 (µ g/insect ) or LC50 | Reference |
| Musca domestica | White Prepupae | Topical Application | 0.265 | |
| Anopheles gambiae | 3rd Instar Larvae | Water Exposure (Contact) | ~60% mortality at 50 µg/L | |
| Blattella germanica | Nymphs | Impregnated Surface | >92.1% mortality (solid bait) |
Table 3: Ovicidal Activity of this compound
| Insect Species | Assay Method | Observation | Reference |
| Conotrachelus nenuphar | Egg Dipping | Ineffective at 100 ppm | |
| Musca domestica | Topical application to female | Prevents egg eclosion | |
| Blattella germanica | Ingestion by female | Reduced nymph emergence |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. The following sections outline key experimental protocols.
Stomach Poison Bioassay: Diet Incorporation Method
This method assesses the toxicity of this compound when ingested by insect larvae.
Objective: To determine the lethal concentration (LC50) of this compound for a target insect species.
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Artificial diet specific to the test insect
-
128-well bioassay trays or similar multi-well plates
-
Neonate larvae of the target insect species (<12 hours old)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired test concentrations.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. Allow the diet to cool to approximately 40°C.
-
Incorporation of Insecticide: Add a known volume of each this compound dilution to a specific volume of the cooling diet at a ratio of 1:9 (insecticide solution:diet). Mix thoroughly to ensure even distribution. A control diet should be prepared with the solvent only.
-
Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays.
-
Infestation: Place one neonate larva into each well.
-
Incubation: Cover the trays and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-65% RH, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Assess larval mortality after a set period (e.g., 7 days). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.
Caption: Workflow for a diet incorporation stomach poison bioassay.
Contact Toxicity Bioassay: Topical Application
This method directly applies a known amount of insecticide to the insect's body.
Objective: To determine the lethal dose (LD50) of this compound.
Materials:
-
Technical grade this compound
-
Acetone
-
Micro-applicator
-
Test insects (e.g., adult mosquitoes, fruit flies)
-
Holding cages
-
Sugar solution (e.g., 10%)
Procedure:
-
Preparation of Solutions: Prepare a series of this compound concentrations in acetone.
-
Insect Anesthetization: Anesthetize the test insects using CO2 or by chilling.
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects are treated with acetone only.
-
Recovery and Observation: Transfer the treated insects to clean holding cages with access to a sugar solution.
-
Mortality Assessment: Record mortality at 24 hours post-treatment.
-
Data Analysis: Correct for control mortality and calculate the LD50 using probit analysis.
Ovicidal Bioassay: Egg Dipping Method
This protocol evaluates the effect of this compound on egg viability.
Objective: To determine the ovicidal activity of this compound.
Materials:
-
This compound formulation
-
Distilled water
-
Filter paper or other oviposition substrate
-
Gravid female insects
-
Petri dishes
-
Fine-tipped forceps
Procedure:
-
Egg Collection: Allow gravid female insects to lay eggs on a suitable substrate (e.g., filter paper).
-
Preparation of Treatment Solutions: Prepare a range of this compound concentrations in distilled water.
-
Egg Dipping: Gently remove the eggs from the substrate and dip them into the treatment solutions for a specific duration (e.g., 5-10 seconds). A control group should be dipped in distilled water.
-
Drying and Incubation: Place the treated eggs on a clean, dry surface and allow them to air dry. Transfer the eggs to a clean petri dish for incubation under appropriate environmental conditions.
-
Hatching Assessment: Monitor the eggs daily and record the number of hatched larvae over a period of time (e.g., 14 days).
-
Data Analysis: Calculate the percentage of egg hatch for each concentration and the control. Correct for control mortality using Abbott's formula.
Chitin Synthase Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on the chitin synthase enzyme.
Objective: To quantify the inhibition of chitin synthase activity by this compound.
Materials:
-
Crude enzyme extract containing chitin synthase from the target insect
-
WGA (Wheat Germ Agglutinin)-coated 96-well plates
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc)
-
This compound solutions at various concentrations
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from the target insect tissue.
-
Plate Preparation: Use pre-coated WGA plates or coat plates with WGA solution overnight.
-
Inhibitor Incubation: Add the enzyme extract and different concentrations of this compound to the wells. Incubate to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the UDP-GlcNAc substrate. Incubate for a set time (e.g., 1-3 hours) at an optimal temperature (e.g., 30-37°C) to allow for chitin synthesis.
-
Detection: Wash the plate to remove unbound reagents. Add WGA-HRP conjugate to bind to the newly synthesized chitin. After another wash, add the TMB substrate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. The color intensity is proportional to the amount of chitin produced.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro chitin synthase activity assay.
Visualization of Cuticular Effects: Transmission Electron Microscopy (TEM)
TEM is used to observe the ultrastructural changes in the insect cuticle following this compound treatment.
Objective: To visualize the disruption of cuticle lamellae formation.
Procedure:
-
Sample Preparation: Treat insect larvae with a sub-lethal dose of this compound. Collect larvae at different time points post-treatment.
-
Fixation: Dissect the integument and fix it in a suitable fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).
-
Post-fixation: Post-fix in osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltration and Embedding: Infiltrate the samples with resin and embed them in molds. Polymerize the resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: Examine the sections under a transmission electron microscope and capture images of the cuticle structure.
Mechanisms of Resistance
The development of resistance to this compound in some insect populations poses a challenge to its long-term efficacy. The primary mechanisms of resistance include:
-
Target-site insensitivity: Mutations in the chitin synthase gene can reduce the binding affinity of this compound to the enzyme.
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, can lead to the rapid breakdown of this compound into non-toxic metabolites.
-
Reduced cuticular penetration: Alterations in the composition and thickness of the insect cuticle may slow the absorption of the insecticide.
Conclusion
This compound remains a significant tool for the management of various insect pests due to its specific mode of action as a chitin synthesis inhibitor, effective as both a stomach and contact poison. A thorough understanding of its biochemical and physiological effects, coupled with standardized and robust experimental protocols, is essential for its continued effective use and for the development of novel insect growth regulators. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of insecticide science and drug development.
References
- 1. The need for practical insecticide-resistance guidelines to effectively inform mosquito-borne disease control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Standard operating procedure for impregnation of filter papers for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 5. apps.dtic.mil [apps.dtic.mil]
The Environmental Journey of Diflubenzuron: A Technical Guide to its Fate and Degradation in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflubenzuron, a benzoylurea insecticide, is a critical agent in controlling a wide range of insect pests in agriculture and forestry. Its mode of action, the inhibition of chitin synthesis, makes it highly effective against larval stages of insects. However, its introduction into the environment necessitates a thorough understanding of its fate and degradation pathways in soil and aquatic systems. This technical guide provides an in-depth analysis of the environmental transformation of this compound, detailing its degradation kinetics, metabolic pathways, and the experimental methodologies used to assess its environmental impact.
Environmental Fate of this compound
The persistence and mobility of this compound in the environment are governed by a combination of biotic and abiotic degradation processes. In soil, microbial activity is the primary driver of its breakdown, while in water, hydrolysis and photolysis play significant roles.
Degradation in Soil
This compound exhibits low persistence in soil, with its degradation rate being significantly influenced by microbial activity and soil characteristics. The primary mechanism of degradation is the microbial-mediated cleavage of the urea bridge.
Key Factors Influencing Soil Degradation:
-
Microbial Activity: Aerobic and anaerobic microorganisms are crucial for the breakdown of this compound.
-
Soil Type: Soil composition, including organic matter content, clay content, and pH, affects the adsorption and bioavailability of this compound to microorganisms.
-
Particle Size: The particle size of the this compound formulation can influence its dissolution rate and subsequent degradation.
-
Temperature and Moisture: Optimal temperature and moisture levels for microbial activity accelerate degradation.
The major metabolites formed during the microbial degradation of this compound in soil are 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA). A minor metabolite, 4-chloroaniline (PCA), can also be formed.
Degradation in Water
In aquatic environments, the degradation of this compound is primarily influenced by pH-dependent hydrolysis and, to a lesser extent, by photolysis.
Hydrolysis: this compound is relatively stable in acidic and neutral water. However, under alkaline conditions (pH > 9), its hydrolysis is significantly accelerated, leading to the cleavage of the urea bond and the formation of 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA).
Photolysis: Direct photolysis of this compound in water by sunlight is generally a slower process compared to hydrolysis in alkaline waters. Photodegradation can lead to the formation of various photoproducts through cleavage of the C-N bond.
Quantitative Data on this compound Degradation
The following tables summarize the degradation kinetics of this compound in soil and water from various studies.
Table 1: Half-life of this compound in Soil
| Soil Type | Condition | Half-life (DT₅₀) (days) | Reference |
| Sandy Loam | Aerobic | 2.2 - 6.2 | [1] |
| Sandy Loam | Anaerobic | 2 - 14 | [1] |
| Not Specified | Field Conditions | 3 - 4 | [2] |
| Orchards (Citrus, Apple) | Terrestrial Field | 68.2 - 78 | [1] |
| Forestry | Field Dissipation | 30 - 35 | [1] |
Table 2: Half-life of this compound in Water
| Condition | pH | Temperature (°C) | Half-life (DT₅₀) (days) | Reference |
| Hydrolysis | 5 | 25 | 187 - 433 | |
| Hydrolysis | 7 | 25 | 117 - 247 | |
| Hydrolysis | 9 | 25 | 32 - 44 | |
| Hydrolysis | 12 | Not Specified | 7.5 | |
| Aerobic Aquatic Metabolism | Not Specified | Not Specified | 3.7 - 26 | |
| Anaerobic Aquatic Metabolism | Not Specified | Not Specified | 34 | |
| Aquatic Field Dissipation | Not Specified | Not Specified | 2 - 6 | |
| Photolysis (Aqueous) | 7 | Not Specified | 80 (12-hour light/dark cycle) |
Degradation Pathways
The degradation of this compound in both soil and water primarily proceeds through the cleavage of the urea bridge, leading to the formation of two main metabolites.
Figure 1. Primary degradation pathway of this compound in soil and water.
Experimental Protocols
The assessment of this compound's environmental fate relies on standardized and rigorous experimental protocols. The following sections detail the methodologies for key degradation studies.
Aerobic Soil Metabolism Study (Following OECD Guideline 307)
This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.
1. Test System:
-
Soil: Freshly collected agricultural soil, characterized for texture (e.g., sandy loam), organic carbon content, pH, and microbial biomass. The soil is sieved (e.g., 2 mm) and its moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance: ¹⁴C-labeled this compound (labeled in a stable position, e.g., in one of the phenyl rings) of known radiochemical purity is used to trace its fate.
-
Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.
2. Incubation:
-
The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
A continuous flow of humidified, carbon dioxide-free air is passed through the incubation vessels to maintain aerobic conditions.
-
Volatile organic compounds and ¹⁴CO₂ produced from the mineralization of the test substance are trapped in appropriate solutions (e.g., ethylene glycol for organic volatiles and potassium hydroxide for CO₂).
3. Sampling and Analysis:
-
Duplicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol).
-
The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector and a radioactivity detector to quantify this compound and its metabolites.
-
The identity of the metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The amount of non-extractable (bound) residues is determined by combusting the extracted soil and measuring the evolved ¹⁴CO₂.
-
The trapping solutions are analyzed for radioactivity to determine the extent of mineralization and formation of volatile metabolites.
Figure 2. Experimental workflow for an aerobic soil metabolism study.
Hydrolysis Study in Water (Following OECD Guideline 111)
This study investigates the abiotic degradation of this compound in water at different pH values.
1. Test System:
-
Water: Sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Test Substance: ¹⁴C-labeled this compound of known radiochemical purity.
-
Test Concentration: A concentration below the water solubility of this compound is used.
2. Incubation:
-
The test solutions are incubated in the dark at a constant temperature (e.g., 25 ± 1 °C).
-
Sterile conditions are maintained throughout the experiment to prevent microbial degradation.
3. Sampling and Analysis:
-
Samples are taken from each pH solution at various time intervals.
-
The concentration of this compound and its degradation products in the samples is determined by HPLC with UV and radioactivity detection.
-
The degradation rate constant and the half-life (DT₅₀) at each pH are calculated assuming first-order kinetics.
Analytical Methodology: HPLC-UV for this compound and Metabolites
A common analytical method for the simultaneous determination of this compound and its major metabolites (CPU and DFBA) in soil and water samples involves High-Performance Liquid Chromatography with UV detection.
1. Sample Preparation:
-
Soil: Soil samples are typically extracted with an organic solvent like acetonitrile or methanol, followed by centrifugation or filtration. The extract may be concentrated and cleaned up using Solid-Phase Extraction (SPE) to remove interfering substances.
-
Water: Water samples may be directly injected if the concentrations are high enough, or pre-concentrated using SPE.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., formic acid, to improve peak shape) is typically employed.
-
Flow Rate: A flow rate of around 1 mL/min is common.
-
Detector: A UV detector set at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the samples to those of external standards of known concentrations.
Conclusion
The environmental fate of this compound is characterized by relatively rapid degradation in soil and pH-dependent hydrolysis in water. The primary degradation pathway involves the cleavage of the urea bridge to form 4-chlorophenylurea and 2,6-difluorobenzoic acid. Understanding these degradation processes and the factors that influence them is essential for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate any potential adverse effects. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data for such assessments.
References
The Impact of Diflubenzuron on Insect Exoskeleton Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflubenzuron, a benzoylurea insecticide, serves as a potent insect growth regulator by disrupting the formation of the insect exoskeleton. Its primary mechanism of action involves the inhibition of chitin synthesis, a critical component of the cuticle. This interference leads to a malformed and weakened exoskeleton that is unable to withstand the pressures of molting, resulting in larval mortality. This technical guide provides an in-depth analysis of this compound's effects on the developmental biology of insects, with a focus on its molecular mechanism, physiological consequences, and the methodologies used to assess its efficacy.
Introduction: The Crucial Role of the Insect Exoskeleton
The insect exoskeleton, or cuticle, is a multifunctional structure that provides physical protection, support for internal organs, and a surface for muscle attachment. It is a complex, layered structure primarily composed of chitin microfibrils embedded in a protein matrix. The rigidity of the exoskeleton necessitates that insects periodically shed it in a process called molting, or ecdysis, to allow for growth. This process is under tight hormonal control, primarily by ecdysteroids and juvenile hormone.
Chitin, a long-chain polymer of N-acetylglucosamine, is the principal structural component of the procuticle and is synthesized by the enzyme chitin synthase.[1] The proper formation and hardening (sclerotization) of the new exoskeleton after each molt are critical for the insect's survival. Any disruption in this intricate process can lead to developmental abnormalities and death.
Mechanism of Action: this compound's Inhibition of Chitin Synthesis
This compound's insecticidal activity stems from its ability to inhibit the production of chitin.[2] While the precise molecular target is still under investigation, it is widely accepted that this compound interferes with the final step of chitin polymerization catalyzed by chitin synthase.[3] This disruption prevents the proper assembly of the endocuticle, the inner layer of the exoskeleton.[4] As a result, the newly formed cuticle is thin, fragile, and unable to support the insect's body or withstand the mechanical stress of ecdysis.[4] Larvae exposed to this compound are often unable to successfully shed their old exoskeleton and die during the molting process. This compound is most effective against larval stages, as this is the period of active feeding and growth, requiring frequent molts. It can also exhibit ovicidal effects by interfering with the formation of the embryonic cuticle.
The following diagram illustrates the mechanism of action of this compound.
Interaction with Hormonal Signaling Pathways
The process of molting is orchestrated by a complex interplay of hormones, primarily prothoracicotropic hormone (PTTH), ecdysone (and its active form, 20-hydroxyecdysone or 20E), and juvenile hormone (JH). A pulse of PTTH from the brain stimulates the prothoracic glands to produce ecdysone. Ecdysone is then converted to 20E in peripheral tissues, which binds to its receptor (a heterodimer of EcR and Ultraspiracle) to initiate the molting cascade. Juvenile hormone prevents metamorphosis, and its presence or absence determines whether the insect molts to another larval instar, a pupa, or an adult.
This compound does not directly interact with the hormonal receptors. However, some studies have shown that it can have secondary effects on ecdysteroid titers, particularly during the larval-pupal transformation. In Tenebrio molitor, this compound treatment was found to reduce the second peak of ecdysteroids during the last larval instar. This suggests that while the primary target is chitin synthase, the physiological stress and developmental disruption caused by this compound can indirectly affect the endocrine system.
The following diagram outlines the hormonal control of insect molting and the point of interference by this compound.
References
- 1. Encapsulation of this compound in PEG-400 nanoparticles and evaluation pesticide activity against Helicoverpa armigera (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk assessment of resistance to this compound in Musca domestica: Realized heritability and cross-resistance to fourteen insecticides from different classes | PLOS One [journals.plos.org]
- 3. Evaluation of Insecticides Targeting Control of Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) [scirp.org]
- 4. orbi.uliege.be [orbi.uliege.be]
The Biochemical Onslaught: A Technical Guide to Diflubenzuron's Effects on Insect Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflubenzuron, a benzoylurea insecticide, stands as a potent and selective agent against a wide array of insect pests. Its efficacy lies in its unique mode of action, targeting a biochemical pathway crucial for insect survival but absent in vertebrates: chitin synthesis. This in-depth technical guide elucidates the core biochemical effects of this compound on insect larvae, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding these intricate interactions is paramount for the development of novel, targeted insect control strategies and for assessing the broader ecological impact of this widely used insecticide.
Core Mechanism of Action: Inhibition of Chitin Synthesis
The primary and most well-documented biochemical effect of this compound is the disruption of chitin biosynthesis.[1][2][3] Chitin, a long-chain polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.[4] By inhibiting the incorporation of N-acetylglucosamine into the growing chitin chain, this compound effectively compromises the integrity of these structures. This interference is most pronounced during molting, the process where an insect sheds its old exoskeleton to grow. Larvae exposed to this compound are unable to form a new, functional cuticle, leading to abortive molts and subsequent death. The malformed cuticle is often thin, brittle, and unable to withstand the turgor pressure of the larva or the mechanical stresses of ecdysis.
Signaling Pathway of Chitin Synthesis and Inhibition by this compound
The precise molecular target of this compound within the chitin synthesis pathway has been a subject of extensive research. Evidence points towards the inhibition of chitin synthase (CHS), the terminal enzyme in the pathway. More specifically, this compound is thought to interact with chitin synthase 1 (CHS1), the isoform responsible for chitin production in the epidermis.
Caption: this compound inhibits the enzyme Chitin Synthase 1 (CHS1).
Quantitative Effects on Insect Larvae
The larvicidal activity of this compound is dose-dependent and varies among insect species. The following tables summarize key quantitative data from various studies.
Table 1: Lethal Concentration (LC50) and Emergence Inhibition (EI50) of this compound against Mosquito Larvae
| Species | Parameter | Concentration (ppm) | Reference |
| Aedes aegypti | LC50 | 0.0019 | |
| Aedes aegypti | IE50 | 0.00038 | |
| Culex quinquefasciatus | LC50 (Chironomus) | 0.019 g/L (19 ppm) | |
| Culex quinquefasciatus | LC90 (Chironomus) | 0.92 g/L (920 ppm) | |
| Anopheles gambiae | - | - |
Note: ppm (parts per million) is equivalent to mg/L. g/L was converted to ppm for consistency where applicable.
Table 2: Mortality and Emergence Inhibition of Various Insect Larvae
| Insect Species | Treatment Details | Observed Effect | Quantitative Data | Reference |
| Chironomus sp. | 250mg/L and 750mg/L | High mortality | >70% mortality in 96h | |
| Buenoa sp. | 750mg/L and 1g/L | High susceptibility | - | |
| Culex quinquefasciatus | 25, 50, 75, 100 g ai/ha (WP & GR) | High emergence inhibition | 80-100% IE for 1 week | |
| Housefly larvae | 0.005 g/L | Adult emergence suppression | 50% suppression | |
| Housefly larvae | 0.01 g/L | Adult emergence suppression | 82% suppression |
Disruption of Hormonal Regulation
Beyond its direct impact on chitin synthesis, this compound also affects the hormonal regulation of molting, primarily by altering ecdysteroid titers. Ecdysteroids, such as ecdysone and 20-hydroxyecdysone, are steroid hormones that orchestrate the molting process.
Studies on Tenebrio molitor have shown that this compound treatment can significantly reduce and delay the second ecdysteroid peak during larval-pupal development. In Aedes aegypti, this compound treatment of larvae led to a delay in the second peak of ecdysteroid production and slightly depressed ecdysteroid concentrations in larvae, pupae, and adults. This hormonal disruption likely contributes to the overall failure of the molting process.
Proposed Signaling Pathway of this compound's Effect on Ecdysteroid Titer
The exact mechanism by which this compound influences ecdysteroid levels is not fully understood but may involve feedback loops related to the disrupted cuticle formation.
Caption: this compound may indirectly affect ecdysteroid levels.
Secondary Biochemical Effects
While the primary effects are on chitin and ecdysteroids, some studies have reported other biochemical alterations in response to this compound. For instance, in Aedes aegypti larvae, treatment with this compound led to an increase in β-esterase, acetylcholinesterase (AChE), and monooxygenase activities, while decreasing glutathione S-transferase (GST) and α-esterase levels. These changes in detoxification enzymes may represent a physiological stress response to the chemical.
Experimental Protocols
Chitin Content Determination in Insect Larvae (Calcofluor Staining Method)
This protocol is a rapid and reliable fluorescence-based method for quantifying chitin in homogenized insect samples.
Materials:
-
Insect larvae
-
Distilled water
-
Calcofluor White stain (fluorescent brightener)
-
Microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~433 nm)
-
Chitinase from Streptomyces griseus (for validation)
-
96-well black microplates
Procedure:
-
Homogenize a known number or mass of insect larvae in a defined volume of distilled water.
-
Pipette aliquots of the homogenate into the wells of a 96-well black microplate.
-
Add Calcofluor White stain to each well to a final concentration that provides optimal staining (to be determined empirically).
-
Incubate the plate in the dark for a specified period to allow for staining.
-
Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 433 nm.
-
To validate that the fluorescence is from chitin, treat parallel samples with chitinase to hydrolyze the chitin and observe a significant reduction in fluorescence.
-
Quantify the chitin content by comparing the sample fluorescence to a standard curve prepared with known concentrations of purified chitin.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive Method)
This assay measures the activity of chitin synthase by detecting the incorporation of UDP-N-acetylglucosamine into chitin, which is captured on a wheat germ agglutinin (WGA)-coated plate.
Materials:
-
Insect larval tissue (e.g., integument)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Wheat Germ Agglutinin (WGA)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplates
-
Microplate reader (absorbance at 600 nm or 450 nm)
Procedure:
-
Enzyme Extraction: Homogenize insect tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude enzyme extract.
-
Plate Coating: Coat the wells of a 96-well microplate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.
-
Enzyme Reaction: Add the crude enzyme extract, UDP-GlcNAc substrate, and any inhibitors (like this compound) to the WGA-coated wells. Incubate to allow for chitin synthesis.
-
Detection:
-
Wash the wells to remove unreacted substrate and enzyme.
-
Add WGA-HRP to the wells and incubate to allow it to bind to the newly synthesized chitin.
-
Wash the wells to remove unbound WGA-HRP.
-
Add TMB substrate and measure the color development using a microplate reader. The absorbance is proportional to the chitin synthase activity.
-
Ecdysteroid Titer Measurement by Enzyme Immunoassay (EIA)
This protocol describes a competitive enzyme immunoassay for the quantification of ecdysteroids in insect hemolymph or whole-body extracts.
Materials:
-
Insect larvae hemolymph or whole-body homogenate
-
Methanol or 1-butanol for extraction
-
Ecdysteroid antiserum (specific for ecdysone or 20-hydroxyecdysone)
-
Ecdysteroid-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microplates coated with a secondary antibody (e.g., anti-rabbit IgG)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Sample Extraction: Extract ecdysteroids from hemolymph or whole-body homogenates using an appropriate solvent like methanol or 1-butanol. Evaporate the solvent and resuspend the extract in assay buffer.
-
Immunoassay:
-
Add the extracted sample, a known amount of ecdysteroid-HRP conjugate, and the primary ecdysteroid antiserum to the antibody-coated microplate wells.
-
Incubate to allow competitive binding of the sample ecdysteroids and the ecdysteroid-HRP conjugate to the primary antibody.
-
Wash the wells to remove unbound reagents.
-
Add TMB substrate and measure the color development. The intensity of the color is inversely proportional to the concentration of ecdysteroids in the sample.
-
-
Quantification: Determine the ecdysteroid concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of ecdysone or 20-hydroxyecdysone.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for studying this compound's effects on larvae.
Conclusion
This compound's potent insecticidal activity is unequivocally linked to its profound disruption of chitin biosynthesis in insect larvae. This primary biochemical lesion is further compounded by its interference with the hormonal control of molting, specifically by altering ecdysteroid titers. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced biochemical interactions of this compound and to explore novel compounds with similar modes of action. A thorough understanding of these mechanisms is essential for the judicious and effective use of such insect growth regulators in integrated pest management programs and for the development of the next generation of safe and selective insecticides.
References
- 1. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
- 2. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Diflubenzuron Residues in Plant Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diflubenzuron is a benzoylurea-class insecticide used to control a wide range of insect pests in agriculture and forestry. It acts as an insect growth regulator by inhibiting chitin synthesis, a key component of the insect exoskeleton.[1] Due to its widespread use, monitoring its residue levels in plant-based food and feed is crucial for ensuring food safety and compliance with regulatory limits.[2][3] This document provides detailed application notes and protocols for the extraction and quantification of this compound residues in various plant matrices using modern analytical techniques.
Principle of Analytical Methods
The determination of this compound residues in plants typically involves a two-step process: extraction and cleanup followed by instrumental analysis. The choice of method depends on the matrix complexity, required sensitivity, and available instrumentation.
-
Extraction and Cleanup: The goal is to efficiently extract this compound from the plant matrix while minimizing co-extractives that can interfere with the analysis. Common techniques include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][4] The QuEChERS method is particularly popular due to its simplicity, speed, and broad applicability.
-
Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of this compound. HPLC systems are often coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD) for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) with an electron-capture detector (ECD) or coupled with Mass Spectrometry (MS) has also been used, but it often requires a derivatization step.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound residue analysis in different plant matrices.
Table 1: Performance of HPLC-based methods for this compound Analysis in Plants.
| Plant Matrix | Extraction Method | Detection Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Vegetables | Acetonitrile Extraction & Florisil SPE | UPLC-MS/MS | - | - | 87.8 - 99.2 | 4.2 - 8.9 | |
| Tomato | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 0.00046 | 0.005 | 90.55 - 97.51 | < 15 | |
| Apples | Dichloromethane Extraction & Silica SPE | GC-ECD | - | 0.03 | 80 - 88 | < 10 | |
| Various Crops (Green mass, tubers, grains, seeds) | Acetonitrile Extraction & C18/PSA SPE | HPLC-DAD | - | 0.025 - 0.25 | 81 - 91 | 1.3 - 2.3 | |
| Grapes | Modified QuEChERS | LC-MS/MS | - | 0.0001 - 0.005 | 70.2 - 112.6 | < 20 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is a generalized procedure based on the widely adopted QuEChERS methodology for the extraction of this compound from high-moisture plant matrices.
1. Sample Homogenization:
- Weigh 10-15 g of a representative sample of the fruit or vegetable into a blender.
- Add a small amount of dry ice to keep the sample frozen and prevent degradation.
- Homogenize at high speed until a uniform powder is obtained.
2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Preparation:
- Take an aliquot of the cleaned extract (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS or HPLC-UV analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Various Plant Matrices
This protocol describes a general SPE cleanup procedure that can be applied after an initial solvent extraction.
1. Initial Extraction:
- Homogenize the plant sample as described in Protocol 1.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and shake vigorously for 10 minutes.
- Centrifuge and collect the supernatant.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
- Dilute the initial extract with water to reduce the acetonitrile concentration to <10%.
- Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
4. Washing:
- Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
5. Elution:
- Elute the this compound from the cartridge with 5-10 mL of acetonitrile or ethyl acetate.
- Collect the eluate.
6. Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for instrumental analysis.
Visualized Workflows
Caption: QuEChERS workflow for this compound residue analysis in plants.
Caption: General Solid-Phase Extraction (SPE) workflow for cleanup.
References
- 1. Chromatographic Determination of this compound Residues in Agricultural Plant Matrices - ProQuest [proquest.com]
- 2. This compound Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diflubenzuron
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Diflubenzuron in various matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agricultural chemistry.
Introduction
This compound is a benzoylurea-class insecticide that inhibits chitin synthesis, primarily used to control a wide range of insect pests in agriculture and forestry.[1] Accurate and reliable quantification of this compound residues is crucial for ensuring product efficacy, monitoring environmental contamination, and adhering to regulatory standards.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, sensitive, and selective method for this purpose.[2]
This application note details the instrumental conditions, sample preparation protocols, and validation parameters for the analysis of this compound.
Principle of the Method
The method is based on the separation of this compound from other sample components on a reversed-phase HPLC column. The sample is first extracted and purified to remove interfering substances. An aliquot of the purified extract is then injected into the HPLC system. The separation is achieved using an isocratic mobile phase, and the eluted this compound is detected by a UV-Vis detector at a specific wavelength. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard, typically using an external standard calibration method.
Apparatus and Reagents
Instrumentation
-
High-Performance Liquid Chromatograph (e.g., Waters 1515) equipped with a variable wavelength UV detector (e.g., Waters 2489) and an autosampler (e.g., Waters 2707).
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup).
Chemicals and Reagents
-
This compound analytical standard (of known purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or bidistilled deionized).
-
Orthophosphoric acid (analytical grade).
-
1,4-Dioxane (HPLC grade).
-
Methanol (HPLC grade).
-
Solvents for sample extraction as required by the specific matrix.
-
Syringe filters (0.22 µm or 0.45 µm).
Chromatographic Conditions
Several HPLC methods have been established for this compound analysis. The following tables summarize common chromatographic conditions. Researchers should select and optimize the conditions based on their specific instrumentation and sample matrix.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | CORTECS® C18+, 2.7 µm | Intersil-3 C18, 5 µm, 250 mm x 4.6 mm | Zorbax BP-C8, 25 cm x 4.6 mm |
| Mobile Phase | Acetonitrile / 0.1% Orthophosphoric acid in water (60/40, v/v) | Acetonitrile / Water / 1,4-Dioxane (58:39:0.03, v/v/v) | Acetonitrile / Water / 1,4-Dioxane (450:450:100, v/v/v) |
| Flow Rate | Not Specified | 2.0 mL/min | 1.3 mL/min |
| Detection Wavelength | Not Specified | 260 nm | 254 nm |
| Injection Volume | 5 µL | Not Specified | Not Specified |
| Column Temperature | 22°C | Ambient | Not Specified |
| Internal Standard | Not Specified | Diphenyl | Linuron |
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (e.g., 600 µg/mL):
-
Accurately weigh approximately 60 mg of this compound analytical standard into a 100 mL volumetric flask.
-
Dissolve the standard in about 40 mL of acetonitrile, using sonication if necessary to ensure complete dissolution.
-
Bring the solution to volume with acetonitrile and mix thoroughly.
-
Store the stock solution in a refrigerator. This solution is stable for an extended period when stored properly.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range of the instrument.
-
A typical linearity range for this compound is 0.5 to 15 mg per 100 cm³.
Sample Preparation
The sample preparation procedure is critical for accurate analysis and will vary depending on the matrix. The goal is to extract this compound efficiently and remove interfering components.
Protocol 5.2.1: Analysis of Pesticide Formulations
-
Accurately weigh a portion of the pesticide formulation equivalent to a known amount of this compound.
-
Transfer the sample to a volumetric flask.
-
Add a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to dissolve the active ingredient.
-
Sonicate the mixture to ensure complete extraction.
-
Dilute the solution to the mark with the extraction solvent and mix well.
-
Filter an aliquot of the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 5.2.2: Analysis in Environmental and Biological Matrices (e.g., Pine Needles, Water, Food)
-
Extraction: Homogenize a known amount of the sample with a suitable extraction solvent like acetonitrile.
-
Cleanup (if necessary): For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) may be required to remove interferences.
-
Condition an aminopropyl SPE cartridge.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound with an appropriate solvent.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
A summary of typical method validation parameters is provided in the table below.
Table 2: Method Validation Data for this compound Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.5 to 15 mg/100 cm³ | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.142 (units not specified) | |
| Limit of Quantitation (LOQ) | 0.432 (units not specified) | |
| Recovery | 99.20 - 101.80% | |
| Relative Standard Deviation (RSD) | 0.01% to 0.45% | |
| Retention Time | Approximately 2.8 min to 6.3 min (depending on the method) |
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the following formula based on the external standard method:
Concentration (µg/mL or mg/kg) = (Area_sample / Area_standard) * Concentration_standard * (Dilution_factor / Sample_weight)
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Concentration_standard is the concentration of the working standard solution.
-
Dilution_factor is the total dilution factor applied to the sample during preparation.
-
Sample_weight is the initial weight or volume of the sample taken for analysis.
Visualizations
The following diagrams illustrate the general workflows for sample preparation and HPLC analysis.
Caption: General workflow for sample preparation of this compound.
Caption: Schematic of the HPLC system for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Diflubenzuron Efficacy in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for assessing the efficacy of Diflubenzuron, a benzoylurea insecticide, in a laboratory setting. This compound acts as an insect growth regulator (IGR) by inhibiting chitin synthesis, a crucial component of an insect's exoskeleton.[1][2] This disruption of the molting process is particularly effective against larval stages of various insect species.[2][3][4]
Core Principles and Applications
This compound's primary mode of action is the inhibition of chitin synthase, a key enzyme in the biochemical pathway responsible for producing chitin. This leads to the inability of larvae to properly form a new cuticle, resulting in mortality during ecdysis (molting). Its high specificity to arthropods makes it a valuable tool in integrated pest management programs. Laboratory efficacy testing is crucial for determining optimal application rates, assessing susceptibility in target pest populations, and understanding potential resistance mechanisms.
Experimental Protocols
Target Organism Rearing (Example: Aedes aegypti mosquitoes)
Consistent and healthy insect colonies are fundamental for reliable bioassay results. The following is a standard protocol for rearing Aedes aegypti.
Materials:
-
Rearing cages (30x30x30 cm)
-
Oviposition cups with seed germination paper
-
Larval rearing trays (e.g., 40x30x8 cm)
-
Deionized or distilled water
-
Larval diet (e.g., powdered tuna meal, bovine liver powder, and yeast mixture)
-
10% sucrose solution
-
Blood source for adult females (e.g., citrated sheep blood)
-
Incubator or environmental chamber set to 26-28°C, 70-80% relative humidity, and a 12:12 hour light:dark photoperiod.
Procedure:
-
Egg Hatching: Submerge egg papers in deionized water within a hatching container. To stimulate hatching, a small amount of nutrient broth and brewer's yeast can be added to the water to reduce the oxygen content.
-
Larval Rearing: Transfer newly hatched first-instar larvae to rearing trays containing deionized or distilled water. Maintain a larval density of approximately 1,500-2,000 larvae per 1-1.5 liters of water.
-
Feeding: Provide the larval diet daily. A common diet consists of a mix of tuna meal, liver powder, and yeast. The amount of food should be adjusted based on the larval stage and density.
-
Pupal Collection: Once larvae reach the pupal stage, separate them from the remaining larvae and place them in a container with clean water inside an adult emergence cage.
-
Adult Maintenance: Provide adult mosquitoes with a constant supply of 10% sucrose solution. For egg production, adult females require a blood meal, which can be provided via a membrane feeding system.
-
Egg Collection: Place oviposition cups lined with moist germination paper inside the adult cages for females to lay eggs. Allow the eggs to embryonate for a few days before storing them for future use.
This compound Stock Solution and Dilution Preparation
Accurate preparation of test solutions is critical for dose-response assays.
Materials:
-
Technical grade this compound
-
Dimethyl sulfoxide (DMSO) or acetone (solvent)
-
Deionized or distilled water
-
Glass vials or bottles
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution (e.g., 1% or 2000 ppm): Accurately weigh the required amount of technical grade this compound. Dissolve it in a minimal amount of a suitable organic solvent like DMSO or acetone to create a concentrated stock solution. For example, to make a 2000 ppm (2 mg/mL) stock solution, dissolve 20 mg of this compound in 10 mL of solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to create a range of working solutions.
-
Test Concentrations: To prepare the final test concentrations for the bioassay, add a small, precise volume (e.g., 1 mL) of the appropriate working solution to a larger volume of deionized or distilled water (e.g., 199 mL) in the bioassay containers. The final solvent concentration in the test water should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
Larval Bioassay for Acute Toxicity (LC50 Determination)
This protocol, adapted from World Health Organization (WHO) guidelines, is used to determine the lethal concentration of this compound that causes 50% mortality (LC50) in a test population.
Materials:
-
Late third or early fourth-instar larvae of the target insect
-
Disposable cups or beakers (200-500 mL capacity)
-
Prepared this compound test solutions at various concentrations
-
Control solution (deionized/distilled water with the same percentage of solvent as the test solutions)
-
Micropipettes
-
Incubator or environmental chamber
Procedure:
-
Experimental Setup: For each concentration and the control, set up at least three to four replicates.
-
Larval Exposure: Place 20-25 larvae in each cup containing a known volume of the test solution (e.g., 100-200 mL).
-
Incubation: Maintain the bioassay cups in an incubator under the same environmental conditions used for rearing.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%. Use probit analysis to determine the LC50 value and its 95% confidence intervals.
Emergence Inhibition (IE) Bioassay
Since this compound's primary effect is on molting, an emergence inhibition assay is a highly relevant measure of its efficacy.
Procedure:
-
Follow the same initial setup as the larval bioassay.
-
After the initial exposure period (e.g., 24 hours), transfer the surviving larvae to containers with clean water and provide them with food.
-
Monitor the containers daily and record the number of larvae that successfully pupate and emerge as adults, as well as any morphological abnormalities.
-
The experiment concludes when all individuals in the control group have either emerged or died.
-
Calculate the percentage of emergence inhibition (IE%) for each concentration using the formula: IE% = 100 – (T/C x 100) , where T is the percentage of successful adult emergence in the treatment group and C is the percentage of successful adult emergence in the control group.
Chitin Content Analysis
To directly measure the biochemical effect of this compound, the chitin content of treated and untreated larvae can be quantified.
Procedure (based on Calcofluor Staining):
-
Homogenize insect samples in distilled water.
-
Treat the homogenate with a solution (e.g., 3% SDS) to remove non-chitinous components.
-
Wash the resulting pellet and resuspend it in a solution of Calcofluor White stain, which specifically binds to chitin.
-
After incubation, wash the samples to remove unbound stain.
-
Measure the fluorescence of the stained chitin using a microplate reader.
-
Quantify the chitin content by comparing the fluorescence readings to a standard curve prepared with known amounts of chitin.
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison.
Table 1: Acute Toxicity of this compound against Various Insect Larvae
| Target Organism | LC50 (Concentration) | Exposure Time (hours) | Reference |
| Chironomus sp. | 0.019 g/L | 96 | |
| Buenoa sp. | 0.00277 g/L | 96 | |
| Aedes aegypti (Lab strain) | 0.37 µg/L (IE50) | 24 | |
| Aedes aegypti (Field strain) | 0.63 µg/L (IE50) | 24 |
Table 2: Emergence Inhibition of Culex quinquefasciatus with this compound (25% WP)
| Application Rate (g ai/ha) | Emergence Inhibition (%) after 7 days (Cesspits) | Emergence Inhibition (%) after 14 days (Cesspits) | Reference |
| 25 | 80-100 | 36-75 | |
| 50 | 80-100 | 36-75 | |
| 75 | 80-100 | 36-75 | |
| 100 | 80-100 | 36-75 |
Visualizations
Signaling Pathway
Caption: this compound's mode of action via chitin synthesis inhibition.
Experimental Workflow
Caption: General workflow for this compound bioassays.
References
- 1. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 2. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method • Environmental Studies (EVS) Institute [evs.institute]
- 3. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
Field Application Techniques for Diflubenzuron in Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflubenzuron is a benzoylurea-class insect growth regulator that inhibits the synthesis of chitin, a critical component of the insect exoskeleton.[1][2] This mode of action disrupts the molting process in insect larvae, leading to their death.[1][3] It is effective against a variety of pests, primarily from the orders Lepidoptera and Diptera, and is utilized in agriculture, forestry, and public health vector control programs.[4] Its specificity as a larvicide and ovicide, with minimal impact on adult insects and beneficial species, makes it a valuable tool in integrated pest management (IPM) strategies. This document provides detailed application notes and experimental protocols for the field use of this compound.
Data Presentation
Table 1: Recommended Application Rates of this compound for Various Pests and Crops
| Crop/Environment | Target Pest | Formulation | Application Rate (Active Ingredient) | Application Timing & Remarks |
| Agriculture | ||||
| Soybeans | Velvetbean caterpillar, Mexican bean beetle, Green cloverworm | 480 g/L SC | 300 - 500 ml/ha | Apply when larvae are small (<1.25 cm). |
| Pears | Pear Psylla (Cacopsylla pyriola), Codling Moth (Cydia pomonella) | 48 SC | 25 ml/100L water, 20 ml/100L water | For Codling Moth, apply at the late white bud stage. |
| Apples | Apple Ermine Moth (Yponomeuta malinellus), Leaf Miner (Leucoptera scitella) | 48 SC | 20 ml/100L water | |
| Plums | Winter Moth, Tortrix Moths, Plum Fruit Moth | 480 g/L SC | 300 ml/ha in a minimum of 500L water | Apply at the late white bud stage for Winter and Tortrix Moths. |
| Cotton | Boll Weevil (Anthonomus grandis), Spodoptera littoralis | 25% WP | 0.07 kg ai/ha | Multiple applications at 5-day intervals may be necessary. |
| 48 SC | 30 ml/decare | |||
| Potatoes | Potato tuber moth larvae (Phthorimaea operculella) | 480 g/L SC | 300 ml/ha in minimum 600 L/ha | First application just before first flowering, with subsequent applications at 14-day intervals if needed. |
| Mushrooms | Sciarid flies | 480 g/L SC | Compost treatment: 0.6 - 0.8 L/100 m² (30-40 ppm a.i.). Casing treatment: 0.2 L in ≥150 L water/100 m². Post-casing drench: 2 ml in 2.5 L water/m². | Apply immediately after casing for post-casing drench. |
| Rangeland | Grasshoppers, Mormon Crickets | ULV spray | Not specified, used at reduced agent area treatments (RAATs) | Effective only against immature stages; slow-acting results. |
| Public Health | ||||
| Aquatic Habitats (cesspits, drains, wells) | Culex quinquefasciatus larvae | 25% WP | 25 g a.i./ha (cesspits, wells), 50 g a.i./ha (drains) | Weekly applications are recommended. |
| 2% GR | 25-100 g a.i./ha | Application interval varies from weekly to every three weeks depending on the habitat. | ||
| Clean Water (ponds, tanks) | Mosquito larvae (Culex, Aedes, Anopheles) | 50% SC | 0.1–0.2 mL/m² of water surface | Apply every 2–4 weeks. |
| Polluted Water (sewage, drains) | Mosquito larvae | 50% SC | 0.2–0.3 mL/m² | Higher dosage for high organic content; apply every 2–3 weeks. |
| Forestry | ||||
| Forests | Pine processionary caterpillars, Gypsy moths, Leafrollers, Tussock moths | 20% SC | 7.5-10 g/mu (~666-888 g/ha) | Dilution ratio of 4000-6000 times. |
Note: a.i. = active ingredient; SC = Suspension Concentrate; WP = Wettable Powder; GR = Granular; ULV = Ultra-Low Volume. Application rates and timings may vary depending on local conditions, pest pressure, and specific product labels. Always consult the product label before use.
Table 2: Environmental Fate of this compound
| Compartment | Process | Half-life/Persistence | Notes |
| Soil | Aerobic Biodegradation | 2.2 to 6.2 days | Major route of dissipation. |
| Anaerobic Biodegradation | 2 to 14 days | ||
| Photolysis | 144 days | Relatively stable to light. | |
| Field Dissipation | 5.8 to 13.2 days | ||
| Water | Aquatic Field Dissipation | 2 to 6 days | |
| Aerobic Aquatic Metabolism | 3.7 to 26 days | ||
| Anaerobic Aquatic Metabolism | 34 days | ||
| Hydrolysis | pH-dependent: Stable in acidic/neutral, less stable in basic conditions. | ||
| Foliage | Persistence | High; 90% may be detected after 30-60 days. | Not systemic in plants. |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Agricultural Pests (Randomized Complete Block Design)
Objective: To evaluate the efficacy of different formulations and application rates of this compound against a target agricultural pest under field conditions.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments: Include a minimum of:
-
Untreated Control (UTC).
-
This compound formulation 1 at Rate A.
-
This compound formulation 1 at Rate B.
-
This compound formulation 2 at Rate A.
-
A standard commercial insecticide (positive control).
-
-
Replication: A minimum of four replications (blocks) should be used.
-
Plot Size: Plot size should be sufficient to be representative of a larger area and to minimize edge effects. For row crops, a common size is four rows wide by 10-15 meters long.
-
Buffers: Use buffer rows or zones between plots to prevent spray drift between treatments.
2. Site Selection and Preparation:
-
Select a field with a known history of uniform pest pressure.
-
Identify any gradients in the field (e.g., slope, soil type) and orient the blocks perpendicular to the gradient to account for this variability.
-
Mark the plots clearly with stakes and labels.
3. Application of Treatments:
-
Calibrate spray equipment (e.g., backpack sprayer) to ensure accurate and uniform application rates.
-
Prepare spray solutions according to the product label and the desired application rates. For suspension concentrates, shake the product well before diluting.
-
Apply treatments randomly within each block.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed and direction).
4. Data Collection:
-
Pre-treatment Sampling: Conduct a baseline assessment of the pest population in all plots immediately before the first application.
-
Post-treatment Sampling: Collect data at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Sampling Method: The method will depend on the target pest. Examples include:
-
Insect Counts: Directly counting larvae or adults on a specific number of plants per plot.
-
Sweep Netting: Using a standardized number of sweeps per plot.
-
Damage Assessment: Rating the level of crop damage on a standardized scale.
-
-
Yield Data: At the end of the season, harvest a designated area from the center of each plot to determine yield.
5. Statistical Analysis:
-
Data should be analyzed using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means if the ANOVA shows a significant treatment effect.
-
Efficacy can be calculated using formulas such as Henderson's or Abbott's formula, which correct for natural population changes in the untreated control.
Protocol 2: Assessing the Impact of this compound on Non-Target Canopy Arthropods
Objective: To evaluate the effects of an aerial application of this compound on the diversity and abundance of non-target arthropods in a forest canopy.
1. Study Site and Design:
-
Select at least two treated watersheds and two untreated control watersheds with similar forest composition.
-
Establish multiple sampling plots within each watershed.
2. This compound Application:
-
Apply this compound by helicopter at the desired rate.
-
Use GPS to ensure accurate application to the treated watersheds.
3. Sampling Methods:
-
Foliage Sampling:
-
Use pole pruners to collect foliage samples from the mid-canopy of dominant tree species.
-
Place samples in sealed bags and transport them to the laboratory.
-
Extract arthropods from the foliage using a method such as a Berlese funnel.
-
-
Pyrethrum Knockdown:
-
Place large collecting sheets under the canopy of selected trees.
-
Apply a pyrethrum-based insecticide fog into the canopy to knock down arthropods onto the sheets.
-
Collect all arthropods from the sheets.
-
-
Burlap Banding:
-
Wrap burlap bands around the trunks of trees to collect arthropods seeking shelter.
-
Collect and identify arthropods from under the bands at regular intervals.
-
4. Sampling Schedule:
-
Conduct pre-treatment sampling for at least one season to establish a baseline of arthropod populations.
-
Conduct post-treatment sampling at various intervals (e.g., weekly, monthly) for at least one year following the application to assess both short-term and longer-term impacts.
5. Sample Processing and Identification:
-
Sort collected arthropods to order or family level.
-
For specific taxa of interest, identification to the species level may be necessary.
-
DNA metabarcoding can be used for comprehensive species identification from bulk samples.
6. Data Analysis:
-
Calculate arthropod abundance (number of individuals) and diversity indices (e.g., Shannon-Wiener, Simpson) for each sample.
-
Use statistical tests such as ANOVA or repeated measures ANOVA to compare abundance and diversity between treated and control watersheds over time.
Protocol 3: Determination of this compound Residues in Soil and Water
Objective: To quantify the concentration of this compound residues in soil and water samples following a field application.
1. Sample Collection:
-
Soil:
-
Collect soil cores from the top 15 cm of the soil profile at multiple random locations within the treated area.
-
Combine the cores from a single plot to form a composite sample.
-
Place samples in labeled bags and store them frozen until analysis.
-
-
Water:
-
Collect water samples from ponds, streams, or other water bodies within or adjacent to the treated area.
-
Collect samples in amber glass bottles to prevent photodegradation.
-
Store samples refrigerated until analysis.
-
2. Sample Preparation and Extraction:
-
Soil:
-
Air-dry and sieve the soil sample.
-
Extract a sub-sample with a suitable organic solvent (e.g., acetonitrile).
-
-
Water:
-
For water with low suspended solids, perform a liquid-liquid extraction with a solvent like dichloromethane.
-
For water with high suspended solids, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.
-
3. Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid), is used for separation.
-
Detection: this compound can be detected by UV absorbance at a specific wavelength (e.g., 254 nm).
-
Quantification:
-
Prepare a standard curve using certified reference standards of this compound.
-
Quantify the concentration in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of chitin synthesis and the inhibitory action of this compound.
References
Application Note: Quantification of Diflubenzuron using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Diflubenzuron in various matrices using Gas Chromatography-Mass Spectrometry (GC/MS). Two robust sample preparation methods are presented: a classic liquid-liquid extraction (LLE) with derivatization and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The use of a deuterated internal standard is recommended for optimal accuracy and precision. Detailed instrument parameters for GC/MS analysis are provided, along with a summary of expected quantitative performance data.
Introduction
This compound is a benzoylurea-class insecticide that inhibits chitin synthesis in insects, making it an effective pest control agent in agriculture and forestry. Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in environmental samples, agricultural commodities, and for metabolism studies in drug development. While High-Performance Liquid Chromatography (HPLC) is commonly used for this compound analysis, Gas Chromatography-Mass Spectrometry (GC/MS) offers a powerful alternative, particularly when coupled with derivatization to improve volatility and thermal stability. This application note outlines validated GC/MS methods for the quantification of this compound.
Experimental Protocols
Two primary protocols for sample preparation are detailed below, followed by the GC/MS analysis parameters. The choice of sample preparation method may depend on the matrix and laboratory resources.
Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization
This traditional method is particularly effective for complex matrices and involves extraction, clean-up, and derivatization to enhance the analyte's chromatographic properties.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Heptafluorobutyric anhydride (HFBA)
-
Toluene, HPLC grade
-
Silica solid-phase extraction (SPE) cartridges
-
Sodium sulfate, anhydrous
-
This compound analytical standard
-
This compound-d4 (deuterated) internal standard
-
Sample matrix (e.g., apples, soil, water)
Procedure:
-
Extraction:
-
Homogenize 25 g of the sample.
-
Add an appropriate amount of this compound-d4 internal standard.
-
Extract the homogenized sample with 50 mL of dichloromethane by shaking vigorously for 5 minutes.
-
Centrifuge the mixture and collect the organic layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 1 mL of toluene.
-
Add 100 µL of heptafluorobutyric anhydride (HFBA).
-
Heat the mixture at 60°C for 1 hour to form the HFBA derivative of this compound.
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
-
Clean-up:
-
Reconstitute the derivatized residue in a small volume of toluene.
-
Condition a silica SPE cartridge with toluene.
-
Load the sample onto the SPE cartridge.
-
Elute the derivatized analyte with toluene.[1]
-
Collect the eluate and concentrate it to a final volume of 1 mL for GC/MS analysis.
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that is widely used for multi-residue pesticide analysis in food and agricultural matrices.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
QuEChERS dispersive SPE (dSPE) tubes (e.g., containing PSA, C18, and MgSO₄)
-
This compound analytical standard
-
This compound-d4 internal standard
-
Sample matrix (e.g., fruits, vegetables, soil)
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate amount of this compound-d4 internal standard.
-
Add 10-15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for another minute.
-
-
Dispersive SPE Clean-up:
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer it to a dSPE tube containing the appropriate sorbents for the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for GC/MS analysis. For enhanced performance with GC, a solvent exchange to a more volatile solvent like ethyl acetate may be performed.
-
GC/MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC/MS) is used for the analysis. The following parameters are a general guideline and may require optimization for specific instruments and matrices.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 1 minute |
| Ramp 1 | 20°C/min to 200°C |
| Ramp 2 | 10°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
The selection of quantification and confirmation ions is critical for selectivity and sensitivity. For the HFBA derivative of this compound, characteristic fragment ions should be chosen. The molecular ion and key fragments of the derivatized analyte and its deuterated internal standard need to be determined by injecting a standard solution in full scan mode. Based on the structure of the HFBA derivative, likely ions would result from the cleavage of the urea bridge and fragmentation of the benzoyl and chlorophenyl moieties.
| Compound | Quantification Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |
| This compound-HFBA derivative | User Determined | User Determined | User Determined |
| This compound-d4-HFBA derivative | User Determined | User Determined | User Determined |
Note: The user must determine the specific m/z values for the derivatized compounds through initial full-scan analysis of standards.
Data Presentation
The following tables summarize typical quantitative data for this compound analysis. While much of the recent literature focuses on LC-MS/MS, the presented data from various chromatographic methods provide a benchmark for expected performance.
Table 1: Linearity Data
| Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| GC-ECD | Apples | 0.05 - 1.0 µg/mL | Not specified | [1] |
| LC-MS/MS | Tomatoes | 2 - 100 µg/kg | ≥ 0.998 | [4] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | Matrix | LOD | LOQ | Reference |
| GC-ECD | Apples | - | 0.03 mg/kg | |
| LC-MS/MS | Tomatoes | 0.46 µg/kg | 5 µg/kg | |
| LC-MS/MS | Mushrooms | 0.017 mg/kg | - |
Table 3: Recovery Data
| Method | Matrix | Spiking Level | Recovery (%) | RSD (%) | Reference |
| GC-ECD | Apples | 0.1 - 0.8 mg/kg | 80 - 88 | < 10 | |
| LC-MS/MS | Tomatoes | 10, 100, 1000 µg/kg | 90.55 - 97.51 | 3.74 - 8.22 | |
| LC-MS/MS | Mushrooms | 0.06 - 0.58 mg/kg | 85.5 | 14.5 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Rationale for derivatization in GC/MS analysis.
References
Diflubenzuron formulation types and their application in research (e.g., WP, GR, DT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation types of Diflubenzuron—a potent insect growth regulator—and their application in scientific research. This document details the experimental protocols for Wettable Powder (WP), Granular (GR), and Water Dispersible Tablet (DT) formulations, supported by quantitative data and visual diagrams to facilitate understanding and replication of key experiments.
Introduction to this compound and its Formulations
This compound is a member of the benzoylurea class of insecticides that acts as an insect growth regulator (IGR). Its primary mode of action is the inhibition of chitin synthesis, a crucial component of an insect's exoskeleton. This disruption of the molting process makes it particularly effective against larval stages of various insect pests. Due to its specific mode of action, this compound generally exhibits low toxicity to non-target organisms that do not synthesize chitin, such as vertebrates.
For research purposes, this compound is available in several formulations, each with distinct properties that make them suitable for different application scenarios:
-
Wettable Powder (WP): A finely ground powder that is mixed with water to form a suspension for spray applications. WP formulations are versatile and can be used in a wide range of laboratory and field settings.
-
Granular (GR): A solid, sand-like formulation where the active ingredient is incorporated into a carrier granule. GR formulations are often used for soil or water applications, providing a slow release of the active ingredient.
-
Water Dispersible Tablet (DT): A tablet that dissolves or disintegrates in water to form a suspension. DT formulations offer ease of handling and accurate dosing for aquatic applications.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound targets the final step in the chitin biosynthesis pathway, specifically inhibiting the enzyme chitin synthase. This enzyme is responsible for polymerizing N-acetyl-D-glucosamine (NAG) units into chitin chains. By inhibiting this process, the insect larva is unable to form a new, functional cuticle, leading to death during molting.
Application Notes and Protocols for Spectrophotometric Measurement of Diflubenzuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflubenzuron is a benzoylurea-class insecticide that inhibits chitin synthesis in insects, leading to their demise during molting. Its widespread use in agriculture and aquaculture necessitates accurate and reliable methods for quantifying its concentration in various matrices for quality control, environmental monitoring, and residue analysis. While chromatographic methods like HPLC are common, spectrophotometric techniques offer a simpler, more cost-effective, and often faster alternative for the determination of this compound.
This document provides detailed application notes and protocols for two kinetic-spectrophotometric methods and a direct UV spectrophotometric method for the measurement of this compound concentration.
Principle of Spectrophotometric Methods
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, a relationship described by the Beer-Lambert law.
For this compound, two main spectrophotometric approaches are utilized:
-
Direct UV Spectrophotometry: This method involves measuring the direct absorbance of UV light by the this compound molecule at its wavelength of maximum absorbance (λmax). In acetonitrile, this compound exhibits maximum absorbance at approximately 257 nm.[1][2]
-
Kinetic-Spectrophotometry (Indirect Method): These methods are based on the inhibitory effect of this compound on a chemical reaction that produces a colored product. The rate of the reaction, which is monitored by the change in absorbance over time, is inversely proportional to the concentration of this compound. This approach can offer enhanced sensitivity and selectivity compared to direct UV measurement, particularly in complex sample matrices.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described spectrophotometric methods for this compound analysis.
| Method | Principle | Wavelength (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Sample Matrix | Reference |
| Kinetic-Spectrophotometry 1 | Inhibition of sulfanilic acid oxidation by H₂O₂ with Co²⁺ | 370 | 0.102 - 3.40 and 3.40 - 23.80 | 0.077 | 0.254 | Water, Baby Food | [3] |
| Kinetic-Spectrophotometry 2 | Inhibition of sulfanilic acid oxidation by KIO₄ with Fe(III) and 1,10-phenanthroline | 368 | 0.0374 - 0.374 and 0.374 - 26.18 | 0.0039 | 0.0131 | Soil | |
| Direct UV Spectrophotometry | Direct absorbance of UV light | ~257 | Not specified | Not specified | Not specified | Acetonitrile solution |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for the spectrophotometric analysis of this compound.
Experimental Protocols
Protocol 1: Kinetic-Spectrophotometric Determination of this compound in Water Samples
This protocol is based on the inhibitory effect of this compound on the oxidation of sulfanilic acid by hydrogen peroxide, catalyzed by cobalt(II) ions.
Materials and Reagents:
-
This compound standard
-
Sulfanilic acid (SA)
-
Hydrogen peroxide (H₂O₂)
-
Cobalt(II) chloride (CoCl₂)
-
Phosphate buffer solution
-
Methanol
-
Deionized water
-
UV-Vis Spectrophotometer
-
Water bath
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the range of 0.1 to 25 µg/mL.
-
-
Sample Preparation:
-
For water samples, filter to remove any particulate matter.
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
-
Spectrophotometric Measurement:
-
In a reaction vessel, add the following in order: phosphate buffer, sulfanilic acid solution, Co²⁺ solution, and the sample or standard solution.
-
Add the hydrogen peroxide solution to initiate the reaction.
-
Immediately transfer the mixture to a cuvette and place it in the spectrophotometer.
-
Monitor the change in absorbance at 370 nm over a fixed time interval (e.g., 1-8 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (ΔA/Δt) for each standard and sample.
-
Plot a calibration curve of the reaction rate versus the concentration of this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its reaction rate on the calibration curve.
-
References
Unveiling the Reproductive Disruptor: Protocols for Studying Diflubenzuron's Impact on Insect Reproductive Biology
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and detailed protocols for investigating the impact of Diflubenzuron (DFB) on insect reproductive biology. This document provides a thorough guide to understanding and evaluating the effects of this widely used insect growth regulator on key reproductive parameters, including fecundity, fertility, and hormonal signaling pathways.
This compound, a benzoylurea insecticide, is a potent chitin synthesis inhibitor.[1] Its primary mode of action disrupts the formation of the insect exoskeleton, leading to mortality during molting.[2] Beyond its effects on larval development, DFB exhibits significant ovicidal properties and profoundly impacts the reproductive capabilities of female insects.[1][2] This includes reduced egg production, decreased egg viability, and interference with oocyte development. The underlying mechanisms are linked to the disruption of chitin synthesis within reproductive tissues and potential interference with crucial hormonal signaling, particularly ecdysteroids.
These application notes provide detailed methodologies for a suite of key experiments designed to rigorously assess the reproductive toxicity of this compound and other similar compounds.
Key Reproductive Parameters and Experimental Approaches
The following sections detail the critical reproductive parameters affected by this compound and provide standardized protocols for their assessment.
Fecundity and Fertility Assays
These assays are fundamental to quantifying the impact of this compound on the reproductive output of insects.
Fecundity refers to the potential reproductive capacity, measured by the number of eggs produced by a female. Fertility is the measure of viable offspring produced, typically assessed by the percentage of eggs that successfully hatch.
Sublethal doses of this compound have been shown to significantly reduce both fecundity and fertility in various insect species.
Table 1: Effects of this compound on Insect Fecundity and Fertility
| Insect Species | This compound Concentration | Observed Effects | Reference |
| Schistocerca gregaria (Desert Locust) | Ingestion | Significantly delayed oviposition, reduced number of egg pods, and 0% egg hatch. | |
| Tenebrio molitor (Mealworm) | Ingestion | Decreased fecundity and duration of the oviposition period. | |
| Aedes aegypti (Yellow Fever Mosquito) | 3 ppb (larval exposure) | No significant effect on fecundity or fertility. | |
| Blattella germanica (German Cockroach) | 0.5% - 2% in bait | Reduced number of nymphs emerging from ootheca by 40-100%. | |
| Diaphorina citri (Asian Citrus Psyllid) | Topical application | Reduced number of eggs laid and decreased egg hatch. |
Experimental Protocol: Fecundity and Fertility Bioassay
This protocol is designed to assess the effects of orally administered this compound on adult female insects.
1. Insect Rearing and Synchronization:
-
Rear the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure a healthy and synchronized population.
-
Separate newly emerged adult females and males.
2. Experimental Groups:
-
Establish a control group receiving a diet without this compound.
-
Prepare a series of treatment groups with diets containing different sublethal concentrations of this compound. The concentrations should be determined based on preliminary range-finding studies.
-
Each group should consist of a sufficient number of replicates (e.g., 10-20 individual females or pairs).
3. Exposure:
-
Provide the respective diets to the adult insects. The exposure period will vary depending on the insect species and study objectives.
4. Data Collection:
-
Fecundity: Daily, collect and count the number of eggs laid by each female throughout her reproductive lifespan.
-
Fertility: Incubate the collected eggs under optimal conditions and record the number of hatched larvae. Calculate the percentage of egg hatch for each female.
5. Data Analysis:
-
Statistically compare the mean number of eggs per female and the mean percentage of egg hatch between the control and treatment groups.
Logical Workflow for Fecundity and Fertility Assessment
Caption: Workflow for assessing this compound's impact on insect fecundity and fertility.
Ovarian Histology
Histological analysis of ovarian tissue provides a visual assessment of the cellular and structural damage caused by this compound. Studies have shown that DFB can lead to a decrease in the number of oocytes, a reduction in the thickness of the follicular epithelium, and resorption of oocytes.
Experimental Protocol: Histological Analysis of Insect Ovaries
1. Sample Collection and Fixation:
-
Dissect the ovaries from control and DFB-treated female insects in a saline solution.
-
Immediately fix the ovaries in a suitable fixative (e.g., Bouin's fluid or 4% paraformaldehyde) for 24 hours at 4°C.
2. Dehydration and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol concentrations (e.g., 70%, 80%, 90%, 100%).
-
Clear the tissues in xylene and embed them in paraffin wax.
3. Sectioning and Staining:
-
Section the paraffin-embedded tissues at a thickness of 5-7 µm using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology.
4. Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Look for abnormalities in the DFB-treated groups, such as disorganized ovarioles, vacuolization of oocytes, pyknotic nuclei, and changes in the follicular epithelium.
Workflow for Ovarian Histological Analysis
Caption: Protocol for the histological examination of insect ovaries after this compound exposure.
Ecdysteroid and Vitellogenin Quantification
This compound can disrupt the hormonal control of reproduction. Ecdysteroids are crucial for regulating various aspects of insect reproduction, and their levels can be altered by DFB exposure. Vitellogenin, the precursor to the major egg yolk protein, is essential for oocyte maturation. DFB may indirectly affect vitellogenesis.
Table 2: Impact of this compound on Hormonal and Protein Levels
| Insect Species | Parameter Measured | Observed Effects | Reference |
| Schistocerca gregaria | Hemolymph Ecdysteroids | Titers remained very low in DFB-treated females. | |
| Tenebrio molitor | Ovarian DNA Synthesis | DFB interfered with ovarian DNA synthesis during oocyte maturation. | |
| Cydia pomonella | Ovarian Protein Content | Significant decrease after DFB treatment. |
Experimental Protocol: Ecdysteroid Quantification by ELISA
1. Hemolymph Collection:
-
Collect hemolymph from individual insects from both control and DFB-treated groups into chilled tubes containing an anticoagulant.
2. Sample Preparation:
-
Centrifuge the hemolymph to remove hemocytes.
-
Extract the ecdysteroids from the supernatant using a suitable solvent (e.g., methanol).
-
Evaporate the solvent and resuspend the extract in the assay buffer.
3. ELISA Procedure:
-
Use a commercially available competitive ELISA kit for 20-hydroxyecdysone (20E).
-
Follow the manufacturer's instructions for adding samples, standards, and antibodies to the microplate.
-
After incubation and washing steps, add the substrate and stop solution.
4. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of ecdysteroids in the samples based on the standard curve.
Experimental Protocol: Vitellogenin Gene Expression by RT-qPCR
1. Tissue Collection and RNA Extraction:
-
Dissect the fat body (the primary site of vitellogenin synthesis) from control and DFB-treated females.
-
Immediately homogenize the tissue in a lysis buffer and extract total RNA using a commercial kit.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
3. Quantitative PCR (qPCR):
-
Design or obtain primers specific to the vitellogenin gene of the target insect species and a reference gene (e.g., actin).
-
Perform qPCR using a SYBR Green-based master mix. The reaction should include the cDNA template, primers, and master mix.
4. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the vitellogenin gene in the DFB-treated groups compared to the control group.
Signaling Pathway Disruption by this compound
Caption: this compound's disruption of key pathways in insect reproductive biology.
Conclusion
The protocols and application notes presented here offer a robust framework for the comprehensive evaluation of this compound's effects on insect reproductive biology. By employing these standardized methodologies, researchers can generate reliable and comparable data, contributing to a deeper understanding of the sublethal impacts of this and other insect growth regulators. This knowledge is crucial for the development of more selective and environmentally benign pest management strategies.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Diflubenzuron for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diflubenzuron in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is practically insoluble in water but shows good solubility in polar aprotic organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most cell culture systems at low final concentrations.[1][2] Dimethylformamide (DMF) is another effective solvent.[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, you should:
-
Use a two-step dilution process: First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your pre-warmed cell culture medium while vortexing or gently mixing. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to minimize solvent toxicity and its effects on cell physiology.[3]
-
Work with pre-warmed media: Adding the DMSO stock to cell culture medium that has been warmed to 37°C can improve solubility and reduce the risk of precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines, especially primary cells, may show adverse effects at concentrations above 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q4: My this compound stock solution in DMSO appears cloudy or has particulates. What should I do?
A4: This indicates that the concentration of your stock solution may be too high, or the compound has not fully dissolved. You can try the following:
-
Gentle warming: Warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication: A brief sonication can help to break up aggregates and facilitate dissolution.
-
Dilution: If the solution remains cloudy, you may need to prepare a new, less concentrated stock solution.
-
Filtration: As a last resort, you can filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles. However, be aware that this may reduce the actual concentration of your stock solution.
Q5: How should I store my this compound solutions?
A5:
-
DMSO stock solutions: Aliquot your stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the stock solution is stable for at least a year at -20°C and up to two years at -80°C.
-
Aqueous working solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its instability and tendency to precipitate. Always prepare fresh working solutions from your DMSO stock on the day of the experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) at 20°C | Reference |
| Water | 0.00008 (at 25°C, pH 5.6) | |
| Acetone | 6.5 | |
| Dimethyl Sulfoxide (DMSO) | ~120 | |
| Dimethylformamide (DMF) | ~120 | |
| N-methylpyrrolidone | ~200 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 310.7 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out 3.107 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. A brief sonication can also be applied.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for an In Vitro Cell Viability Assay (e.g., MTT Assay)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
96-well cell culture plate with seeded cells
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of intermediate dilutions of the stock solution in the pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of culture medium.
-
When preparing the dilutions, add the DMSO stock solution to the culture medium while gently vortexing to ensure rapid and even dispersion.
-
From these intermediate dilutions, add the appropriate volume to the wells of the 96-well plate containing your cells to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and does not exceed a non-toxic level for your cells (typically ≤ 0.5%).
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism and off-target effects.
References
Technical Support Center: Overcoming Common Challenges in Diflubenzuron Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting Diflubenzuron bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is an insect growth regulator that primarily acts by inhibiting chitin synthesis.[1][2] Chitin is a crucial component of an insect's exoskeleton.[3][4] By interfering with the production of chitin, this compound disrupts the molting process, particularly in larval stages, leading to mortality as the insect cannot properly form its new cuticle. It can also exhibit ovicidal effects by preventing the proper formation of the eggshell.
Q2: I am observing inconsistent results in my bioassays. What are some potential causes?
A2: Inconsistent results in this compound bioassays can stem from several factors:
-
Solubility and Stability: this compound has very low water solubility (0.08 mg/L at 25°C), which can lead to uneven dispersal in aqueous bioassay media. It is more soluble in organic solvents like DMSO and dimethylformamide. The stability of this compound is also pH-dependent; it is more stable in acidic and neutral conditions and degrades more rapidly in alkaline environments.
-
Formulation: The formulation of this compound (e.g., wettable powder, soluble concentrate) can affect its bioavailability and persistence in the assay.
-
Insect Age and Stage: The susceptibility of insects to this compound can vary significantly with their developmental stage, with larval stages being the most vulnerable. The age of the eggs can also influence ovicidal activity.
-
Environmental Conditions: Factors such as temperature and humidity can influence the insect's metabolic rate and the degradation of the compound, affecting bioassay outcomes.
Q3: My target insect population appears to be resistant to this compound. What could be the reason?
A3: Resistance to this compound has been documented in several insect species. The primary mechanism of resistance is often a point mutation in the chitin synthase 1 (chs1) gene. For example, a study on Culex pipiens identified a specific mutation (I1043M) that conferred a very high level of resistance. Resistant individuals may also exhibit enhanced cuticle thickness and overexpression of the chs1 gene.
Q4: How can I prepare a stable and effective this compound solution for my bioassays?
A4: Due to its low water solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted with the aqueous buffer or diet of choice to achieve the desired final concentrations. It is advisable to prepare fresh aqueous solutions daily as prolonged storage is not recommended.
Q5: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A5: While this compound is relatively selective for insects, it can affect other non-target arthropods, particularly crustaceans, as they also possess chitinous exoskeletons. Studies have shown toxicity to aquatic invertebrates. However, it is considered practically non-toxic to adult honeybees and has low toxicity to birds and fish. In mammals, high doses can lead to the formation of methemoglobin, which impairs oxygen transport in the blood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low mortality observed at expected effective concentrations. | 1. Inadequate compound solubility/delivery: this compound may not be properly dissolved or dispersed in the assay medium. 2. Insect resistance: The target population may have developed resistance. 3. Incorrect insect life stage: The bioassay may be targeting a less susceptible life stage (e.g., adults). 4. Degradation of this compound: The compound may have degraded due to improper storage or alkaline pH of the medium. | 1. Prepare a stock solution in DMSO and ensure thorough mixing when diluting into the final medium. Consider using a formulation that enhances bioavailability. 2. Test a known susceptible insect strain as a positive control. Consider molecular screening for resistance-associated mutations in the chitin synthase gene. 3. Ensure the bioassay targets the early larval instars, which are generally the most susceptible. 4. Store this compound in a cool, dark, and dry place. Check the pH of your bioassay medium and adjust if necessary to be within the neutral to acidic range for better stability. |
| High variability in results between replicates. | 1. Uneven compound distribution: Poor mixing can lead to some replicates receiving a higher or lower dose. 2. Inconsistent insect health/age: Variation in the physiological state of the test organisms. 3. Pipetting errors: Inaccurate dispensing of the test solution. | 1. Vigorously vortex or sonicate the stock solution before making dilutions. Ensure the final test medium is thoroughly mixed before dispensing. 2. Use a synchronized cohort of insects of the same age and developmental stage for the bioassay. 3. Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Precipitation of this compound in the aqueous medium. | 1. Exceeding solubility limit: The concentration of this compound in the final aqueous solution is too high. 2. Solvent shock: The organic solvent carrying the this compound is causing it to precipitate when added to the aqueous medium. | 1. Check the solubility limits of this compound in your specific medium. It may be necessary to work with lower concentrations. 2. Add the DMSO stock solution to the aqueous medium slowly while vortexing to facilitate better dispersion and prevent precipitation. |
| Unexpected mortality in the control group. | 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. 2. Contamination: Contamination of the diet, water, or rearing environment. 3. Underlying health issues in the insect colony. | 1. Run a solvent-only control to determine the maximum non-lethal concentration of the solvent for your target organism. Keep the final solvent concentration as low as possible, typically below 1%. 2. Ensure all equipment and reagents are sterile and handle them under clean conditions. 3. Monitor the health of the insect colony and discard any batches that show signs of disease or stress. |
Quantitative Data Summary
Table 1: LC50 Values of this compound against Various Insect Species
| Insect Species | Life Stage | Bioassay Method | LC50 | Reference(s) |
| Spodoptera litura | 3rd Instar Larvae | Topical Application | 90.048 ppm (6.00 µg/g) | |
| Spodoptera litura | 5th Instar Larvae | Topical Application | 177.500 ppm (11.80 µg/g) | |
| Spodoptera litura | 3rd Instar Larvae | Ingestion | 75.828 ppm (126 µg/g) | |
| Spodoptera litura | 5th Instar Larvae | Ingestion | 129.024 ppm (12.90 µg/g) | |
| Culex pipiens (Susceptible) | Larvae | Not Specified | 0.005 mg/L | |
| Culex pipiens (Resistant) | Larvae | Not Specified | 45.04 mg/L | |
| Musca domestica (Susceptible) | Larvae | Diet Incorporation | 0.03 ppm | |
| Musca domestica (Resistant, G24) | Larvae | Diet Incorporation | 5.47 ppm | |
| Chironomus sp. | Larvae | Aqueous Exposure | 0.019 g/L | |
| Buenoa sp. | Nymphs | Aqueous Exposure | 2.77 x 10⁻³ g/L |
Table 2: Physicochemical Properties and Stability of this compound
| Property | Value | Reference(s) |
| Water Solubility | 0.08 mg/L at 25°C | |
| Solubility in DMSO | Approximately 10 mg/ml | |
| Hydrolytic Half-life (pH 5) | 187 - 433 days | |
| Hydrolytic Half-life (pH 7) | 117 - 247 days | |
| Hydrolytic Half-life (pH 9) | 32.5 - 44 days | |
| Aerobic Soil Half-life | 2.2 - 6.2 days |
Experimental Protocols
Protocol 1: Diet Incorporation Bioassay for Lepidopteran Larvae
This method is suitable for assessing the ingestion toxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Artificial diet for the target insect species
-
Micropipettes
-
Vortex mixer
-
Incubator or environmental chamber
-
Bioassay trays or individual rearing containers
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Test Solutions: Perform serial dilutions of the stock solution with DMSO to obtain a range of desired concentrations.
-
Diet Preparation: Prepare the artificial diet according to the standard protocol for the target species. Allow the diet to cool to approximately 50-60°C.
-
Incorporation of this compound: Add a specific volume of each test solution to a corresponding aliquot of the molten diet to achieve the desired final concentrations. For the control group, add an equivalent volume of DMSO only. Ensure the final concentration of DMSO in the diet is consistent across all treatments and the control, and is at a non-toxic level.
-
Dispensing the Diet: Thoroughly mix the treated and control diets and dispense them into the wells of bioassay trays or individual rearing containers before the diet solidifies.
-
Larval Infestation: Once the diet has cooled and solidified, place one healthy, uniform-sized larva (e.g., second or third instar) into each container.
-
Incubation: Maintain the bioassay containers in an incubator or environmental chamber under controlled conditions (temperature, humidity, and photoperiod) suitable for the target insect.
-
Data Collection: Record larval mortality at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7-10 days). Mortality is often characterized by the inability to molt successfully.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 (lethal concentration required to kill 50% of the population) and other relevant toxicity parameters.
Protocol 2: Topical Application Bioassay
This method assesses the contact toxicity of this compound.
Materials:
-
This compound
-
Acetone or another suitable volatile solvent
-
Micropipette or micro-applicator
-
Petri dishes or other suitable containers
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in acetone.
-
Insect Selection: Select healthy, uniform-sized larvae or adults for the assay.
-
Application: Working in a fume hood, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of each insect using a micropipette or micro-applicator. The control group should be treated with the solvent only.
-
Post-Treatment: Place the treated insects in clean containers with access to food and water.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Data Collection: Record mortality at regular intervals.
-
Data Analysis: Calculate the LD50 (lethal dose required to kill 50% of the population) using appropriate statistical methods.
Visualizations
Caption: Simplified signaling pathway of insect chitin biosynthesis and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound diet incorporation bioassay.
References
Optimizing Diflubenzuron dosage for effective pest control in field trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Diflubenzuron dosage in pest control field trials.
Troubleshooting Guide
This guide addresses common issues encountered during the application and optimization of this compound in field experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Efficacy or Lack of Pest Control | Incorrect Timing of Application: this compound is most effective against larval stages of insects as it inhibits chitin synthesis necessary for molting.[1][2][3][4][5] It has no toxic effects on adult insects. | - Apply this compound when the target pest population is in its early larval stages. - Monitor pest life cycles closely to determine the optimal application window. |
| Pest Resistance: Some insect populations have developed resistance to this compound. | - Conduct baseline susceptibility tests on the target pest population before large-scale trials. - Consider rotating this compound with insecticides that have a different mode of action to manage resistance. | |
| Environmental Factors: The efficacy of this compound can be influenced by environmental conditions. Its degradation is pH-dependent, being more rapid in alkaline water. The half-life in soil can also vary depending on particle size. | - Measure the pH of the water used for spray solutions; degradation is faster in alkaline conditions. - Consider soil type and organic matter content, as this compound can bind to soil particles. | |
| Improper Formulation or Application: Different formulations (e.g., wettable powder, soluble concentrate, granular) have different application requirements and efficacy under various conditions. | - Ensure the chosen formulation is appropriate for the target pest and application environment. - Verify that application equipment is properly calibrated to deliver the intended dosage. | |
| Inconsistent Results Across Trial Plots | Uneven Application: Inconsistent spray coverage can lead to variable pest control across different areas. | - Ensure thorough and uniform application of the spray solution across all trial plots. - Use appropriate spray volumes and nozzles to achieve good coverage of the target foliage or habitat. |
| Variability in Environmental Conditions: Microclimatic differences between plots (e.g., sun exposure, moisture levels) can affect this compound's persistence and efficacy. | - Document and monitor environmental conditions in each plot. - Randomize plot locations to minimize the impact of environmental variability. | |
| Non-Target Organism Impact | Drift or Runoff: this compound can be toxic to non-target aquatic invertebrates. | - Avoid application near water bodies and implement buffer zones. - Apply during calm weather conditions to minimize spray drift. |
| Broad Spectrum of Activity: While selective, this compound can affect other non-target arthropods that undergo molting. | - Assess the presence of beneficial insects and other non-target arthropods in the trial area before application. - Consider the potential impact on the local ecosystem. |
Frequently Asked Questions (FAQs)
1. What is the mode of action of this compound?
This compound is an insect growth regulator (IGR) that interferes with the synthesis of chitin, a crucial component of an insect's exoskeleton. By inhibiting chitin formation, it disrupts the molting process, leading to the death of insect larvae and pupae. It is primarily a stomach poison but also has contact activity.
2. Which pests is this compound effective against?
This compound is used to control a wide range of insect pests, particularly the larval stages of:
-
Forest tent caterpillar moths
-
Boll weevils
-
Gypsy moths
-
Mosquito larvae
-
Fungus gnat larvae
-
Various leaf-eating insects in forestry, agriculture, and horticulture
3. What are the different formulations of this compound?
This compound is available in several formulations, including:
-
Soluble concentrate
-
Flowable concentrate
-
Wettable powder (WP)
-
Granular (GR)
-
Pellet
-
Tablet (DT)
4. How long does this compound persist in the environment?
The persistence of this compound varies with environmental conditions:
-
Water: The half-life is dependent on pH, being as short as 1 day in alkaline water and over 16 days in acidic water.
-
Soil: The half-life in soil ranges from four days to four months, depending on the particle size. Microbial degradation is a rapid process, with a half-life of a few days.
-
Leaf Surfaces: this compound is very stable on leaf surfaces, with one study showing that 90% of the pesticide could be detected 30 to 60 days after treatment.
5. How do I calculate the correct dosage for my field trial?
The recommended application rate varies depending on the target pest, crop, and formulation. Always refer to the product label for specific instructions. As a general guideline, rates can range from 1.5 to 30 grams of active ingredient (AI) per 100 liters of water for foliar applications. For example, a 20% SC formulation might be applied at 300-450g/Ha.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Oral LD50 (Rats & Mice) | > 4.64 g/kg | - | |
| Dermal LD50 (Rabbits) | 4.64 g/kg | - | |
| Water Half-life | 1 day | Alkaline water | |
| Water Half-life | 16+ days | Acidic water | |
| Soil Half-life | 4 days - 4 months | Dependent on particle size | |
| Foliar Persistence | 90% remaining | 30-60 days post-treatment | |
| Recommended Application Rate | 1.5-3.0 g AI/100L water | Leaf-feeding larvae and miners | |
| Efficacy against Culex quinquefasciatus | >80% inhibition of adult emergence for 7-10 days | 25-100 g ai/ha in cesspits (WP & GR formulations) |
Experimental Protocols
General Field Trial Methodology for Efficacy Testing:
-
Site Selection: Choose a site with a known and relatively uniform infestation of the target pest. Establish multiple plots, including control plots that will not be treated.
-
Pre-Treatment Sampling: Conduct a baseline assessment of the pest population density in all plots before application. This can be done through insect counts, larval sampling, or assessing plant damage.
-
Treatment Application:
-
Calibrate application equipment (e.g., sprayer) to ensure accurate and uniform delivery of the intended this compound dosage.
-
Prepare the spray solution according to the product label, considering the formulation and required concentration.
-
Apply the treatment to the designated plots, ensuring thorough coverage of the target area (e.g., plant foliage). Leave control plots untreated or treat with a placebo (e.g., water).
-
-
Post-Treatment Sampling: At predetermined intervals after application (e.g., 3, 7, 14, and 21 days), conduct pest population assessments in all treated and control plots using the same methods as the pre-treatment sampling.
-
Data Analysis: Compare the pest population densities or damage levels in the treated plots to the control plots to determine the efficacy of the this compound treatment. Analyze the data statistically to determine if the observed effects are significant.
-
Monitoring Non-Target Organisms: If applicable, monitor the populations of beneficial insects and other non-target organisms in both treated and control plots to assess any potential side effects.
Visualizations
Caption: this compound's mechanism of action, inhibiting the chitin synthase enzyme.
Caption: A typical workflow for a this compound field trial.
References
Technical Support Center: Diflubenzuron Degradation in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflubenzuron.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound degradation in experimental setups?
A1: The degradation of this compound is primarily influenced by pH, temperature, microbial activity, and light exposure.[1][2][3] In aqueous solutions, hydrolysis is significantly faster under alkaline conditions.[1][3] In soil, microbial degradation is a major pathway, and its rate is affected by soil type, organic matter content, moisture, and temperature. Photodegradation can also occur, particularly in aqueous environments and on surfaces exposed to light.
Q2: What are the major degradation products of this compound I should be looking for?
A2: The primary degradation of this compound involves the cleavage of the urea bridge. The major degradation products typically identified are 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA). Under certain conditions, 4-chloroaniline (PCA) may also be formed.
Q3: My this compound stock solution appears to be degrading prematurely. What could be the cause?
A3: this compound is susceptible to hydrolysis in alkaline conditions. If your solvent is alkaline or becomes contaminated with alkaline substances, this can accelerate degradation. It is recommended to use neutral or slightly acidic solvents for stock solutions and store them in a cool, dark place.
Q4: I am observing high variability in my degradation study replicates. What are the common sources of such variability?
A4: High variability can stem from several sources. In soil studies, inconsistent soil moisture, temperature gradients within the incubator, or non-homogeneous application of this compound can lead to variable microbial activity. For aqueous studies, fluctuations in pH and temperature can significantly impact hydrolysis rates. Inconsistent light exposure in photodegradation studies is also a common factor. Finally, inconsistencies in sample extraction and analytical procedures, such as HPLC analysis, can introduce variability.
Troubleshooting Guides
Issue 1: Slower than Expected Degradation in Soil
Symptoms:
-
The half-life of this compound is significantly longer than literature values for similar soil types.
-
Minimal formation of expected metabolites (CPU, DFBA).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Microbial Activity | - Verify Soil Viability: Before starting the experiment, assess the microbial activity of the soil. This can be done by measuring basal respiration or dehydrogenase activity. - Optimize Moisture: Ensure soil moisture is maintained at 40-60% of its maximum water-holding capacity, as excessively dry or waterlogged conditions can inhibit microbial activity. - Check Temperature: Maintain a consistent and optimal temperature for microbial growth, typically between 20-30°C. |
| Sub-optimal pH | - Measure Soil pH: The optimal pH for the microbial degradation of many pesticides is near neutral. If the soil pH is too acidic or alkaline, it may inhibit the necessary microbial populations. |
| High Adsorption to Soil | - Analyze Soil Organic Matter: High organic matter content can lead to strong adsorption of this compound, making it less available for microbial degradation. Consider using a soil with lower organic matter content if it aligns with your research goals. |
| Inappropriate Formulation | - Particle Size: The degradation rate of this compound is dependent on its particle size. Ensure the formulation and application method result in a consistent and appropriate particle size distribution. |
Issue 2: Inconsistent or Unexpected Results in Aqueous Degradation Studies
Symptoms:
-
Rapid degradation at neutral or acidic pH where stability is expected.
-
High variability in degradation rates between replicates.
-
Formation of unexpected byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Fluctuation | - Buffer Selection and Preparation: Ensure the use of appropriate and well-prepared buffers to maintain a stable pH throughout the experiment. Verify the pH of each replicate at the beginning and end of the study. |
| Photodegradation | - Light Exclusion: For hydrolysis studies, it is critical to incubate samples in the dark to prevent photodegradation, which can be a significant degradation pathway in aqueous solutions. |
| Contamination | - Sterilization: For abiotic hydrolysis studies, ensure all glassware and buffer solutions are properly sterilized to prevent microbial contamination, which could contribute to degradation. |
| Temperature Gradients | - Incubator Validation: Ensure the incubator maintains a uniform temperature. Place replicates at different locations within the incubator to check for temperature gradients. |
Issue 3: Problems with HPLC Analysis of this compound and its Metabolites
Symptoms:
-
Poor peak shape (tailing or fronting).
-
Shifting retention times.
-
Ghost peaks or high baseline noise.
-
Low recovery of analytes from sample matrix.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Issues | - Column Contamination: Contaminants from the sample matrix can accumulate on the column. Use a guard column and appropriate sample cleanup procedures. If contamination is suspected, flush the column with a strong solvent. - Column Degradation: Operating at extreme pH or high temperatures can damage the column. Ensure the mobile phase pH and operating temperature are within the column's specifications. |
| Mobile Phase Problems | - Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing solvents correctly. - Degassing: Inadequate degassing of the mobile phase can lead to air bubbles in the system, causing pressure fluctuations and baseline noise. |
| Matrix Effects | - Sample Cleanup: Complex matrices like soil can interfere with the ionization of the target analytes in the mass spectrometer or co-elute with analytes in UV detection. Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds. - Matrix-Matched Calibration: Prepare calibration standards in an extract of the blank matrix to compensate for matrix effects. |
| Sample Preparation | - Incomplete Extraction: Ensure the chosen extraction solvent and method are efficient for both this compound and its more polar metabolites from the specific matrix. Sonication or shaking times may need to be optimized. |
Data Summary Tables
Table 1: Half-life of this compound in Water
| pH | Temperature (°C) | Half-life (days) | Reference |
| 5 | 25 | >180 | |
| 7 | 25 | >180 | |
| 9 | 25 | 32.5 | |
| 10 | 36 | <3 | |
| 6 | 36 | ~7 | |
| Alkaline | Not Specified | 1 | |
| Acidic | Not Specified | >16 |
Table 2: Half-life of this compound in Soil
| Condition | Soil Type | Half-life (days) | Reference |
| Aerobic | Not Specified | <7 | |
| Anaerobic | Not Specified | <7 | |
| Field Conditions | Not Specified | 4 - 120 (particle size dependent) |
Experimental Protocols
Protocol 1: Hydrolysis of this compound in Water (Based on OECD Guideline 111)
This protocol outlines a tiered approach to determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Sterile glass flasks with stoppers
-
Constant temperature incubator/water bath
-
HPLC system with UV or MS detector
-
Appropriate solvents for HPLC and extraction
Procedure:
-
Tier 1: Preliminary Test
-
Prepare solutions of this compound in sterile buffers at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.
-
Incubate the solutions in the dark at 50°C for 5 days.
-
At the end of 5 days, analyze the concentration of this compound.
-
If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and no further testing is required.
-
-
Tier 2: Degradation Rate Determination
-
For pH values where degradation was >10% in Tier 1, set up a new experiment at a more environmentally relevant temperature (e.g., 25°C).
-
Prepare triplicate solutions for each pH.
-
Incubate in the dark at a constant temperature.
-
Collect samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days).
-
Analyze the concentration of this compound in each sample.
-
Calculate the first-order rate constant and half-life for each pH.
-
-
Tier 3: Identification of Degradation Products
-
If significant degradation (>20%) is observed, analyze the samples for the presence of major degradation products (e.g., CPU and DFBA) using appropriate analytical standards.
-
Protocol 2: Aerobic Degradation of this compound in Soil (Based on OECD Guideline 307)
This protocol is designed to determine the rate and route of this compound degradation in soil under aerobic conditions.
Materials:
-
This compound (radiolabeled or non-labeled analytical standard)
-
Fresh, sieved soil with known characteristics (pH, organic matter content, texture)
-
Incubation vessels (e.g., biometer flasks)
-
Apparatus for maintaining aerobic conditions (e.g., air supply)
-
Traps for CO2 and volatile organic compounds (if using radiolabeled compound)
-
Extraction solvents (e.g., acetonitrile, methanol)
-
HPLC system
Procedure:
-
Soil Preparation and Treatment:
-
Adjust the soil moisture to 40-60% of its maximum water-holding capacity and allow it to equilibrate for several days.
-
Treat the soil with a solution of this compound at a concentration relevant to its agricultural use. Ensure homogeneous mixing.
-
Prepare control samples (untreated soil) and sterile controls (sterilized soil treated with this compound) to differentiate between biotic and abiotic degradation.
-
-
Incubation:
-
Place the treated soil into the incubation vessels.
-
Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days.
-
Maintain aerobic conditions by continuously supplying humidified air.
-
If using a radiolabeled compound, trap evolved ¹⁴CO₂.
-
-
Sampling and Analysis:
-
Collect duplicate soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract this compound and its metabolites from the soil using an appropriate solvent.
-
Analyze the extracts by HPLC to determine the concentration of the parent compound and major metabolites.
-
If applicable, quantify the amount of ¹⁴CO₂ and bound residues.
-
-
Data Analysis:
-
Plot the concentration of this compound over time to determine the degradation kinetics and calculate the DT50 (time for 50% dissipation).
-
Plot the formation and decline of major metabolites.
-
Visualizations
References
Addressing variability in results from Diflubenzuron experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in results from experiments utilizing Diflubenzuron. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an insect growth regulator that acts as a chitin synthesis inhibitor.[1] It disrupts the formation of the insect's exoskeleton by interfering with the enzyme chitin synthase, which is crucial for the polymerization of N-acetylglucosamine into chitin.[2][3] This disruption of the molting process is ultimately lethal to insect larvae.[4]
Q2: Why am I seeing significant variation in the susceptibility of my target insect population to this compound?
A2: Variability in susceptibility can be attributed to several factors, most notably the development of insecticide resistance. Continuous exposure to this compound can select for resistant individuals within a population.[5] Other factors include differences in the age or life stage of the insects, as younger larval instars are generally more susceptible, and variations in environmental conditions such as temperature and pH, which can affect the stability and bioavailability of this compound.
Q3: What is the best way to prepare and store this compound for my experiments?
A3: this compound is a crystalline solid with low aqueous solubility. For experimental use, it is recommended to first dissolve it in an organic solvent like DMSO or dimethylformamide to create a stock solution. This stock solution can then be diluted with the appropriate aqueous buffer for your assay. Aqueous solutions of this compound are not stable for long periods and should ideally be prepared fresh for each experiment. Stock solutions in organic solvents are more stable but should be stored at -20°C and protected from light.
Q4: Can this compound affect non-target organisms in my experimental setup?
A4: Yes, as a chitin synthesis inhibitor, this compound can affect other arthropods, particularly crustaceans, which also possess chitinous exoskeletons. This is a critical consideration in aquatic bioassays or microcosm experiments where non-target invertebrates may be present. The impact on these non-target organisms can be a source of variability and should be monitored.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate treatments | - Inconsistent pipetting of this compound solution.- Uneven distribution of the compound in the test medium.- Variation in the age or size of test organisms between replicates. | - Use calibrated pipettes and ensure thorough mixing of the test solution before application.- Standardize the age and developmental stage of the insects used in the assay.- Increase the number of replicates to improve statistical power. |
| Lower than expected mortality in susceptible populations | - Degradation of this compound due to improper storage or high pH of the medium.- Sub-lethal concentrations due to errors in serial dilutions.- Insufficient exposure time for the compound to take effect. | - Prepare fresh this compound solutions for each experiment and check the pH of your test medium (this compound is more stable in acidic to neutral conditions).- Double-check all calculations for dilutions.- Consult literature for appropriate exposure times for your target species and life stage. |
| No mortality observed even at high concentrations | - The target organism may have developed high levels of resistance.- The this compound formulation may be inactive.- The experimental conditions (e.g., temperature) may be inhibiting the compound's activity. | - Test a known susceptible strain to confirm the activity of your this compound stock.- Consider molecular or biochemical assays to screen for resistance mechanisms in your target population.- Ensure experimental conditions are within the optimal range for both the insect and the insecticide. |
| Precipitation of this compound in the test medium | - Exceeding the solubility limit of this compound in the aqueous medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low and does not affect the test organisms.- Prepare a more dilute stock solution and adjust the volume added to the test medium accordingly. |
Quantitative Data Summary
The following tables summarize the lethal concentrations (LC50) of this compound against various insect species and the development of resistance in house flies (Musca domestica).
Table 1: LC50 Values of this compound for Various Insect Species
| Species | Life Stage | LC50 | Exposure Time | Reference |
| Anopheles darlingi | Larvae | 0.006 ppm | 24-48 hours | |
| Chironomus sp. | Larvae | 0.019 g/L | 96 hours | |
| Buenoa sp. | Nymphs | 2.77 x 10⁻³ g/L | 96 hours | |
| Culex pipiens | 4th instar larvae | 16 ng/L | - | |
| Aedes aegypti | Early 4th instar larvae | 0.0625 - 16 µg/L (range tested) | 24 hours |
Table 2: Development of this compound Resistance in Musca domestica
| Generation | LC50 (ppm) | Resistance Ratio (RR) |
| G₅ | 0.91 | 30.33 |
| G₂₄ | 5.47 | 182.33 |
| Data from a laboratory selection study. |
Experimental Protocols
A standard larvicide bioassay protocol, adapted from WHO guidelines, is provided below.
Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae.
Materials:
-
This compound technical grade powder
-
DMSO (Dimethyl sulfoxide)
-
Distilled water
-
Third or early-fourth instar larvae of the target mosquito species
-
Glass beakers or disposable cups
-
Pipettes and pipette tips
-
Larval rearing trays and food
Procedure:
-
Preparation of Stock Solution: Prepare a 1% stock solution of this compound by dissolving 100 mg of the technical grade powder in 10 mL of DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with distilled water to obtain a range of desired test concentrations. The final concentration of DMSO in the test solutions should not exceed 0.1%.
-
Experimental Setup:
-
Add 99 mL of distilled water to each test cup.
-
Add 1 mL of the appropriate this compound dilution to each corresponding cup to achieve the final test concentration.
-
Prepare a control group with 99 mL of distilled water and 1 mL of a 0.1% DMSO solution.
-
Introduce 20-25 larvae into each cup.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation: Maintain the test cups at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark photoperiod. Provide a small amount of larval food.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
Visualizations
Caption: Insect Chitin Synthesis Pathway and the inhibitory action of this compound.
Caption: General workflow for a this compound larvicide bioassay.
Caption: Logical flow for troubleshooting variability in this compound experiments.
References
Technical Support Center: Enhancing the Residual Activity of Diflubenzuron Formulations
Welcome to the technical support center for Diflubenzuron formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the residual activity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a benzoylurea-class insect growth regulator (IGR) that acts as a chitin synthesis inhibitor.[1][2][3][4][5] It interferes with the formation of an insect's cuticle, or outer shell, causing the insect to die during the molting process. It is primarily effective against larval stages but can also act as an ovicide. Because it does not have systemic activity or penetrate plant tissue, it generally does not affect sucking insects.
Q2: What are the main factors that limit the residual activity of this compound?
A2: The primary factors that reduce the residual activity of this compound are:
-
Hydrolysis: Degradation is faster in alkaline water (pH > 9). It is relatively stable in acidic to neutral conditions (pH 2-7).
-
Photodegradation: While the solid form is stable in sunlight, this compound in solution is sensitive to light.
-
Environmental Wash-off: Rain or irrigation can physically remove the formulation from treated surfaces.
-
Microbial Degradation: In soil and water, microbial action is a significant pathway for degradation, with an aerobic soil half-life of 2.2 to 6.2 days.
-
Substrate Type: The type of surface (e.g., soil, foliage, porous vs. non-porous) can affect how well the formulation adheres and persists.
Q3: How long can I expect this compound residues to remain active?
A3: The residual activity varies significantly based on the formulation and environmental conditions. On leaf surfaces, this compound can be very stable, with one study reporting that 90% of the intact pesticide was detected 30 to 60 days after treatment. However, in water, the half-life can be as short as one day in alkaline conditions. Slow-release tablet formulations have been shown to provide effective control of mosquito larvae for 7 to 10 weeks. In some field studies against houseflies, certain formulations provided effective suppression for up to three weeks.
Q4: Which formulation of this compound offers the longest residual activity?
A4: Slow-release formulations, such as granules (GR) and tablets (DT), are specifically designed for extended residual control, particularly in aquatic environments. Suspension concentrates (SC) also offer good suspension properties and long-lasting control. The mobility and persistence of different formulations can vary, with wettable powders (WP) sometimes showing less mobility in soil compared to technical grade or SC formulations.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My this compound formulation shows rapid loss of efficacy in an aquatic bioassay.
| Possible Cause | Troubleshooting Step |
| High pH of Water | Measure the pH of your water source. This compound degrades rapidly in alkaline conditions (pH > 9). Buffer the water to a neutral or slightly acidic pH (5.5 - 7.0) to improve stability. |
| High Organic Content | High levels of organic matter in the water can lead to the adsorption of this compound, reducing its availability to target organisms. Use purified or standardized water for your bioassay. If using environmental water, analyze its organic content. |
| UV Light Exposure | If your experimental setup is exposed to direct sunlight or strong artificial UV light, photodegradation can occur. Conduct experiments in a controlled environment with indirect lighting or use amber-colored containers to minimize UV exposure. |
| Microbial Degradation | Microbes in non-sterile water can break down this compound. Use sterile water for your experiments to eliminate this variable. |
Problem 2: Poor residual activity observed on treated surfaces (e.g., leaves, concrete) after application.
| Possible Cause | Troubleshooting Step |
| Poor Adhesion/Rainfastness | The formulation may not be adhering properly to the surface and could be washed away by condensation, irrigation, or precipitation. Consider adding a sticker or spreader-sticker adjuvant to your tank mix to improve adhesion and rainfastness. |
| Uneven Application | Inconsistent spray coverage can lead to areas with sub-lethal doses. Ensure your spray equipment is properly calibrated to deliver a uniform coating. Adding a spreader adjuvant can help reduce the surface tension of droplets, leading to more even coverage. |
| Porous Substrate | Porous surfaces like unpainted concrete, soil, or mud can absorb the formulation, reducing the amount of active ingredient available on the surface. Consider using a formulation designed for such surfaces or applying a higher rate as per product guidelines. |
| Formulation Incompatibility | When tank-mixing with other chemicals, incompatibility can cause clumping or crystallization, leading to poor application and efficacy. Always perform a jar test to check for compatibility before mixing a full batch. |
Quantitative Data Summary
Table 1: Stability of this compound in Water
| pH | Temperature | Half-Life / Decomposition | Source |
| 5 | 20°C | 4% decomposition after 21 days | |
| 5 | 25°C | 187 - 433 days | |
| 7 | 20°C | 8% decomposition after 21 days | |
| 7 | 25°C | 117 - 247 days | |
| 9 | 20°C | 26% decomposition after 21 days | |
| 9 | 25°C | 32.5 - 44 days | |
| Alkaline | - | ~1 day |
Table 2: Efficacy of this compound Formulations Against Mosquito Larvae (% Inhibition of Adult Emergence)
| Formulation | Application Rate | Habitat | Duration of >80% IE | Source |
| 25% Wettable Powder (WP) | 25-100 g ai/ha | Cesspits | 7-10 days | |
| 2% Granule (GR) | 25-100 g ai/ha | Cesspits | 7-10 days | |
| 25% Wettable Powder (WP) | 25-100 g ai/ha | Street Drains | 4-7 days | |
| 2% Granule (GR) | 100 g ai/ha | Street Drains | 7 days | |
| 2% Direct Tablet (DT) | 1 tablet/m² | All Habitats | 7-15 days | |
| 2% Direct Tablet (DT) | 1 ppm | Plastic Pools | 10 weeks (90-100% IE) |
Experimental Protocols
Protocol 1: Assessing Residual Efficacy on Various Substrates Using a Cone Bioassay
This protocol is adapted from WHO guidelines for testing insecticide residual activity.
-
Preparation of Substrates:
-
Prepare representative substrates (e.g., mud, wood, concrete, painted surfaces) on 40x40 cm wooden frames. For foliage studies, use recently collected leaves from the target plant species.
-
Prepare a minimum of four replicate substrates for each formulation and dosage to be tested, plus untreated controls.
-
-
Insecticide Application:
-
Prepare the desired concentration of the this compound formulation. If testing adjuvants, add them to the tank mix according to manufacturer instructions.
-
Spray the substrates uniformly using a Potter Spray Tower or a similar precision laboratory sprayer to ensure a homogenous deposit.
-
Allow the treated substrates to dry completely in a vertical position.
-
-
Aging of Residues:
-
Store the treated substrates under controlled conditions (e.g., 30°C ± 2°C, 80% relative humidity) or field-simulated conditions to assess degradation over time.
-
-
Bioassay Procedure:
-
At predetermined time intervals (e.g., Day 0, Day 7, Day 14, and monthly thereafter), perform a cone bioassay.
-
Fix a WHO standard cone to the surface of each replicate substrate.
-
Introduce a batch of 25-30 susceptible third or fourth-instar larvae of the target insect (e.g., Aedes aegypti) into the cone.
-
Expose the insects to the treated surface for a standardized period (e.g., 30 minutes).
-
-
Data Collection and Analysis:
-
After exposure, transfer the larvae to clean containers with food and untreated water.
-
Hold for observation and record mortality and/or inhibition of adult emergence after 24 hours and up to 7 days.
-
Continue testing at intervals until the mortality or emergence inhibition drops below a critical threshold (e.g., 80%).
-
Protocol 2: Analysis of this compound Residues by High-Performance Liquid Chromatography (HPLC)
This is a generalized protocol based on common methods for this compound residue analysis.
-
Sample Extraction (Accelerated Solvent Extraction - ASE):
-
Homogenize the sample matrix (e.g., soil, water, wool, plant tissue).
-
Extract this compound using a suitable solvent like acetonitrile saturated with n-hexane at elevated temperature and pressure (e.g., 80°C and 10.34 MPa).
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Concentrate the extract and purify it using a C18 SPE cartridge to remove interfering substances.
-
Elute the this compound from the cartridge with an appropriate solvent.
-
-
HPLC Analysis:
-
Column: Use a C18 column (e.g., Waters Atlantis dC18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Employ a gradient elution with acetonitrile and water.
-
Detector: Use a Photodiode Array (PDA) or UV detector set at 254 nm.
-
Quantification: Prepare a calibration curve using certified this compound reference standards (e.g., 0.1 - 10.0 mg/L). Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound residual activity.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. This compound | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. Efficacy of three formulations of this compound, an insect growth regulator, against Culex quinquefasciatus Say, the vector of Bancroftian filariasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
Minimizing the impact of Diflubenzuron on non-target organisms in experimental designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflubenzuron. The information is designed to help minimize the impact of this insect growth regulator on non-target organisms in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an insect growth regulator that acts by inhibiting chitin synthesis.[1] Chitin is a crucial component of the exoskeleton in arthropods.[1] By interfering with the production of chitin, this compound disrupts the molting process in insect larvae, leading to improperly formed exoskeletons and ultimately, mortality.[1] It primarily affects larval stages and can also have ovicidal effects.
Q2: Why is this compound highly toxic to some non-target organisms and not others?
A2: this compound's selective toxicity is linked to its mechanism of action. It is highly toxic to arthropods, including many aquatic invertebrates like crustaceans, because they rely on chitin for their exoskeletons. Organisms that do not have chitin, such as vertebrates (fish, birds, mammals) and plants, are generally much less susceptible to its direct effects. However, indirect effects on these organisms can occur through the food web if their invertebrate food sources are depleted.
Q3: What are the typical environmental fate characteristics of this compound in experimental systems?
A3: this compound has low water solubility and tends to bind to organic matter and sediment. Its persistence is influenced by factors such as pH, temperature, and microbial activity. It degrades more rapidly in alkaline conditions. In aquatic systems, its half-life can range from a few days to several weeks. In soil, it is generally non-persistent, with a half-life of a few days due to microbial degradation.
Q4: How should I prepare a stock solution of this compound for aquatic toxicity testing?
A4: Due to its low water solubility (approximately 0.08 mg/L), preparing a stock solution of this compound requires the use of a carrier solvent. Common solvents include acetone, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). It is crucial to prepare a concentrated stock solution in the solvent and then dilute it into the test medium to achieve the desired final concentrations. A solvent control group (test medium with the same concentration of the carrier solvent as the highest treatment group) must be included in the experimental design to account for any potential solvent effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observed toxicity in target organisms. | - Degradation of this compound: The compound may have degraded in the stock solution or test medium due to alkaline pH or microbial activity. - Incorrect concentration: Errors in stock solution preparation or dilution. - Low bioavailability: this compound may have adsorbed to the surfaces of the test vessels. | - Prepare fresh stock solutions and renew test solutions regularly, especially in longer-term experiments. Maintain a stable pH in the neutral to slightly acidic range. - Verify the concentration of your stock and test solutions using an appropriate analytical method like HPLC. - Use silanized glass vessels to reduce adsorption. |
| High mortality in control groups (including solvent control). | - Solvent toxicity: The concentration of the carrier solvent (e.g., acetone, DMSO) may be too high. - Contaminated dilution water: The water used for preparing the test media may be contaminated. - Unhealthy test organisms: The non-target organisms may have been stressed or unhealthy at the start of the experiment. | - Ensure the final solvent concentration is below the no-observed-effect concentration (NOEC) for the test species (typically <0.1% v/v). - Use high-purity water (e.g., deionized, distilled) and standardized media for culturing and testing. - Acclimatize organisms to the test conditions and select healthy, synchronized individuals for the experiment. |
| Unexpected effects on non-target organisms presumed to be insensitive. | - Indirect effects: The observed effects may be due to the decline of a food source (e.g., algae, smaller invertebrates) that is sensitive to this compound. - Contamination of the this compound formulation: The technical-grade compound or formulation may contain impurities that are toxic to the non-target organism. | - Analyze the entire food web within your experimental system. Monitor the populations of all trophic levels. - Use the highest purity this compound available. If using a commercial formulation, be aware of the other ingredients, which may have their own toxic effects. |
| Difficulty in maintaining stable concentrations in aquatic systems. | - Adsorption to sediment/organic matter: this compound has a high affinity for organic matter and can partition from the water column to the sediment. - Photodegradation: Although relatively stable to photolysis, some degradation can occur with prolonged exposure to light. | - In static systems, measure the concentration in both the water and sediment over time. For water-column exposure studies, a flow-through system may be necessary. - Conduct experiments under controlled lighting conditions that mimic the natural environment but avoid excessive UV exposure if not a variable of interest. |
Data Presentation
Table 1: Acute and Chronic Toxicity of this compound to Selected Non-Target Aquatic Organisms
| Species | Test Type | Endpoint | Duration | Value (µg/L) | Reference |
| Daphnia magna (Water Flea) | Acute | EC50 (Immobilisation) | 48 h | 0.75 - 2.95 | |
| Daphnia magna (Water Flea) | Chronic | NOEC (Reproduction) | 21 d | 0.04 - 0.25 | |
| Ceriodaphnia dubia (Water Flea) | Chronic | NOEC | 7 d | 13,020 | |
| Mysid Shrimp (Mysidopsis bahia) | Chronic | NOEC | 28 d | >1 - 10 | |
| Midge (Chironomus sp.) | Acute | LC50 | 10 d | >160 | |
| Rainbow Trout (Oncorhynchus mykiss) | Acute | LC50 | 96 h | 240,000 | |
| Bluegill Sunfish (Lepomis macrochirus) | Acute | LC50 | 96 h | 660,000 | |
| Green Alga (Selenastrum capricornutum) | Acute | EC50 (Growth Inhibition) | 72 h | >200 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 310.7 g/mol | |
| Water Solubility | 0.08 mg/L at 25°C | |
| Vapor Pressure | 9.0 x 10⁻¹⁰ mm Hg | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.70 | |
| Soil Half-life (aerobic) | 2.2 - 6.2 days | |
| Aquatic Half-life (aerobic) | 3.7 - 26 days |
Experimental Protocols
Methodology: Assessing Acute Immobilisation of Daphnia sp. (adapted from OECD Guideline 202)
-
Test Organism: Daphnia magna neonates, less than 24 hours old.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). A series of dilutions are made in the test medium to obtain the desired test concentrations. A control and a solvent control are also prepared.
-
Test Conditions:
-
Test vessels: Glass beakers.
-
Volume: At least 2 mL per daphnid.
-
Temperature: 20 ± 2°C.
-
Light: 16-hour light/8-hour dark cycle.
-
Test duration: 48 hours.
-
-
Procedure:
-
Introduce at least 20 daphnids, divided into at least four replicate groups, for each test concentration and control.
-
Observe the daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: Determine the EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours with 95% confidence limits using probit analysis or another appropriate statistical method. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) can also be determined.
Methodology: Freshwater Alga and Cyanobacteria Growth Inhibition Test (adapted from OECD Guideline 201)
-
Test Organism: An exponentially growing culture of a freshwater green alga, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).
-
Test Substance Preparation: Similar to the Daphnia test, prepare a stock solution and a geometric series of test concentrations in the algal growth medium.
-
Test Conditions:
-
Test vessels: Sterile glass flasks allowing for CO2 exchange.
-
Temperature: 21-24°C.
-
Light: Continuous, cool white fluorescent lighting.
-
Test duration: 72 hours.
-
-
Procedure:
-
Inoculate flasks containing the different test concentrations and controls with a low density of algal cells.
-
Incubate the flasks under constant shaking or stirring.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.
-
-
Data Analysis: Calculate the average specific growth rate for each concentration. Determine the EC50 (the concentration causing a 50% reduction in growth rate) and the NOEC.
Visualizations
References
Strategies to mitigate Diflubenzuron resistance development in target pests
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating Diflubenzuron resistance in target pests.
Troubleshooting Guides
Issue 1: High variability in larval bioassay results.
-
Question: We are seeing significant inconsistencies in mortality rates in our this compound larval bioassays between replicates. What could be the cause?
-
Answer: High variability in larval bioassays can stem from several factors. Ensure that the larvae used are of a consistent age and developmental stage, as susceptibility to this compound can vary with instar. The insecticide solution must be homogeneously mixed with the diet to prevent uneven exposure. Inconsistent environmental conditions such as temperature, humidity, and photoperiod can also affect larval feeding behavior and metabolic rates, influencing insecticide uptake and efficacy. It is also crucial to use a sufficient number of larvae per replicate and concentration to minimize the impact of individual biological variations.[1]
Issue 2: Control mortality is exceeding acceptable limits (>10%).
-
Question: Our control group in the this compound bioassay is showing significant mortality. What steps should we take?
-
Answer: High control mortality invalidates bioassay results. This issue often points to problems with the experimental setup or the health of the insect colony. Check for potential contamination of the diet or rearing environment with other chemicals or pathogens. Ensure that the handling procedures are not causing undue stress or physical injury to the larvae. The environmental conditions in the rearing and experimental containers should be optimal for the species being tested. If the problem persists, it may be necessary to outcross or replace the laboratory colony to improve its vigor.
Issue 3: Inconsistent results with synergist bioassays.
-
Question: We are using synergists like Piperonyl Butoxide (PBO) to investigate metabolic resistance to this compound, but the results are not consistent. Why might this be happening?
-
Answer: Inconsistent results in synergist bioassays can be due to several factors. The timing and duration of pre-exposure to the synergist before insecticide treatment are critical and need to be standardized.[2] The concentration of the synergist itself should be sublethal and not cause mortality on its own. Ensure that the synergist and the insecticide are from fresh stock and are properly diluted. The method of application for both the synergist and the insecticide must be consistent across all replicates.
Frequently Asked Questions (FAQs)
1. Understanding this compound Resistance
-
Question: What are the primary mechanisms of resistance to this compound?
-
Answer: The two main mechanisms of resistance to this compound are:
-
Target-site resistance: This is primarily due to point mutations in the chitin synthase 1 (chs1) gene.[3][4] These mutations alter the binding site of this compound, reducing its inhibitory effect on chitin synthesis.
-
Metabolic resistance: This involves the enhanced detoxification of this compound by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and esterases.[5] These enzymes break down the insecticide into less toxic metabolites before it can reach its target site.
-
-
Question: How can I determine which resistance mechanism is present in my pest population?
-
Answer: A combination of bioassays with synergists and molecular techniques can elucidate the resistance mechanism. Synergist bioassays can indicate the involvement of metabolic resistance. For example, if pre-exposure to Piperonyl Butoxide (PBO), an inhibitor of P450s, increases the mortality caused by this compound, it suggests that P450-mediated detoxification is a resistance mechanism. To confirm target-site resistance, molecular analysis of the chs1 gene is necessary to identify known resistance-conferring mutations.
2. Designing Resistance Mitigation Strategies
-
Question: What are the most effective strategies to slow the development of this compound resistance?
-
Answer: An integrated approach is most effective. Key strategies include:
-
Rotation of insecticides: Alternate the use of this compound with insecticides that have different modes of action. This reduces the selection pressure for this compound resistance.
-
Use of mixtures: Applying this compound in a mixture with another effective insecticide with a different mode of action can be more effective than using either insecticide alone.
-
Moderation of use: Only apply insecticides when pest populations reach economic thresholds. Avoid prophylactic treatments.
-
Maintaining refugia: Leaving a portion of the pest population untreated allows susceptible individuals to survive and interbreed with resistant individuals, diluting the frequency of resistance genes in the population.
-
-
Question: Is there evidence of cross-resistance between this compound and other insecticides?
-
Answer: Studies have shown that cross-resistance can occur between this compound and other chitin synthesis inhibitors. However, cross-resistance to insecticides with different modes of action, such as organophosphates and pyrethroids, is generally low or absent. A study on Musca domestica showed that a this compound-selected strain had absent or very low cross-resistance to fourteen other insecticides from different classes.
3. Experimental Design and Interpretation
-
Question: How do I interpret the results of a resistance monitoring bioassay?
-
Answer: Bioassay results are typically used to calculate the lethal concentration (e.g., LC50) that kills 50% of the test population. The resistance ratio (RR) is then calculated by dividing the LC50 of the field (or resistant) population by the LC50 of a susceptible reference strain. A higher RR indicates a higher level of resistance. It is important to monitor these values over time to detect shifts in susceptibility.
-
Question: What are some common pitfalls to avoid when conducting insecticide bioassays?
-
Answer: Common pitfalls include:
-
Using an inappropriate bioassay method for the target pest or insecticide.
-
Inconsistent environmental conditions during the experiment.
-
Using unhealthy or stressed insects.
-
Improper preparation of insecticide solutions.
-
Failure to include a susceptible reference strain for comparison.
-
Not accounting for control mortality.
-
Data Presentation
Table 1: this compound Resistance Ratios in a Selected Strain of Musca domestica
| Generation | LC50 (ppm) | 95% Fiducial Limits | Resistance Ratio (RR) |
| G5 | 0.91 | 0.70–1.17 | 30.33 |
| G24 | 5.47 | 3.26–18.51 | 182.33 |
Data from a study on laboratory selection of this compound resistance in the house fly, Musca domestica.
Table 2: Efficacy of this compound and other IGRs against Spodoptera litura Larvae (Topical Application)
| Insecticide | Instar | LC50 (ppm) | LD50 (µg/g) |
| Lufenuron | 3rd | 44.073 | 2.93 |
| 5th | 92.646 | 6.17 | |
| This compound | 3rd | 90.048 | 6.00 |
| 5th | 177.500 | 11.80 | |
| Novaluron | 3rd | 59.885 | 3.90 |
| 5th | 105.327 | 7.02 |
LC50/LD50 values of three insect growth regulators against third and fifth instar larvae of Spodoptera litura.
Table 3: Effect of this compound and Verapamil on Detoxification Enzyme Activity in Aedes aegypti Larvae
| Treatment | β-esterase Activity (Fold Change) | α-esterase Activity (Fold Change) | GST Activity (Fold Change) | CYP450 Activity (Fold Change) |
| This compound | Increased | -2.16 | Decreased | Increased |
| This compound + Verapamil | Increased | -7.70 | Decreased | +7.8 |
Changes in enzyme activity in a susceptible Aedes aegypti strain after exposure to this compound alone and in combination with Verapamil.
Experimental Protocols
1. This compound Larval Bioassay (Diet Incorporation Method)
-
Objective: To determine the susceptibility of target pest larvae to this compound.
-
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Artificial diet for the target insect
-
Multi-well bioassay trays or individual rearing containers
-
Second or third instar larvae of the target pest
-
Incubator with controlled temperature, humidity, and photoperiod
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Make a series of serial dilutions to obtain the desired test concentrations.
-
Incorporate a known volume of each this compound dilution into a specific amount of the artificial diet. Ensure thorough mixing for homogeneity. A control diet should be prepared with the solvent alone.
-
Dispense the treated and control diet into the bioassay trays or rearing containers.
-
Place one larva into each well or container.
-
Incubate the bioassay trays under controlled conditions optimal for the pest species.
-
Assess mortality after a predetermined period (e.g., 7 days). Larvae that are dead or fail to molt to the next stage are considered affected.
-
Record the number of dead/affected larvae for each concentration and the control.
-
Use probit analysis to calculate the LC50 and its fiducial limits.
-
2. Synergist Bioassay for Investigating Metabolic Resistance
-
Objective: To determine the role of detoxification enzymes (e.g., P450s) in this compound resistance.
-
Materials:
-
This compound
-
Synergist (e.g., Piperonyl Butoxide - PBO for P450s)
-
Larvae from both resistant and susceptible strains
-
Materials for the chosen bioassay method (e.g., diet incorporation)
-
-
Procedure:
-
Determine a sub-lethal concentration of the synergist that does not cause significant mortality on its own.
-
Expose one group of larvae to the sub-lethal concentration of the synergist for a predetermined period (e.g., 1-4 hours) prior to insecticide exposure.
-
Prepare two sets of this compound dilutions for bioassay: one for synergized larvae and one for non-synergized larvae.
-
Conduct the this compound bioassay as described above for both groups.
-
Calculate the LC50 for both the synergized and non-synergized groups.
-
Calculate the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist. An SR greater than 2 is generally considered indicative of synergism.
-
3. Biochemical Assay for Glutathione S-Transferase (GST) Activity
-
Objective: To quantify GST activity in individual insects.
-
Materials:
-
Individual insects (resistant and susceptible strains)
-
Homogenization buffer (e.g., phosphate buffer)
-
Microcentrifuge
-
96-well microplate
-
Spectrophotometer (microplate reader)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
-
Procedure:
-
Homogenize individual insects in cold buffer and centrifuge to obtain the supernatant containing the enzyme extract.
-
In a 96-well plate, add the enzyme extract, GSH solution, and buffer.
-
Initiate the reaction by adding CDNB solution.
-
Immediately measure the change in absorbance at 340 nm over a specific time period.
-
Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
Normalize the activity to the protein concentration of the extract.
-
Compare the GST activity between resistant and susceptible strains.
-
Visualizations
Caption: Chitin biosynthesis pathway in insects and the target of this compound.
Caption: Mechanisms of this compound resistance in target pests.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Recommended updates to the WHO susceptibility bioassay method based on interpretation and application of the method over time | [innovationtoimpact.org]
- 2. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative transcriptomics reveals different profiles between this compound‐resistant and ‐susceptible phenotypes of the mosquito Culex pipiens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Diflubenzuron and Other Chitin Synthesis Inhibitors
This guide offers a detailed comparison of Diflubenzuron and other prominent chitin synthesis inhibitors (CSIs), a class of insect growth regulators (IGRs) pivotal in modern pest management. CSIs disrupt the formation of chitin, an essential component of an insect's exoskeleton, leading to mortality during the molting process.[1][2] Consequently, they are most effective against immature larval and nymphal stages.[1] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of comparative efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Chitin Synthesis
Chitin is a long-chain polymer of N-acetylglucosamine, vital for the structural integrity of the insect cuticle and other structures like the peritrophic matrix lining the gut.[3][4] The biosynthesis pathway begins with sugars and culminates in the polymerization of N-acetylglucosamine units by the enzyme chitin synthase. Benzoylurea insecticides, including this compound, Novaluron, and Lufenuron, belong to IRAC Group 15 and act by inhibiting this crucial final step. By preventing the formation of a new, functional exoskeleton, these compounds cause the insect to die during ecdysis (molting).
Quantitative Efficacy Comparison
The relative potency of this compound and other chitin synthesis inhibitors varies significantly depending on the target pest, its life stage, and the method of application. The following tables summarize key performance data from various comparative studies.
Table 1: Efficacy against Lepidoptera (Spodoptera litura)
| Instar | Parameter | Application | This compound | Lufenuron | Novaluron | Finding |
|---|---|---|---|---|---|---|
| 3rd Instar Larvae | LC₅₀ | Topical | 90.048 ppm | - | 59.885 ppm | Novaluron was more toxic than this compound. |
| 5th Instar Larvae | LC₅₀ | Topical | 177.500 ppm | - | 105.327 ppm | Novaluron demonstrated higher toxicity against later instars. |
| 3rd Instar Larvae | % Chitin Reduction | Topical (at LC₅₀) | 22.00% | 26.24% | 15.55% | Lufenuron caused the highest reduction in chitin content. |
| 5th Instar Larvae | % Chitin Reduction | Topical (at LC₅₀) | 26.04% | 29.20% | 14.58% | Lufenuron was most effective at reducing chitin content. |
Table 2: Efficacy against Hemiptera (Halyomorpha halys)
| Stage | Parameter | This compound | Novaluron | Finding |
|---|
| Nymphs | Application Rate | 280.2 g ai/ha | 362.2 g ai/ha | Both insecticides effectively controlled nymphs at the specified rates. |
Table 3: Efficacy against Isoptera (Termites)
| Species | Parameter | This compound | Noviflumuron | Lufenuron | Finding |
|---|---|---|---|---|---|
| Reticulitermes flavipes | Mortality | Lower & Slower | Higher & Faster | - | Noviflumuron caused significantly faster and higher mortality. |
| Coptotermes formosanus | Mortality | Lower | - | Significantly Higher | Lufenuron treatment resulted in significantly higher mortality after 6 weeks. |
Table 4: Efficacy against Other Pests
| Species | Stage | Parameter | This compound | Novaluron | Hexaflumuron | Teflubenzuron | Lufenuron | Finding |
|---|---|---|---|---|---|---|---|---|
| Aedes aegypti (Mosquito) | Larvae | EI₉₉ | 3.5 µg/L | 0.3 µg/L | - | - | - | Novaluron showed significantly higher activity. |
| Lepeophtheirus salmonis (Salmon Louse) | Nauplius II | EC₅₀ | 93.2 nM | - | 1.2 nM | 11.7 nM | 22.4 nM | Hexaflumuron was the most potent, while this compound was the least potent of the tested CSIs. |
Experimental Protocols
The data presented above were generated using established toxicological and bioassay methodologies. Understanding these protocols is crucial for interpreting the results and designing future experiments.
General Laboratory Bioassay for LC₅₀ Determination
The lethal concentration (LC₅₀), the concentration of a substance required to kill 50% of a test population, is a standard metric for insecticide efficacy.
1. Test Organism Rearing:
-
Insects (e.g., Spodoptera litura larvae, Aedes aegypti larvae) are reared under controlled laboratory conditions (e.g., 27°C ± 2°C, 80% ± 10% RH, 12:12h photoperiod) to ensure uniformity.
2. Preparation of Test Solutions:
-
The chitin synthesis inhibitor is dissolved in a suitable solvent (e.g., acetone) to create a stock solution.
-
A series of serial dilutions are prepared from the stock to create a range of 4-5 concentrations expected to yield mortality between 10% and 95%. A control group using only the solvent is always included.
3. Application Method:
-
Topical Application: A precise volume (e.g., 1 µL) of each concentration is applied directly to the dorsal thorax of individual larvae using a micro-applicator.
-
Dietary Incorporation/Ingestion: The insecticide is mixed into the artificial diet on which the insects feed.
-
Aqueous Exposure (for aquatic pests): The insecticide is added to the water housing the larvae (e.g., mosquito bioassay).
4. Exposure and Observation:
-
A specific number of insects (e.g., 25 larvae per replicate) are exposed to each concentration.
-
Mortality is recorded at set time intervals (e.g., 24, 48, 72, 96 hours).
-
If control mortality is between 5% and 20%, the data is corrected using Abbott's formula. Tests with control mortality above 20% are discarded.
5. Data Analysis:
-
The relationship between concentration and mortality is analyzed using log-probit regression to calculate the LC₅₀ and LC₉₀ values and their confidence limits.
References
Validating the insecticidal activity of Diflubenzuron against specific pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of Diflubenzuron against various pests, juxtaposed with alternative insect growth regulators and biopesticides. The information is supported by experimental data to inform research and development in pest management strategies.
This compound, a benzoylphenylurea insecticide, acts as a potent insect growth regulator by inhibiting chitin synthesis, a critical component of the insect exoskeleton.[1][2] This mode of action primarily affects larval stages, leading to mortality during the molting process.[1][2] It can also exhibit ovicidal effects.[2]
Comparative Efficacy of this compound
The following tables summarize the insecticidal activity of this compound against specific pests in comparison to other insecticides, based on median lethal concentration (LC50), median inhibitory concentration (IC50) for adult emergence, and field performance metrics.
Table 1: Comparative Toxicity of Benzoylureas against Spodoptera litura (Tobacco Cutworm) Larvae
| Insecticide | Test Insect | Method | LC50 (ppm) |
| This compound | Third Instar Larvae | Topical Application | 90.048 |
| Lufenuron | Third Instar Larvae | Topical Application | 44.073 |
| Novaluron | Third Instar Larvae | Topical Application | 59.885 |
| This compound | Fifth Instar Larvae | Topical Application | 177.500 |
| Lufenuron | Fifth Instar Larvae | Topical Application | 92.646 |
| Novaluron | Fifth Instar Larvae | Topical Application | 105.327 |
Table 2: Comparative Efficacy against Spodoptera frugiperda (Fall Armyworm) in Maize
| Treatment | Larval Density (%) | Maize Yield (t/ha) |
| This compound WP | 4.25 ± 1.2 | 5.14 |
| Neem Oil | 14.28 ± 1.6 | 4.62 |
| Bacillus thuringiensis | 24.5 ± 3.2 | 3.92 |
| Untreated Control | - | - |
Table 3: Comparative Efficacy of Insect Growth Regulators against Aedes aegypti (Yellow Fever Mosquito) Larvae
| Insecticide | Parameter | Value (ppm) |
| This compound | IC50 (Emergence Inhibition) | 0.00036 |
| Pyriproxyfen | IC50 (Emergence Inhibition) | 0.0041 |
Mode of Action: Chitin Synthesis Inhibition
This compound disrupts the normal development of insects by interfering with the synthesis of chitin. Chitin is a vital polymer of N-acetylglucosamine that provides structural integrity to the insect's cuticle. By inhibiting the incorporation of N-acetylglucosamine into chitin, this compound prevents the proper formation of the new exoskeleton during molting. This leads to a fragile cuticle that cannot withstand the pressures of molting or support the insect's body, resulting in death.
Caption: Simplified pathway of chitin synthesis and its inhibition by this compound.
Experimental Protocols
The data presented in this guide are derived from standardized bioassays. The following is a generalized protocol for determining the LC50 of an insecticide against lepidopteran larvae.
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population of insect larvae over a specified period.
Materials:
-
Test insecticide (e.g., this compound)
-
Susceptible insect larvae of a uniform age and stage (e.g., third instar Spodoptera litura)
-
Artificial diet or host plant leaves
-
Petri dishes or similar ventilated containers
-
Micropipettes or a Potter's tower for application
-
Solvent for insecticide dilution (e.g., acetone)
-
Controlled environment chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)
Methods:
-
Insect Rearing: Larvae are reared on a standard artificial diet or fresh host plant leaves under controlled environmental conditions to ensure uniformity.
-
Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in an appropriate solvent. Serial dilutions are then made to obtain a range of concentrations for testing.
-
Treatment Application:
-
Topical Application: A precise volume (e.g., 1 µL) of each insecticide dilution is applied to the dorsal thorax of individual larvae using a micropipette.
-
Leaf Dip Bioassay: Host plant leaves are dipped into the insecticide solutions for a set time (e.g., 10-30 seconds), allowed to air dry, and then placed in the containers with the larvae.
-
-
Exposure and Observation: Treated larvae are transferred to containers with a food source. A control group is treated with the solvent only. Mortality is typically assessed at 24, 48, and 72 hours post-treatment.
-
Data Analysis: The observed mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.
References
Cross-Resistance Patterns of Diflubenzuron: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-resistance profiles of the insect growth regulator Diflubenzuron with other insecticides. This guide provides a comparative analysis of its performance, supported by experimental data, detailed methodologies, and visual pathways to elucidate resistance mechanisms.
This compound, a benzoylurea insecticide, disrupts the normal development of insects by inhibiting chitin synthesis, a crucial component of their exoskeletons.[1] Its targeted mode of action makes it a valuable tool in integrated pest management (IPM) programs. However, the emergence of resistance to this compound and the potential for cross-resistance to other insecticides pose significant challenges to its sustained efficacy. This guide synthesizes findings from various studies to provide a clear comparison of this compound's cross-resistance profiles across different insect orders.
Data Presentation: Cross-Resistance Profiles
The following tables summarize the cross-resistance data for this compound-resistant insect strains to a range of other insecticides. The Resistance Ratio (RR) is a key metric, calculated as the lethal concentration (LC50) or lethal dose (LD50) for the resistant strain divided by that of a susceptible strain.
Table 1: Cross-Resistance Profile of this compound-Resistant House Fly, Musca domestica (Diptera)
| Insecticide | Chemical Class | Resistance Ratio (RR) |
| This compound | Benzoylurea | 182.33[2][3] |
| Triflumuron | Benzoylurea | Very High (RR > 1000 in some strains)[3] |
| Cyromazine | Triazine | 2.89[4] |
| Pyriproxyfen | Juvenile Hormone Analog | 2.50 |
| Methoxyfenozide | Diacylhydrazine | No cross-resistance |
| Fenitrothion | Organophosphate | Very Low |
| Chlorpyrifos | Organophosphate | Very Low |
| Malathion | Organophosphate | Very Low |
| Alpha-cypermethrin | Pyrethroid | Very Low |
| Bifenthrin | Pyrethroid | Very Low |
| Deltamethrin | Pyrethroid | Very Low |
| Cyfluthrin | Pyrethroid | Very Low |
| Cypermethrin | Pyrethroid | Very Low |
Data sourced from a this compound-selected strain (Diflu-SEL) after 24 generations of selection.
Table 2: Cross-Resistance Profile of this compound-Resistant Lepidopteran Species
| Insect Species | Insecticide | Chemical Class | Resistance Ratio (RR) / Observation |
| Spodoptera littoralis | Methoprene | Juvenile Hormone Analog | No cross-resistance |
| Triprene | Juvenile Hormone Analog | No cross-resistance | |
| Organochlorines | Organochlorine | Significant cross-resistance | |
| Organophosphates | Organophosphate | Significant cross-resistance | |
| Carbamates | Carbamate | Significant cross-resistance | |
| Pyrethroids | Pyrethroid | Significant cross-resistance | |
| Plutella xylostella | Teflubenzuron | Benzoylurea | Low cross-resistance |
| Lufenuron | Benzoylurea | High cross-resistance | |
| Novaluron | Benzoylurea | High cross-resistance | |
| Tebufenozide | Diacylhydrazine | Evidence of cross-resistance |
Table 3: Cross-Resistance Profile of this compound-Resistant Coleopteran and Hemipteran Species
| Insect Species | Order | Insecticide | Chemical Class | Resistance Ratio (RR) / Observation |
| Tribolium castaneum | Coleoptera | Methoprene | Juvenile Hormone Analog | No significant cross-resistance reported |
| Bemisia tabaci | Hemiptera | Neonicotinoids | Neonicotinoid | No significant cross-resistance reported in several studies |
Experimental Protocols
The following section outlines the generalized methodologies employed in the cited cross-resistance studies.
Insect Rearing and Strain Selection
-
Susceptible Strain: A standard laboratory strain, susceptible to insecticides, is maintained under controlled environmental conditions (typically 25-27°C, 60-70% relative humidity, and a 12:12 or 14:10 hour light:dark photoperiod).
-
Resistant Strain Development: A resistant strain is typically developed by continuous selection pressure with this compound on a field-collected or laboratory population for multiple generations. The selection process involves exposing larvae to progressively higher concentrations of this compound, allowing only the most tolerant individuals to survive and reproduce. For instance, the Diflu-SEL strain of Musca domestica was selected for 20 generations.
Bioassay Methods
The susceptibility of insect strains to various insecticides is determined using standardized bioassay methods.
-
Larval Feeding Bioassay (for chewing insects):
-
Insecticide-treated diet is prepared by incorporating a range of insecticide concentrations into the larval food source.
-
A known number of larvae (e.g., 20-30 early instars) are introduced to the treated diet.
-
Mortality is assessed after a specific period (e.g., 48-72 hours). Larvae that are unable to move or pupate are considered dead.
-
The lethal concentration to kill 50% of the test population (LC50) is calculated using probit analysis.
-
-
Topical Application (for adult insects):
-
Serial dilutions of the insecticide are prepared in a suitable solvent (e.g., acetone).
-
A precise volume (e.g., 0.1-1 µL) of the insecticide solution is applied to the dorsal thorax of anesthetized adult insects using a microapplicator.
-
Control insects are treated with the solvent alone.
-
Mortality is recorded after 24 hours.
-
The lethal dose to kill 50% of the test population (LD50) is determined.
-
-
Leaf-Dip Bioassay (for phytophagous insects):
-
Leaf discs of a suitable host plant are dipped into different concentrations of the insecticide solution for a set time (e.g., 10-30 seconds).
-
The treated leaves are allowed to air dry.
-
Larvae are placed on the treated leaf discs in a petri dish.
-
Mortality is assessed after a defined period.
-
Data Analysis
The mortality data from the bioassays are subjected to probit analysis to determine the LC50 or LD50 values and their 95% confidence intervals. The resistance ratio (RR) is then calculated by dividing the LC50/LD50 of the resistant strain by that of the susceptible strain.
Mandatory Visualizations
Signaling Pathway
References
- 1. Assessment of cross-resistance potential to neonicotinoid insecticides in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk assessment of resistance to this compound in Musca domestica: Realized heritability and cross-resistance to fourteen insecticides from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Evaluation of Resistance Development in Bemisia tabaci Genn. (Homoptera: Aleyrodidae) in Cotton against Different Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Diflubenzuron and Novaluron's effects on insect development
A detailed examination of two key insect growth regulators and their impact on insect development, supported by quantitative data and experimental protocols.
Diflubenzuron and Novaluron, both belonging to the benzoylurea class of insecticides, are potent insect growth regulators (IGRs) that disrupt the normal development of a wide range of insect pests.[1] Their primary mode of action is the inhibition of chitin synthesis, an essential component of the insect's exoskeleton.[2][3][4] This interference with the molting process makes them particularly effective against larval stages, leading to mortality before the insects can reach maturity.[5] While they share a common mechanism, their efficacy, and sublethal effects can vary significantly between insect species and under different conditions. This guide provides a comprehensive comparison of this compound and Novaluron, presenting key experimental data, detailed methodologies, and a visual representation of the targeted biochemical pathway to aid researchers, scientists, and drug development professionals in their work.
Quantitative Efficacy Comparison
The lethal concentration (LC50) and lethal dose (LD50) are standard measures of the toxicity of a compound. The following tables summarize the comparative efficacy of this compound and Novaluron against various insect pests from several studies. Novaluron has often been shown to have greater bioactivity than this compound.
| Target Pest | Instar | Parameter | This compound (ppm) | Novaluron (ppm) | Key Findings |
| Spodoptera litura (Tobacco Cutworm) | 3rd | LC50 (Topical) | 90.048 | 59.885 | Novaluron was found to be more toxic to 3rd instar larvae. |
| Spodoptera litura (Tobacco Cutworm) | 5th | LC50 (Topical) | 177.500 | 105.327 | Novaluron demonstrated higher toxicity against the later 5th instar larvae as well. |
| Spodoptera frugiperda (Fall Armyworm) | 2nd | LC50 (Leaf-dip) | Not specified | 0.480 | Novaluron showed high insecticidal activity against S. frugiperda. |
| Plutella xylostella (Diamondback Moth) | 2nd | LC50 (Leaf-dip) | Not specified | 3.479 | Novaluron was less active against P. xylostella compared to S. frugiperda. |
| Bemisia tabaci (Silverleaf Whitefly) | 1st | LC50 (Systemic) | Not specified | 0.08 | Novaluron exhibited high potency against B. tabaci larvae. |
| Trialeurodes vaporariorum (Greenhouse Whitefly) | 1st | LC50 (Systemic) | Not specified | 1.30 | Novaluron was less potent against T. vaporariorum compared to B. tabaci. |
| Target Pest | Instar/Stage | Application Rate for Effective Control (g ai/ha) | Key Findings |
| This compound | Novaluron | ||
| Halyomorpha halys (Brown Marmorated Stink Bug) | Nymphs | 280.2 | 362.2 |
Sublethal Effects on Insect Development
Beyond direct mortality, both this compound and Novaluron can induce significant sublethal effects that impact the overall fitness and reproductive capacity of insect populations. These effects are crucial for long-term pest management strategies.
Novaluron:
-
Reduced Fecundity and Fertility: Studies on the tarnished plant bug, Lygus lineolaris, have shown that ingestion of Novaluron by adults can reduce both the rate of oviposition and the hatch rate of eggs. Even when only males are exposed, a reduction in hatch rates has been observed, though the effect is more pronounced with female exposure. Similar effects on egg viability have been noted in other species like the codling moth and the Colorado potato beetle. For the southern green stink bug, Nezara viridula, Novaluron has been shown to impact nymphal mortality and can have sublethal effects on adult fecundity.
-
Ovicidal Activity: Novaluron has demonstrated significant ovicidal activity, reducing the hatch rate of eggs when applied topically.
This compound:
-
Reduced Longevity and Asymmetry: In studies with the mosquito Aedes aegypti, sublethal concentrations of this compound were found to negatively affect the longevity of adult mosquitoes. Furthermore, it was observed to cause developmental asymmetry in the surviving adults, which can be an indicator of environmental stress and may have negative impacts on the population's overall fitness.
-
Reproductive Effects: While some studies on the brown marmorated stink bug showed minimal sublethal effects on adult fecundity and egg hatch at the tested rates, other research has documented reproductive-related sublethal effects on beneficial insects like bumblebees, albeit at higher application rates.
Mechanism of Action: Inhibition of Chitin Synthesis
Both this compound and Novaluron act by inhibiting the production of chitin, a vital polymer that provides structural integrity to the insect's cuticle. This disruption of the molting process is most effective against immature larval stages. By inhibiting chitin synthesis, the insect larva is unable to form a new, functional exoskeleton during molting, leading to death.
The biosynthesis of chitin is a complex enzymatic pathway that starts with trehalose, the primary blood sugar in most insects. This pathway culminates in the polymerization of N-acetyl-d-glucosamine (GlcNAc) units by the enzyme chitin synthase. This compound and Novaluron are believed to interfere with the final step of this process, the polymerization of UDP-N-acetylglucosamine.
Below is a diagram illustrating the chitin biosynthesis pathway and the point of inhibition by this compound and Novaluron.
Caption: Chitin biosynthesis pathway and inhibition by this compound and Novaluron.
Experimental Protocols
Accurate and reproducible bioassays are fundamental for evaluating the efficacy of insecticides. The following are detailed protocols for commonly used methods in the assessment of insecticides like this compound and Novaluron.
Topical Application Bioassay
This method determines the intrinsic toxicity of an insecticide through direct application to the insect's body.
Materials:
-
Technical grade this compound or Novaluron
-
Acetone or other suitable solvent
-
Calibrated micro-syringe or micro-applicator
-
Insects for testing (e.g., larvae of a specific instar)
-
CO2 or a cold plate for anesthetizing insects
-
Petri dishes or vials for holding treated insects
-
Food source for the insects (if necessary)
-
Controlled environment chamber (temperature, humidity, photoperiod)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the insecticide in a suitable solvent (e.g., acetone). From this stock, create a series of serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A control group should be treated with the solvent only.
-
Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface to immobilize them for application.
-
Application: Using a calibrated micro-syringe, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect.
-
Holding: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis on the mortality data to calculate the LD50 values and their 95% confidence intervals.
Caption: Workflow for a topical application bioassay.
Leaf-Dip Bioassay
This method is suitable for assessing the toxicity of insecticides to phytophagous insects that feed on foliage.
Materials:
-
Technical grade or formulated this compound or Novaluron
-
Distilled water and a surfactant (e.g., Triton X-100)
-
Leaves from the host plant of the target insect
-
Beakers or other containers for dipping leaves
-
Petri dishes lined with moist filter paper
-
Insects for testing
-
Controlled environment chamber
Procedure:
-
Preparation of Solutions: Prepare a series of aqueous dilutions of the insecticide, including a surfactant to ensure even coating of the leaves. A control group should use water and surfactant only.
-
Leaf Treatment: Dip host plant leaves into the insecticide solutions for a set period (e.g., 10-30 seconds). Allow the leaves to air dry completely.
-
Exposure: Place one treated leaf in each Petri dish lined with moist filter paper to maintain turgidity. Introduce a known number of insects (e.g., 10-20) into each dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Correct for control mortality and perform probit analysis to calculate the LC50 values.
Chitin Content Determination
Several methods exist for quantifying chitin in insects, which can be useful for studying the direct impact of chitin synthesis inhibitors.
Method 1: Gravimetric/Chemical Method
-
Homogenization and Degreasing: Homogenize dried insect samples. If the fat content is high (>10%), degrease the sample.
-
Alkaline Hydrolysis: Treat the sample with a strong alkali solution (e.g., KOH) at a high temperature to hydrolyze proteins and other components, leaving the chitin.
-
Washing and Drying: Wash the remaining pellet (chitin) with water and then dry it.
-
Nitrogen Determination (Kjeldahl method): Determine the nitrogen content of the dried chitin sample. The chitin content can then be calculated based on the nitrogen content.
Method 2: Calcofluor Staining Method
This is a faster, fluorescence-based method.
-
Homogenization: Homogenize insect samples in distilled water.
-
Staining: Add Calcofluor White stain, which specifically binds to chitin.
-
Fluorescence Reading: Measure the fluorescence of the samples using a microplate reader.
-
Quantification: Compare the fluorescence readings to a standard curve prepared with known amounts of chitin to determine the chitin content in the samples.
This guide provides a foundational comparison of this compound and Novaluron. Researchers are encouraged to consult the cited literature for more detailed information specific to their insect of interest and experimental conditions. The continued study of these and other IGRs is vital for the development of effective and sustainable pest management strategies.
References
A Comparative Guide to Validated Analytical Methods for Diflubenzuron Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the determination of Diflubenzuron residues in various matrices. The following sections detail the experimental protocols and performance data of two prominent methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), both commonly coupled with QuEChERS sample preparation.
Introduction to this compound Analysis
This compound is a benzoylurea insecticide that inhibits chitin synthesis, making it effective against a wide range of insect pests.[1] Its use in agriculture necessitates reliable and validated analytical methods to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, matrix complexity, and available instrumentation.
Method 1: QuEChERS Extraction with HPLC-UV Detection
This method is widely used for its simplicity, speed, and cost-effectiveness. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach simplifies sample extraction and cleanup, making it suitable for routine analysis of pesticide residues in various food matrices.[2][3][4][5]
Experimental Protocol
1. Sample Preparation (QuEChERS)
-
Homogenization: A representative sample (e.g., 10 g of a vegetable sample) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added. The mixture is vortexed for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 1 mL) is transferred to a microcentrifuge tube containing 100 mg of anhydrous magnesium sulfate and 75 mg of C18 sorbent. The tube is vortexed for 1 minute and centrifuged.
-
Final Extract: The resulting supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.
2. HPLC-UV Analysis
-
Chromatographic Column: A C18 column (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 45:55 v/v) is common.
-
Flow Rate: A typical flow rate is 1.0 - 1.3 mL/min.
-
Detection: UV detection is performed at a wavelength of approximately 254-260 nm.
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.
Method 2: QuEChERS Extraction with LC-MS/MS Detection
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It provides more definitive identification and quantification of residues at lower concentrations.
Experimental Protocol
1. Sample Preparation (QuEChERS)
-
The sample preparation follows a similar QuEChERS protocol as described for the HPLC-UV method. In some cases, different sorbents may be used in the d-SPE step depending on the matrix to achieve optimal cleanup.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile or methanol with additives such as formic acid in water is often employed to achieve better separation.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this compound analysis.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound, which provides high selectivity and sensitivity.
Data Presentation: Comparison of Method Performance
The following table summarizes the validation data for the two analytical methods. The values represent typical performance characteristics and may vary depending on the specific matrix and laboratory conditions.
| Validation Parameter | QuEChERS with HPLC-UV | QuEChERS with LC-MS/MS |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (Recovery %) | 75.3% - 104% | 90.55% - 97.51% |
| Precision (RSD %) | Intra-day: 0.83% - 1.6%, Inter-day: 1.8% - 2.5% | Intra-day: 9.31%, Inter-day: 13.72% |
| Limit of Detection (LOD) | 0.007 - 0.02 mg/kg | 0.46 µg/kg |
| Limit of Quantification (LOQ) | ~0.02 - 0.05 mg/kg | 5 µg/kg |
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described analytical methods.
Caption: General workflow for this compound residue analysis.
Caption: Comparison of HPLC-UV and LC-MS/MS workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. gcms.cz [gcms.cz]
- 5. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
Metabolic Fate of Diflubenzuron: A Comparative Analysis Across Insect Orders
A comprehensive guide for researchers, scientists, and drug development professionals on the varying metabolic pathways of the insect growth regulator Diflubenzuron (DFB) in Coleoptera, Lepidoptera, and Diptera.
This compound, a benzoylurea insecticide, disrupts the normal development of insects by inhibiting chitin synthesis, a crucial component of their exoskeletons. However, the efficacy of DFB can be significantly influenced by the metabolic processes within different insect species. Understanding the metabolic fate of this compound is paramount for optimizing its use in pest management strategies and for developing novel insecticides that can bypass these metabolic defenses. This guide provides a comparative overview of the absorption, distribution, metabolism, and excretion of this compound in key insect species from three major orders: Coleoptera, Lepidoptera, and Diptera, supported by available experimental data.
Primary Metabolic Pathways
The metabolism of this compound in insects primarily proceeds through two main routes: hydrolysis and hydroxylation. The extent to which each pathway is utilized varies significantly among different insect species, largely dependent on the activity of specific enzyme families.
-
Hydrolysis: This pathway involves the cleavage of the amide bonds of the DFB molecule. This process is primarily catalyzed by esterases . Hydrolysis is a significant detoxification mechanism in several insect species, breaking down DFB into less toxic metabolites.
-
Hydroxylation: This process, primarily mediated by the cytochrome P450 monooxygenase (CYP) system , involves the addition of hydroxyl groups to the DFB molecule. This modification increases the water solubility of the compound, facilitating its excretion.
-
Conjugation: Following hydrolysis or hydroxylation, the resulting metabolites are often conjugated with endogenous molecules, such as glutathione, by glutathione S-transferases (GSTs) . This further increases their water solubility and aids in their elimination from the insect's body.
The differential expression and activity of these enzyme families are key determinants of an insect's susceptibility or resistance to this compound.
Quantitative Comparison of this compound Metabolism
The following table summarizes the available quantitative data on the metabolic fate of this compound in representative insect species. It is important to note that there is a significant lack of directly comparable quantitative data across a wide range of species in the existing literature.
| Insect Order | Species | Tissue/Matrix | Time Point | % Unchanged DFB | % Metabolites | Key Metabolites | Reference(s) |
| Coleoptera | Tenebrio molitor (Mealworm) | Excreta | 6 days | ~23-33% | ~67-77% | Polar metabolites | [1] |
| Integument | 6 days | ~16-18% of absorbed | Not specified | Not specified | [1] | ||
| Gut | 6 days | ~17-25% of absorbed | Not specified | Not specified | [1] | ||
| Gonads | 6 days | ~5-9% of absorbed | Not specified | Not specified | [1] | ||
| Hemolymph | 6 days | ~10-14% of absorbed | Not specified | Not specified | [1] | ||
| Lepidoptera | Spodoptera littoralis (Egyptian Cotton Leafworm) | Larval Body Extract | Not specified | 38% | 62% | Not specified | |
| Excreta | Not specified | 79% | 21% | Not specified | |||
| Diptera | Musca domestica (Housefly) | Not specified | Not specified | Data not available | Data not available | Not specified | |
| Culex pipiens (Common House Mosquito) | Not specified | Not specified | Data not available | Data not available | Not specified |
Note: The data for Tenebrio molitor was derived from studies using radiolabeled [14C]this compound. The percentages for tissue distribution are relative to the total absorbed dose. The data for Spodoptera littoralis is from radiocarbon analysis of larval extracts and excreta. Quantitative data for Dipteran species is notably absent in the reviewed literature, with most studies focusing on resistance mechanisms and the enzyme families involved.
Metabolic Pathways and Experimental Workflow Diagrams
Caption: General metabolic pathways of this compound in insects.
Caption: A typical experimental workflow for analyzing this compound metabolism in insects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the analysis of this compound metabolism.
Rearing and Treatment of Insects
-
Insect Rearing: Insects are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). The diet is specific to the insect species (e.g., artificial diet for S. littoralis, wheat flour for T. molitor).
-
Application of this compound:
-
Topical Application: A specific dose of radiolabeled ([¹⁴C]) or non-labeled this compound, dissolved in a suitable solvent like acetone, is applied to the dorsal thorax of the insect using a microapplicator.
-
Dietary Administration: A known concentration of this compound is incorporated into the insect's diet.
-
Sample Collection and Preparation for Metabolic Analysis
-
Collection: At predetermined time intervals post-treatment, insects and their excreta are collected separately.
-
Extraction:
-
Whole insects or dissected tissues (e.g., gut, fat body, cuticle) are homogenized in a suitable organic solvent (e.g., acetonitrile, ethyl acetate).
-
Excreta is also extracted with an appropriate solvent.
-
The homogenates are centrifuged to pellet solid debris.
-
-
Cleanup: The resulting supernatant, containing DFB and its metabolites, may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
Quantification and Identification of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector or a radiometric detector (for radiolabeled studies) is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water is typically employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: UV detection is typically set at a wavelength of 254 nm.
-
-
Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas from the sample chromatograms to those of known analytical standards. In radiolabeled studies, fractions are collected and radioactivity is measured by liquid scintillation counting.
-
Identification: Metabolites can be tentatively identified by comparing their retention times with those of authentic standards. Definitive identification requires further analysis using techniques like mass spectrometry (LC-MS).
Conclusion
The metabolic fate of this compound varies considerably among different insect orders and even between species within the same order. While hydrolysis by esterases and hydroxylation by cytochrome P450s are the primary detoxification pathways, the relative importance of each is species-dependent. The available quantitative data, though limited, highlights these differences, with Coleoptera (Tenebrio molitor) showing significant excretion of metabolites and Lepidoptera (Spodoptera littoralis) demonstrating substantial metabolism within the larval body. A significant data gap exists for the quantitative metabolic fate of DFB in Dipteran species, where research has predominantly focused on resistance mechanisms. Further comparative studies employing standardized methodologies, such as those outlined in this guide, are crucial for a more comprehensive understanding of DFB metabolism across a broader range of insect pests. This knowledge will be instrumental in the development of more effective and sustainable insect control strategies.
References
Diflubenzuron in Concert: A Comparative Guide to its Efficacy in Combination Pest Control
For Researchers, Scientists, and Drug Development Professionals
Diflubenzuron, a well-established insect growth regulator, continues to be a focal point in the development of integrated pest management (IPM) strategies. Its unique mode of action, the inhibition of chitin synthesis, presents a valuable tool for disrupting the life cycle of various insect pests. However, to enhance its efficacy, combat resistance, and broaden its spectrum of activity, researchers have increasingly explored its use in combination with other pest control agents. This guide provides a comprehensive comparison of the performance of this compound when combined with other insecticides, supported by experimental data and detailed methodologies.
Efficacy of this compound Combination Therapies: A Quantitative Analysis
The synergistic, additive, or antagonistic effects of combining this compound with other pest control agents are crucial for designing effective IPM programs. The following tables summarize key quantitative data from various studies, highlighting the enhanced efficacy of these combinations against a range of economically important pests.
| Combination | Target Pest | Parameter | This compound Alone | Other Agent Alone | Combination | Synergistic Ratio / Co-toxicity Coefficient | Reference |
| This compound + Chlorpyrifos | Helicoverpa armigera (American bollworm) | LC50 (ovidical) | 0.43506% | 0.00504% | 0.00244% (1:1 ratio) | 986.91 (Co-toxicity Coefficient) | [1] |
| This compound + Chlorpyrifos | Helicoverpa armigera (American bollworm) | EC50 (larvicidal) | 0.00878% | 0.00229% (LC50) | 0.00326% (1:1 ratio) | Not explicitly stated, but combination is more potent. | [1] |
| This compound + Alphacypermethrin | Earias vitella (Spotted bollworm) | LC50 | 0.03458% | Alphacypermethrin was more toxic than profenophos | Significant change in 1:1 ratio | Pronounced larvicidal action | [2][3] |
| This compound + Alphacypermethrin | Spodoptera litura (Tobacco caterpillar) | LC50 | 0.09228% | Alphacypermethrin was more toxic than profenophos | Significant change in 1:1 ratio | Pronounced larvicidal action | [2] |
| This compound + Verapamil (Synergist) | Aedes aegypti (Yellow fever mosquito) - Lab Strain | IE50 (Adult Emergence Inhibition) | 0.37 µg/L | - | Reduced IE50 values | 1.16–1.37 fold higher suppression | |
| This compound + Verapamil (Synergist) | Aedes aegypti (Yellow fever mosquito) - Wild Strain | IE50 (Adult Emergence Inhibition) | 0.93 µg/L | - | Reduced IE50 values | 1.16–1.37 fold higher suppression | |
| This compound WP | Spodoptera frugiperda (Fall armyworm) | Larval Density | - | - | 4.25 ± 1.2% | - | |
| Bacillus thuringiensis | Spodoptera frugiperda (Fall armyworm) | Larval Density | - | - | 24.5 ± 3.2% | - |
Key Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of this compound combinations.
Insect Rearing and Bioassays
-
Insect Cultures: Target pest species are typically reared in laboratory conditions under controlled temperature, humidity, and photoperiod to ensure a uniform population for bioassays. Artificial diets are commonly used for lepidopteran larvae.
-
Bioassay Methods:
-
Leaf Dip Bioassay: For foliage-feeding insects, leaves of the host plant are dipped in insecticide solutions of varying concentrations. After air-drying, the leaves are placed in petri dishes with the test insects.
-
Diet Incorporation: For soil-dwelling or boring insects, the insecticide is incorporated into an artificial diet at different concentrations.
-
Topical Application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of individual insects using a micro-applicator.
-
Larval Bioassay for Mosquitoes: Mosquito larvae are exposed to various concentrations of the insecticides in water-filled containers.
-
Determination of Lethal and Effective Concentrations (LC50/EC50/IE50)
-
A series of concentrations for each insecticide and their mixtures are prepared.
-
A set number of insects (e.g., 20-30 individuals) are exposed to each concentration.
-
Mortality or the desired effect (e.g., inhibition of emergence) is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data are subjected to probit analysis to determine the LC50 (lethal concentration to kill 50% of the population), EC50 (effective concentration to cause a 50% response), or IE50 (concentration to inhibit 50% of adult emergence).
Assessment of Synergism and Antagonism
-
Co-toxicity Coefficient: This is calculated to determine the nature of the interaction between the two insecticides. A co-toxicity coefficient significantly greater than 100 indicates a synergistic effect.
-
Synergistic Ratio (SR): This is often calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide in combination with a synergist. An SR value greater than 1 indicates synergism.
Visualizing the Mechanisms of Action: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its combination partners, as well as a typical experimental workflow for evaluating synergistic effects.
Caption: Mode of action of this compound, inhibiting chitin synthesis.
Caption: Combined action of this compound and other insecticides.
Caption: Experimental workflow for evaluating insecticide combinations.
Conclusion
The data presented in this guide strongly support the increased efficacy of this compound when used in combination with other classes of insecticides and synergists. These combinations not only enhance the lethal effects on target pests but also offer a promising strategy for managing insecticide resistance. The varied modes of action, targeting both developmental and neurological processes in insects, provide a multi-pronged attack that can be more robust and sustainable than single-agent applications. Further research into optimizing combination ratios and exploring novel synergistic partners will continue to be a vital area of investigation for the development of next-generation pest management solutions.
References
A Comparative Analysis of the Toxicity of Diflubenzuron and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Diflubenzuron, a benzoylurea insecticide, effectively disrupts the chitin synthesis in insects, leading to their demise. However, its metabolic breakdown in the environment and within organisms gives rise to several metabolites, chiefly 4-chloroaniline (PCA), 4-chlorophenylurea (CPU), and 2,6-difluorobenzoic acid (DFBA). Understanding the comparative toxicity of the parent compound and these metabolites is crucial for a comprehensive risk assessment. This guide provides an objective comparison based on available experimental data, detailed methodologies for key toxicity assays, and visual representations of relevant pathways and workflows.
Executive Summary
This compound itself exhibits low acute toxicity to mammals. The primary toxicological concern in mammals stems from its metabolite, 4-chloroaniline (PCA), which is a known inducer of methemoglobinemia.[1][2] PCA is also classified as a probable human carcinogen. The other major metabolites, 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA), are generally considered to be of lower toxicity than PCA, though comprehensive quantitative data for DFBA is limited.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound and its primary metabolites.
Table 1: Acute Oral Toxicity
| Compound | Species | LD50 (mg/kg) | Toxicity Category | Reference |
| This compound | Rat | >4640 | IV (Slightly Toxic) | |
| 4-Chloroaniline (PCA) | Rat | 300 - 2000 | II/III (Moderately to Slightly Toxic) | [3] |
| 4-Chlorophenylurea (CPU) | Rat | 1320 - 6690 | III/IV (Slightly to Practically Non-toxic) | [4] |
| 2,6-Difluorobenzoic Acid (DFBA) | Rat | No data available | - |
Table 2: Acute Dermal Toxicity
| Compound | Species | LD50 (mg/kg) | Toxicity Category | Reference |
| This compound | Rabbit | >4640 | IV (Slightly Toxic) | |
| 4-Chloroaniline (PCA) | Rabbit | >6310 | IV (Slightly Toxic) | |
| 4-Chlorophenylurea (CPU) | Rabbit | No data available | - | |
| 2,6-Difluorobenzoic Acid (DFBA) | Rabbit | No data available | - |
Table 3: Acute Inhalation Toxicity
| Compound | Species | LC50 (mg/L/4h) | Toxicity Category | Reference |
| This compound | Rat | >2.5 | IV (Slightly Toxic) | |
| 4-Chloroaniline (PCA) | Rat | >2.34 | III (Slightly Toxic) | |
| 4-Chlorophenylurea (CPU) | Mouse | 3587 ppm | IV (Slightly Toxic) | |
| 2,6-Difluorobenzoic Acid (DFBA) | Rat | No data available | - |
Toxicity Categories are based on the Hodge and Sterner scale: I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic.
Key Toxicological Endpoints and Signaling Pathways
This compound: Chitin Synthesis Inhibition
The primary mechanism of action of this compound in insects is the inhibition of chitin synthetase, an enzyme crucial for the formation of the insect exoskeleton. This disruption of the molting process is highly specific to arthropods and is the basis for its insecticidal activity. In mammals, which lack chitin, this pathway is not a target.
4-Chloroaniline (PCA): Methemoglobinemia and Genotoxicity
The primary toxic effect of PCA in mammals is the induction of methemoglobinemia. PCA and its metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to cyanosis and, at high concentrations, can be fatal. PCA is also recognized as a genotoxic compound and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.
4-Chlorophenylurea (CPU) and 2,6-Difluorobenzoic Acid (DFBA)
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines.
Acute Oral Toxicity (OECD 401 - Historical Guideline)
This guideline has been deleted but is referenced for historical context. It involved the administration of the test substance in graduated doses to groups of fasted experimental animals (typically rats).
Workflow:
Acute Dermal Toxicity (OECD 402)
This test assesses the potential hazard from short-term dermal exposure to a substance.
Procedure:
-
Animal Preparation: Healthy young adult animals (e.g., rats, rabbits) are used. The fur on the dorsal area is clipped 24 hours before the test.
-
Dose Application: The test substance is applied uniformly to an area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to gross necropsy at the end of the study.
-
LD50 Determination: The dermal LD50 is calculated if sufficient mortality occurs.
Acute Inhalation Toxicity (OECD 403)
This guideline is used to determine the health hazards from short-term exposure to an airborne substance.
Procedure:
-
Exposure: Groups of animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration (typically 4 hours).
-
Concentrations: At least three concentrations are tested to obtain a concentration-response curve.
-
Observation: Animals are observed for mortality and signs of toxicity for at least 14 days post-exposure. Body weights are recorded.
-
Necropsy: Gross necropsy is performed on all animals.
-
LC50 Calculation: The median lethal concentration (LC50) is calculated.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro test is used to detect gene mutations.
Workflow:
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Procedure:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary cells, human lymphocytes) are cultured.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, fixed, and stained.
-
Microscopic Analysis: Metaphase spreads are examined for chromosomal aberrations (e.g., breaks, gaps, exchanges).
Methemoglobin Induction Assay
This assay is crucial for assessing the toxicity of compounds like 4-chloroaniline.
Procedure:
-
Blood Collection: Fresh whole blood is obtained from the test species (e.g., rat, human).
-
Incubation: Blood samples are incubated with various concentrations of the test substance (e.g., PCA) at 37°C.
-
Methemoglobin Measurement: At specific time points, aliquots are taken, and the percentage of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths before and after the addition of a reducing agent like sodium dithionite or a cyanide solution. The method of Evelyn and Malloy is a commonly referenced spectrophotometric method.
Conclusion
References
Unraveling the Molecular Machinery: A Comparative Guide to the Validation of Diflubenzuron's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diflubenzuron's performance with other chitin synthesis inhibitors, supported by experimental data from genetic and molecular studies. We delve into the validation of its mode of action, offering detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate further research and development in insecticide science.
I. Quantitative Performance Analysis: this compound in Comparison
This compound, a cornerstone of insect growth regulators, primarily functions by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[1][2] Its efficacy, however, can be contextualized by comparing it with other benzoylphenylurea insecticides and alternative chemistries. The following tables summarize key performance data from various studies.
Table 1: Comparative Efficacy (LC50) of Benzoylphenylurea Insecticides against Various Insect Pests
| Insecticide | Target Pest | LC50 Value (ppm) | Exposure Method | Reference |
| This compound | Spodoptera litura (3rd Instar) | 90.048 | Topical Application | [1] |
| Novaluron | Spodoptera litura (3rd Instar) | 59.885 | Topical Application | [1] |
| Lufenuron | Spodoptera litura (3rd Instar) | Not specified in this study | Topical Application | [1] |
| This compound | Spodoptera litura (5th Instar) | 177.500 | Topical Application | |
| Novaluron | Spodoptera litura (5th Instar) | 105.327 | Topical Application | |
| This compound | Musca domestica (Larvae, G5) | 0.91 | Diet Incorporation | |
| This compound | Musca domestica (Larvae, G24 Resistant) | 5.47 | Diet Incorporation |
Table 2: Comparative Efficacy of this compound and Other Insecticides against Fall Armyworm (Spodoptera frugiperda) in Maize
| Treatment | Larval Density (%) | Insect Damage Severity Rate | Yield (t/ha) |
| This compound WP | 4.25 ± 1.2 | 0.27 ± 0.71 | 5.14 |
| Neem Oil | 14.28 ± 1.6 | 0.9 ± 0.26 | 4.62 |
| Bacillus thuringiensis | 24.5 ± 3.2 | 1.09 ± 0.2 | 3.92 |
| Untreated Control | Not specified | Not specified | Not specified |
Table 3: Sublethal Effects of Benzoylphenylureas on the Black Cutworm (Agrotis ipsilon)
| Treatment (LC50) | Larval Duration (days) | Pupal Duration (days) | Pupation (%) | Adult Emergence (%) | Fecundity (eggs/female) | Fertility (%) |
| Chlorfluazuron | Significantly enhanced | Significantly enhanced | Significantly declined | Significantly declined | Significantly declined | Significantly declined |
| Flufenoxuron | Significantly enhanced | Significantly enhanced | Significantly declined | Significantly declined | Significantly declined | Significantly declined |
| Untreated Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
II. Genetic and Molecular Validation of this compound's Mode of Action
The primary mode of action of this compound is the inhibition of chitin synthase (CHS), the terminal enzyme in the chitin biosynthesis pathway. This disruption prevents the proper formation of the insect's cuticle, leading to mortality during molting.
A. The Chitin Synthesis Pathway and its Inhibition
The synthesis of chitin is a multi-step enzymatic process that converts glucose into long chains of N-acetylglucosamine. This compound specifically targets chitin synthase 1 (CHS1), which is predominantly expressed in epidermal tissues and is responsible for cuticle formation.
Caption: The Chitin Synthesis Pathway and its inhibition by this compound.
B. Genetic Evidence: Resistance through Target-Site Mutation
Compelling evidence for Chitin Synthase 1 (CHS1) as the direct target of this compound comes from the identification of point mutations in the chs1 gene of resistant insect populations. Several studies have identified specific amino acid substitutions in the CHS1 protein that confer high levels of resistance to this compound and other benzoylphenylureas.
Notably, mutations at the isoleucine residue at position 1043 (I1043) to leucine (I1043L), methionine (I1043M), or phenylalanine (I1043F) have been repeatedly associated with this compound resistance in various insect species, including the mosquito Culex pipiens. The functional validation of these mutations has been achieved through genome-editing techniques like CRISPR-Cas9 in model organisms such as Drosophila melanogaster, where the introduction of these specific mutations resulted in a significant increase in resistance to this compound.
Some studies have also observed a constitutive over-expression of the chs1 gene in this compound-resistant insect strains, suggesting a compensatory mechanism to overcome the inhibitory effect of the insecticide.
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mode of action of this compound and to compare its efficacy with other insecticides.
A. Protocol 1: Insect Bioassay for Efficacy Determination (LC50)
Objective: To determine the median lethal concentration (LC50) of an insecticide that causes 50% mortality in a target insect population.
Materials:
-
Test insecticide (e.g., this compound)
-
Solvent (e.g., acetone)
-
Test insects (e.g., 3rd instar larvae of Spodoptera litura)
-
Micropipettes
-
Petri dishes or artificial diet containers
-
Rearing chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in a suitable solvent. From the stock solution, prepare a series of dilutions to create a range of concentrations.
-
Treatment Application:
-
Topical Application: Apply a small, precise volume (e.g., 1 µL) of each insecticide dilution directly to the dorsal thorax of individual larvae using a micropipette.
-
Diet Incorporation: Incorporate the insecticide into the artificial diet at various concentrations.
-
-
Experimental Setup: Place a specific number of treated larvae (e.g., 20-30) into each petri dish or container with an untreated food source (for topical application) or the treated diet. Include a control group treated only with the solvent.
-
Incubation: Maintain the insects in a rearing chamber under controlled environmental conditions.
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72, 96 hours) post-treatment.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Caption: Experimental workflow for determining the LC50 of an insecticide.
B. Protocol 2: RNA Interference (RNAi) for Chitin Synthase 1 (CHS1) Knockdown
Objective: To validate the function of the chs1 gene in insect survival and development by silencing its expression, thereby mimicking the effect of this compound.
Materials:
-
dsRNA targeting the chs1 gene
-
Control dsRNA (e.g., targeting GFP)
-
Test insects (e.g., larvae or nymphs)
-
Microinjection setup or artificial diet for oral delivery
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
dsRNA Synthesis: Synthesize dsRNA specific to a conserved region of the target insect's chs1 gene.
-
dsRNA Delivery:
-
Microinjection: Inject a precise amount of dsRNA into the hemocoel of the insects.
-
Oral Feeding: Mix the dsRNA with an artificial diet and feed it to the insects.
-
-
Observation: Monitor the insects for developmental defects, molting failures, and mortality compared to the control group fed with control dsRNA.
-
Gene Expression Analysis: At specific time points post-treatment, extract total RNA from the insects.
-
qRT-PCR: Perform qRT-PCR to quantify the expression level of the chs1 gene. Use a reference gene (e.g., actin) for normalization. The relative expression can be calculated using the 2-ΔΔCt method.
C. Protocol 3: CRISPR-Cas9 Mediated Validation of Resistance Mutations
Objective: To functionally validate that a specific mutation in the chs1 gene confers resistance to this compound.
Materials:
-
Cas9 nuclease (mRNA or protein)
-
Single guide RNA (sgRNA) targeting the chs1 gene near the mutation site
-
Homology-directed repair (HDR) template containing the desired resistance mutation
-
Insect embryos
-
Microinjection setup
-
Genomic DNA extraction kit
-
PCR reagents and sequencing services
Procedure:
-
Design and Synthesize Components: Design an sgRNA to target a specific site in the chs1 gene. Synthesize the sgRNA and the Cas9 nuclease. Prepare an HDR template containing the point mutation of interest flanked by homology arms.
-
Microinjection: Inject a mixture of Cas9, sgRNA, and the HDR template into early-stage insect embryos.
-
Rearing and Screening: Rear the injected embryos to adulthood (G0 generation). Cross the G0 individuals with wild-type insects to produce the G1 generation.
-
Genotyping: Extract genomic DNA from G1 individuals and use PCR and Sanger sequencing to screen for the presence of the desired knock-in mutation.
-
Establish Homozygous Line: Intercross heterozygous G1 individuals to establish a homozygous G2 line carrying the resistance mutation.
-
Resistance Bioassay: Perform a bioassay (as described in Protocol 1) on the homozygous mutant line and the wild-type line to compare their susceptibility to this compound. A significant increase in the LC50 for the mutant line validates the role of the mutation in resistance.
Caption: Workflow for CRISPR-Cas9 validation of a resistance mutation.
IV. Conclusion
The mode of action of this compound as a potent inhibitor of chitin synthase is strongly validated by a confluence of biochemical, genetic, and molecular evidence. The identification of target-site mutations in the chs1 gene that confer high levels of resistance provides unequivocal proof of its molecular target. While highly effective, the potential for resistance development underscores the importance of integrated pest management strategies. The comparative data and detailed protocols provided in this guide are intended to empower researchers to further investigate the nuances of benzoylphenylurea insecticides and to develop novel and sustainable strategies for insect pest control.
References
Persistence in the Marine Environment: A Comparative Analysis of Diflubenzuron and Teflubenzuron in Sediment
Researchers and drug development professionals in the aquaculture industry are increasingly focused on the environmental impact of therapeutants. Among the concerns is the persistence of anti-sea lice agents like Diflubenzuron and Teflubenzuron in marine sediments. This guide provides a comparative analysis of the persistence of these two benzoylurea insecticides, supported by experimental data, to inform environmental risk assessments and guide the development of more sustainable aquaculture practices.
Quantitative Comparison of Persistence
Both this compound and Teflubenzuron exhibit significant persistence in marine sediments, with studies indicating that they can remain stable for extended periods. However, available data suggests that Teflubenzuron is the more persistent of the two compounds.
| Parameter | This compound | Teflubenzuron | Reference |
| Half-life (t½) in marine sediment | ~100 days | 115 - 170 days | [1][2][3] |
| Observed Degradation (Laboratory) | No significant degradation observed over 204 days in organic-rich mud and shell sand sediment at 4°C and 14°C.[4][5] No significant reduction in concentration after 24 weeks when associated with organic particles in seawater under aerobic conditions at 7°C in the dark. | No significant reduction in concentration after 24 weeks when associated with organic particles in seawater under aerobic conditions at 7°C in the dark. | |
| Field Observations | Traces (<0.1 µg/g) detected 15 months after medication under a fish farm. Detected in 76% of sediment samples 8-22 months after last treatment, with concentrations ranging from 2.4 to 257 µg/kg dry weight. | Detected in 92% of sediment samples 8-22 months after last treatment, with concentrations ranging from 1.3 to 3474 µg/kg dry weight. May persist in sediments for over 4 years. |
Experimental Insights into Persistence
Laboratory and field studies have consistently demonstrated the high persistence of both compounds. A laboratory study showed that neither this compound nor Teflubenzuron experienced significant chemical or microbial degradation in marine sediment over 24 weeks when associated with organic particles. Another laboratory investigation focusing on this compound found no degradation in either organic-rich mud or shell sand sediment over 204 days, even with an increase in temperature from 4°C to 14°C.
Field data from aquaculture sites corroborate these findings. Both compounds have been detected in marine sediments months to years after their last application. The decrease in their concentrations in the field is more likely attributable to physical processes such as bioturbation and resuspension of sediment particles rather than chemical or biological degradation. The higher hydrophobicity of Teflubenzuron (Log K_ow_ of 5.4) compared to this compound (Log K_ow_ of 3.8) suggests it is more likely to bind to particulate matter, potentially contributing to its longer residence time in the sediment.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the persistence of this compound and Teflubenzuron in marine sediment, based on methodologies reported in the cited literature.
Objective: To determine the degradation rate and half-life of this compound and Teflubenzuron in marine sediment under controlled laboratory conditions.
Materials:
-
Marine sediment (e.g., organic-rich mud, shell sand)
-
Seawater
-
This compound and Teflubenzuron standards
-
Internal standards (e.g., this compound-d4)
-
Organic solvents for extraction (e.g., acetonitrile, acetone)
-
Laboratory glassware and equipment (e.g., beakers, flasks, centrifuges, evaporators)
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), Gas Chromatography-Mass Spectrometry (GC-MS))
Procedure:
-
Sediment and Seawater Collection and Preparation:
-
Collect marine sediment from a relevant location, ensuring it is representative of the target environment.
-
Characterize the sediment for properties such as organic matter content, particle size distribution, and pH.
-
Collect and filter seawater.
-
-
Spiking of Sediment:
-
Weigh a known amount of sediment into experimental containers.
-
Prepare stock solutions of this compound and Teflubenzuron in a suitable solvent.
-
Spike the sediment with a known concentration of the test compounds.
-
Thoroughly mix to ensure homogeneous distribution.
-
-
Incubation:
-
Add a layer of seawater above the spiked sediment.
-
Incubate the experimental units under controlled conditions (e.g., constant temperature, in the dark to prevent photodegradation, aerobic or anaerobic conditions).
-
Include control units (un-spiked sediment) to monitor for background contamination.
-
-
Sampling:
-
Collect sediment and overlying water samples at predetermined time intervals over an extended period (e.g., several months).
-
-
Sample Extraction:
-
Sediment:
-
Remove excess water from the sediment sample.
-
Add an internal standard.
-
Extract the compounds from the sediment using an appropriate organic solvent (e.g., acetonitrile) and techniques such as ultrasonication or pressurized liquid extraction.
-
Centrifuge and collect the supernatant.
-
Concentrate the extract.
-
-
Water:
-
Extract the compounds from the water samples using solid-phase extraction (SPE).
-
-
-
Analytical Determination:
-
Analyze the extracts using a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the concentrations of this compound and Teflubenzuron.
-
-
Data Analysis:
-
Calculate the concentration of the compounds in the sediment at each time point.
-
Plot the concentration over time and determine the degradation kinetics.
-
Calculate the half-life (t½) of each compound in the sediment.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical laboratory experiment designed to evaluate the persistence of benzoylureas in marine sediment.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Distribution and Persistence of this compound and Teflubenzuron in the Marine Environment Around Salmonid Aquaculture Facilities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The stability and persistence of this compound in marine sediments studied under laboratory conditions and the dispersion to the sediment under a fish farm following medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diflubenzuron: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of diflubenzuron, ensuring the safety of laboratory personnel and the protection of the environment. The following procedural guidance is designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound waste with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Required PPE:
-
Gloves: Wear chemically resistant gloves.[1][2][3] Consider double gloving for enhanced protection.[4]
-
Eye Protection: Use safety glasses with side shields or goggles.[4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If handling powders or creating aerosols, use a particulate filter device.
Always handle this compound waste in a well-ventilated area. Do not eat, drink, or smoke in work areas where this compound is handled.
Step-by-Step Disposal Procedures
The primary method for disposing of this compound is through an approved waste disposal plant. High-temperature incineration in a facility with effluent gas scrubbing is the preferred method of destruction.
Step 1: Waste Classification and Segregation It is the responsibility of the product user to determine at the time of disposal whether the material should be classified as hazardous waste according to federal, state, and local regulations.
-
Unused or Expired this compound: Treat as hazardous waste.
-
Contaminated Materials: Any items such as PPE, labware, paper towels, or spill absorbents that have come into contact with this compound should be handled as hazardous waste.
-
Empty Containers: Containers must be properly decontaminated before they can be considered non-hazardous.
Step 2: Preparing Waste for Disposal
-
Containment: Keep this compound waste in its original container or a clearly labeled, compatible, and sealed container to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials like strong acids, bases, and oxidizing agents.
Step 3: Disposal of Unused Product and Contaminated Materials
-
Do not pour this compound waste down the sink, sewer, or any drain. This is crucial as this compound is very toxic to aquatic life with long-lasting effects.
-
Arrange for collection by a licensed chemical destruction plant or hazardous waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal. These can be stricter than federal requirements. Contact your local environmental agency or solid waste authority for specific guidance.
Step 4: Decontamination and Disposal of Empty Containers
-
Empty containers should be triple-rinsed (or the equivalent) before disposal.
-
The rinse water (rinsate) should be collected and used as a diluent for a product application or disposed of as hazardous waste. Do not pour rinsate down the drain.
-
Once properly rinsed, containers may be offered for recycling or reconditioning. If recycling is not available, puncture the container to prevent reuse and dispose of it in accordance with local regulations.
-
Never reuse empty pesticide containers for any other purpose.
Step 5: Spill Management and Cleanup
-
Evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Prevent the spill from spreading or entering drains or waterways using containment dikes or inert absorbent materials (e.g., sand, silica gel).
-
Collect spillage. Mechanically take up solid material or soak up liquids with absorbent.
-
Place the collected material and all contaminated cleanup items into a labeled container for disposal as hazardous waste.
-
Retain and dispose of contaminated wash water; do not allow it to enter the environment.
Data Presentation: Properties of this compound Relevant to Disposal
The following table summarizes key quantitative data that informs the necessary disposal precautions.
| Parameter | Value / Classification | Significance for Disposal |
| Acute Oral Toxicity (Rat) | LD₅₀ > 4640 mg/kg | Classified as "unlikely to present an acute hazard in normal use," but proper handling is still required. |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Prohibits disposal into sewers, drains, or waterways. Spills must be contained. |
| Soil Mobility | Koc values of 6,790 and 10,600 | Expected to be immobile in soil, binding strongly to sediment. This reduces groundwater contamination risk but contaminates soil if spilled. |
| Stability in Water | Degrades more rapidly in neutral or alkaline water (pH 7-9). | While it degrades, its high aquatic toxicity necessitates preventing any environmental release. |
| UN Transport Number | UN 3082 (for liquid formulation) | Designates the material as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE" for transport purposes. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of different types of this compound waste.
References
Essential Safety and Operational Guide for Handling Diflubenzuron
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Diflubenzuron. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment for Handling this compound
| Task | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Preparation of Solutions (weighing, dissolving) | Safety glasses with side shields or chemical splash goggles.[4] A face shield is recommended if there is a splash hazard.[4] | Chemical-resistant gloves (e.g., neoprene or PVC). Consider double gloving. | Laboratory coat. An apron or disposable suit may be required for larger quantities. | If dusts or aerosols may be generated, use a respirator with a particulate filter. |
| Application/Use in Experiments | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat or long-sleeved shirt and long pants. | Not generally required if working in a well-ventilated area. If aerosols are generated, use a respirator. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant suit or coveralls and boots. | A respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat and/or apron. | Not generally required if handling sealed waste containers. |
Important Considerations:
-
Glove Selection: The selection of suitable gloves depends on the specific formulation of this compound and the solvents being used. Always consult the manufacturer's recommendations for breakthrough time and permeation rate.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse. Heavily contaminated clothing should be disposed of as hazardous waste.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.
Quantitative Toxicity Data
This compound exhibits low acute toxicity. The following table summarizes the available toxicological data.
| Toxicity Measure | Value | Species | Route |
| LD50 | >5,000 mg/kg | Rat | Oral |
| LD50 | >2,000 mg/kg | Rabbit | Dermal |
| LC50 | >2.49 mg/L | Rat | Inhalation |
Data sourced from a 2015 Safety Data Sheet for Dimilin® 2L formulation.
Experimental Protocol: Spill Response
Immediate and appropriate response to a this compound spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate all non-essential personnel from the area.
-
Restrict access to the spill area.
-
If the spill is large or involves a highly concentrated form of this compound, contact your institution's emergency response team.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, don the appropriate PPE as outlined in the table above for spill cleanup. This includes, at a minimum, chemical splash goggles, a face shield, chemical-resistant gloves, a chemical-resistant suit or coveralls, and boots. A respirator is also recommended.
-
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to dike the spill and prevent it from spreading.
-
For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
-
Clean the Spill:
-
Carefully collect the absorbed material or spilled solid into a clearly labeled, sealable waste container.
-
Decontaminate the spill area using a suitable cleaning agent and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the same hazardous waste container.
-
-
Decontaminate and Dispose:
-
Thoroughly decontaminate all tools and reusable PPE used during the cleanup.
-
Properly dispose of all contaminated materials, including disposable PPE, as hazardous waste according to your institution's and local regulations.
-
-
Report the Incident:
-
Report the spill to your supervisor and your institution's environmental health and safety department, following all required reporting procedures.
-
Operational Plan: Waste Disposal
All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.
Disposal Procedures:
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
-
Containerization:
-
Collect all this compound waste in compatible, clearly labeled, and sealed containers.
-
Ensure the label includes the name of the chemical, the concentration (if applicable), and the appropriate hazard warnings.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Empty containers should be triple-rinsed (if appropriate for the formulation) with a suitable solvent, and the rinsate collected as hazardous waste. Puncture and dispose of the empty container as directed by your waste disposal provider.
-
Visualization of Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
